N-(7-Nitrobenzofurazan-4-yl)phallacidin
Description
Properties
IUPAC Name |
2-[28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxy-N-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N13O15S/c1-19(2)31-40(66)54-34(35(61)42(68)47-12-11-46-25-9-10-29(58(71)72)33-32(25)55-73-56-33)41(67)51-28-17-74-43-23(22-7-5-6-8-24(22)52-43)14-26(37(63)50-27(38(64)53-31)15-45(4,70)18-59)49-36(62)20(3)48-39(65)30-13-21(60)16-57(30)44(28)69/h5-10,19-21,26-28,30-31,34-35,46,52,59-61,70H,11-18H2,1-4H3,(H,47,68)(H,48,65)(H,49,62)(H,50,63)(H,51,67)(H,53,64)(H,54,66) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLODDNGPYAXAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)NCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N13O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1052.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73413-78-2 | |
| Record name | 7-Nitrobenz-2-oxa-1,3-diazole-phallacidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073413782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(7-Nitrobenzofurazan-4-yl)phallacidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(7-Nitrobenzofurazan-4-yl)phallacidin: A Technical Guide to its Chemical Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of N-(7-Nitrobenzofurazan-4-yl)phallacidin, a fluorescent derivative of phallacidin widely used as a probe for filamentous actin (F-actin) in cellular biology. The synthesis involves the covalent labeling of the cyclic peptide phallacidin with the fluorophore 7-nitrobenz-2-oxa-1,3-diazole (NBD).
Introduction
This compound, also known as NBD-phallacidin, is a vital tool for visualizing the actin cytoskeleton in both living and fixed cells.[1] Phallacidin, a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom, exhibits high affinity and specificity for F-actin, thereby preventing its depolymerization. The attachment of the NBD fluorophore allows for the direct visualization of F-actin distribution and dynamics using fluorescence microscopy. The small size of the NBD label is advantageous as it facilitates cell permeabilization for staining.[1]
The synthesis of this fluorescent probe is achieved through a nucleophilic aromatic substitution reaction between phallacidin and 4-chloro-7-nitrobenzofurazan (NBD-Cl).[2][3] The amino group of phallacidin acts as a nucleophile, displacing the chlorine atom on the NBD-Cl molecule.
Chemical Synthesis
The core of the synthesis is the reaction between phallacidin and NBD-Cl. While the specific details for the synthesis of NBD-phallacidin are described in a key publication, the general principle of reacting NBD-Cl with amine-containing molecules is well-established.[2][3]
Reaction Scheme
The synthesis of NBD-phallacidin proceeds via a nucleophilic aromatic substitution reaction.
Caption: General reaction scheme for the synthesis of NBD-phallacidin.
Experimental Protocol
The following is a generalized protocol based on the known reactivity of NBD-Cl with amines and peptides. For the specific, optimized conditions for phallacidin, consulting the primary literature is essential.[2]
Materials:
-
Phallacidin
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., chromatography)[2]
Procedure:
-
Dissolution of Phallacidin: Dissolve phallacidin in an appropriate anhydrous solvent in a reaction vessel.
-
Addition of Base: Add a suitable base to the phallacidin solution to act as a proton scavenger.
-
Addition of NBD-Cl: Slowly add a solution of NBD-Cl in the same solvent to the phallacidin mixture with constant stirring. NBD-Cl is itself non-fluorescent but becomes fluorescent upon reaction with amines.[4][6]
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature to 55°C) for a specific duration (e.g., 1 to 24 hours).[4][5] The progress can be monitored by techniques such as thin-layer chromatography (TLC).[3]
-
Purification: Upon completion, the NBD-phallacidin product is purified from the reaction mixture, typically using chromatographic methods to separate it from unreacted starting materials and byproducts.[2]
Caption: Experimental workflow for the synthesis of NBD-phallacidin.
Quantitative Data
The following table summarizes key quantitative data related to NBD-phallacidin and its precursor, NBD-Cl.
| Compound/Parameter | Value | Reference |
| NBD-Cl | ||
| Molecular Weight | 199.55 g/mol | [6] |
| Excitation Maximum (product with primary amine) | ~465 nm (in MeOH) | [6] |
| Emission Maximum (product with primary amine) | ~535 nm (in MeOH) | [6] |
| NBD-Phallacidin | ||
| Dissociation Constant (Kd) with F-actin | 1.5-2.5 x 10-8 M | [7] |
Biological Application: F-Actin Staining
NBD-phallacidin is a powerful tool for staining the actin cytoskeleton in cells.[1] Its ability to bind specifically to F-actin allows for the detailed visualization of cellular structures such as stress fibers and lamellipodia.
Caption: Signaling pathway for F-actin visualization using NBD-phallacidin.
Conclusion
The chemical synthesis of this compound provides a robust method for producing a highly specific and fluorescent probe for F-actin. This guide outlines the fundamental principles and a generalized protocol for its synthesis. For researchers and scientists in drug development and cell biology, NBD-phallacidin remains an indispensable tool for investigating the structure and dynamics of the actin cytoskeleton. For detailed experimental procedures, the original publication on its synthesis is the recommended resource.[2]
References
- 1. pnas.org [pnas.org]
- 2. 7-Nitrobenz-2-oxa-1,3-diazole (NBD)--phallacidin: synthesis of a fluorescent actin probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
NBD-Phallacidin: A Technical Guide to its Spectral Properties and Application in F-Actin Visualization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of NBD-phallacidin, a fluorescent toxin commonly used for labeling filamentous actin (F-actin) in cells. It also includes a detailed experimental protocol for its application in fluorescence microscopy.
Core Principles
NBD-phallacidin is a derivative of phallacidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, conjugated to the fluorophore 7-nitrobenz-2-oxa-1,3-diazole (NBD). Phalloidin and phallacidin are high-affinity probes for F-actin, binding to it with nanomolar affinity. This specific binding allows for the precise visualization of actin filaments within fixed and permeabilized cells. The NBD fluorophore provides the means of detection through fluorescence microscopy.
Spectral Properties
The fluorescence of NBD is highly sensitive to its local environment, particularly the polarity and hydrogen-bonding capacity of the solvent. In aqueous environments, its fluorescence is known to be significantly quenched, while it becomes strongly fluorescent in more hydrophobic settings, such as when bound to a protein.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~466 nm (in Methanol) | |
| Emission Maximum (λem) | ~535 nm (in Methanol)[1] | |
| Molar Extinction Coefficient (ε) | ~20,000 cm⁻¹M⁻¹ (at 460 nm) | Value is for NBD-labeled serotonin analogs and serves as an approximation.[2][3] |
| Quantum Yield (Φ) | Environment-dependent; generally low to moderate. | The quantum yield of N-monoalkyl NBD amines is significantly lower in aqueous solutions compared to organic solvents.[4] For example, the quantum yield of NBD-NHMe is 0.04 in water.[4] |
| Dissociation Constant (Kd) | 1.5-2.5 x 10⁻⁸ M | For NBD-phallacidin with F-actin in fixed and extracted L6 cells.[5] |
Experimental Protocols
The following protocol is a general guideline for staining F-actin in adherent cells grown on coverslips using NBD-phallacidin. Optimization may be required for different cell types and experimental conditions. This procedure was originally developed for NBD-phallacidin and has been successfully used with various phallotoxin conjugates.[6][7]
Materials:
-
NBD-phallacidin methanolic stock solution (e.g., 6.6 µM)[6][7]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde (e.g., 3.7% in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Mounting Medium
-
Glass coverslips with adherent cells
-
Staining dish or chamber
Procedure:
-
Cell Preparation:
-
Wash cells twice with pre-warmed PBS.
-
-
Fixation:
-
Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.
-
Note: The use of methanol-containing fixatives should be avoided as they can disrupt actin morphology.
-
-
Washing:
-
Wash the fixed cells two to three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 3-5 minutes to permeabilize the cell membranes.
-
Wash the cells two to three times with PBS.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.
-
-
Staining with NBD-Phallacidin:
-
Prepare the staining solution by diluting the NBD-phallacidin methanolic stock solution in PBS containing 1% BSA. A common starting dilution is to add 5 µL of a 6.6 µM stock solution to 200 µL of PBS with BSA for each coverslip.
-
Incubate the coverslips with the staining solution for 20-30 minutes at room temperature, protected from light. To prevent evaporation, keep the coverslips in a covered container.
-
-
Washing:
-
Wash the stained cells two to three times with PBS to remove unbound NBD-phallacidin.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained F-actin using a fluorescence microscope equipped with appropriate filters for NBD (excitation ~466 nm, emission ~535 nm).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the F-actin staining protocol using NBD-phallacidin.
Caption: Workflow for F-actin staining with NBD-phallacidin.
References
- 1. biotium.com [biotium.com]
- 2. mdpi.com [mdpi.com]
- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.mit.edu [web.mit.edu]
- 7. tools.thermofisher.com [tools.thermofisher.com]
NBD-Phallacidin: A Technical Guide to its Excitation, Emission, and Application in Actin Cytoskeleton Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the spectral properties and applications of NBD-phallacidin, a fluorescent probe widely used for labeling filamentous actin (F-actin). This document details the excitation and emission spectra, provides experimental protocols for its use, and explores its application in studying actin-related signaling pathways.
Core Principles of NBD-Phallacidin
NBD-phallacidin is a bicyclic peptide toxin, phallacidin, isolated from the Amanita phalloides mushroom, conjugated to the fluorescent dye 7-nitrobenz-2-oxa-1,3-diazole (NBD). Phallotoxins bind with high affinity and specificity to F-actin, stabilizing the filaments and preventing their depolymerization. The NBD fluorophore is a small, environmentally sensitive dye, making NBD-phallacidin a valuable tool for high-resolution visualization of the actin cytoskeleton in fixed cells.
Spectral Properties
The fluorescence of NBD-phallacidin is conferred by the NBD group. While the exact quantum yield and lifetime can be influenced by the local environment, the excitation and emission maxima are well-characterized.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~465 - 467 nm | --INVALID-LINK----INVALID-LINK-- |
| Emission Maximum (λem) | ~535 - 539 nm | --INVALID-LINK----INVALID-LINK-- |
| Molar Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹ at 466 nm | --INVALID-LINK-- |
| Dissociation Constant (Kd) | 1.5 - 2.5 x 10⁻⁸ M for F-actin | --INVALID-LINK-- |
| Estimated Quantum Yield (Φ) | ~0.04 in organic solvents | --INVALID-LINK-- |
| Fluorescence Lifetime (τ) | Environmentally sensitive | --INVALID-LINK-- |
Experimental Protocols
Staining of F-Actin in Fixed Adherent Cells
This protocol is a standard method for visualizing F-actin in cultured cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde (3.7% in PBS)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (1% Bovine Serum Albumin (BSA) in PBS)
-
NBD-phallacidin working solution (e.g., dilute a methanolic stock solution 1:40 to 1:100 in Blocking Buffer)
-
Mounting medium
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until the desired confluency is reached.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Staining: Incubate the cells with the NBD-phallacidin working solution for 20-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filter sets for NBD (e.g., a standard FITC filter set).
Signaling Pathways Involving the Actin Cytoskeleton
The actin cytoskeleton is a highly dynamic structure that is constantly remodeled in response to a variety of intracellular and extracellular signals. NBD-phallacidin can be used to visualize these changes and infer the activity of key signaling pathways. A central hub for regulating actin dynamics is the Rho family of small GTPases, which includes RhoA, Rac1, and Cdc42.
Rho GTPase Signaling to Actin
Extracellular signals, such as growth factors, cytokines, and components of the extracellular matrix, can activate cell surface receptors like Receptor Tyrosine Kinases (RTKs), G-Protein Coupled Receptors (GPCRs), and integrins. These receptors, in turn, activate Guanine nucleotide Exchange Factors (GEFs) that promote the exchange of GDP for GTP on Rho GTPases, leading to their activation.
-
Cdc42 activation typically leads to the formation of filopodia (thin, finger-like protrusions) through its effectors, such as N-WASP and the Arp2/3 complex, which promotes actin nucleation.
-
Rac1 activation is primarily associated with the formation of lamellipodia (broad, sheet-like protrusions) and membrane ruffles, also acting through the WAVE complex and the Arp2/3 complex.
-
RhoA activation generally results in the formation of contractile actin-myosin stress fibers and focal adhesions. It acts through effectors like ROCK (Rho-associated kinase), which phosphorylates and activates LIM kinase, leading to the inactivation of the actin-depolymerizing factor cofilin. This stabilizes actin filaments. ROCK also promotes myosin light chain phosphorylation, leading to increased contractility.
The diagram below illustrates a simplified overview of these signaling pathways.
Applications in Research and Drug Development
NBD-phallacidin is a powerful tool for investigating a wide range of biological processes and for screening the effects of pharmacological agents on the actin cytoskeleton.
-
Cell Migration and Invasion: By visualizing changes in lamellipodia, filopodia, and stress fibers, researchers can study the mechanisms of cell motility in normal and cancerous cells.
-
Cytokinesis: The formation and contraction of the actin-myosin ring during cell division can be observed.
-
Phagocytosis and Endocytosis: The dynamic rearrangement of the actin cytoskeleton at the cell membrane during particle engulfment can be analyzed.
-
Neuronal Development: The formation and guidance of growth cones, which are rich in F-actin, can be studied.
-
Drug Screening: The effects of compounds on the organization and integrity of the actin cytoskeleton can be assessed, providing insights into their potential mechanisms of action and cytotoxicity.
By providing high-resolution images of the F-actin network, NBD-phallacidin allows for the qualitative and quantitative analysis of cytoskeletal rearrangements in response to various stimuli, making it an indispensable tool in cell biology and drug discovery.
NBD-Phallacidin: A Technical Guide to its F-Actin Binding Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding mechanism of NBD-phallacidin to filamentous actin (F-actin). NBD-phallacidin, a fluorescent derivative of the bicyclic heptapeptide phallacidin, is a powerful tool for visualizing and quantifying F-actin in a multitude of research applications. This document details the quantitative binding parameters, experimental methodologies for its use, and the molecular interactions that govern its high-affinity and specific binding to F-actin.
Core Binding Mechanism and Stoichiometry
NBD-phallacidin, like other members of the phallotoxin family, binds specifically and with high affinity to F-actin, effectively stabilizing the filament and preventing its depolymerization. The binding stoichiometry is one phallotoxin molecule per actin subunit within the filament[1]. Phallotoxins do not bind to monomeric G-actin[2]. This interaction shifts the monomer/polymer equilibrium toward the polymer, lowering the critical concentration for actin polymerization[2].
The binding site for phallotoxins is located at the interface of three adjacent actin subunits in the filament[3][4]. This tripartite binding pocket explains the high specificity and stabilizing effect of NBD-phallacidin. Structural studies have revealed that phalloidin, a closely related phallotoxin, interacts with a mixture of hydrophobic and charged residues from two adjacent actin monomers[5][6]. Specifically, it interacts with residues such as E72, H73, I75, T77, L110, N111, P112, R177, and D179 of one actin monomer, and T194, G197, Y198, S199, F200, E205, and L242 of the neighboring monomer[5][6]. This extensive network of interactions effectively "glues" the actin subunits together, preventing their dissociation.
The binding of NBD-phallacidin induces a conformational change in the actin filament, making it more rigid and resistant to depolymerizing agents[7][8][9]. This stabilization is a key feature utilized in many experimental applications.
Quantitative Binding Data
The interaction between NBD-phallacidin and F-actin is characterized by a high binding affinity, reflected in a low dissociation constant (Kd). While comprehensive kinetic data for NBD-phallacidin is not as abundant as for other fluorescent phalloidin derivatives, the available data, along with that of its close analogs, provides a clear picture of its binding properties.
| Parameter | Value | Species/Conditions | Reference |
| Dissociation Constant (Kd) | 1.5 - 2.5 x 10⁻⁸ M | Fixed and extracted L6 cells | [10] |
| Stoichiometry of Binding | ~1:1 (Phallotoxin:Actin subunit) | Rabbit skeletal muscle F-actin | [1][11] |
| Association Rate Constant (k_on) | 2.8 x 10⁴ M⁻¹s⁻¹ (for Rhodamine Phalloidin) | Rabbit skeletal muscle F-actin in 50 mM KCl, 1 mM MgCl₂ buffer, pH 7.0 | [1] |
| Dissociation Rate Constant (k_off) | 4.8 x 10⁻⁴ s⁻¹ (for Rhodamine Phalloidin) | Rabbit skeletal muscle F-actin in 50 mM KCl, 1 mM MgCl₂ buffer, pH 7.0 | [1] |
| Calculated Kd from kinetic data | 17 nM (for Rhodamine Phalloidin) | Rabbit skeletal muscle F-actin | [1] |
Note: The kinetic data for rhodamine phalloidin is presented as a close approximation for NBD-phallacidin due to the structural and functional similarity of phallotoxin derivatives.
Experimental Protocols
The high-affinity binding and fluorescence enhancement of NBD-phallacidin upon binding to F-actin form the basis of its use in various experimental protocols.
Fluorescence Staining of F-Actin in Fixed and Permeabilized Cells
This is the most common application of NBD-phallacidin, allowing for the visualization of the actin cytoskeleton.
Methodology:
-
Cell Culture and Fixation:
-
Culture cells on a suitable substrate (e.g., glass coverslips).
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS), pH 7.4.
-
Fix the cells with 3-4% formaldehyde in PBS for 10-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes. This step is crucial to allow NBD-phallacidin to access the intracellular actin filaments.
-
-
Staining:
-
Wash the permeabilized cells twice with PBS.
-
Prepare the NBD-phallacidin staining solution. A typical working concentration is in the nanomolar range. For example, a 1:100 to 1:1000 dilution of a stock solution (e.g., 6.6 µM) in PBS containing 1% bovine serum albumin (BSA) to reduce nonspecific binding.
-
Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells two to three times with PBS to remove unbound NBD-phallacidin.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Visualization:
-
Image the stained cells using a fluorescence microscope with appropriate filter sets for the NBD fluorophore (excitation ~465 nm, emission ~535 nm).
-
In Vitro F-Actin Binding and Quantification Assay
The fluorescence of NBD-phallacidin is significantly enhanced upon binding to F-actin, a property that can be exploited to quantify F-actin in solution.
Methodology:
-
Preparation of F-actin:
-
Polymerize purified G-actin to F-actin by incubation in a polymerization buffer (e.g., 50 mM KCl, 1 mM MgCl₂, pH 7.0).
-
-
Fluorescence Measurement:
-
In a fluorometer cuvette, add a known concentration of NBD-phallacidin in the polymerization buffer.
-
Record the baseline fluorescence.
-
Add a known amount of F-actin to the cuvette and mix.
-
Monitor the increase in fluorescence intensity until a stable reading is obtained. The fluorescence enhancement is proportional to the amount of F-actin bound to NBD-phallacidin.
-
-
Quantification:
-
A standard curve can be generated by measuring the fluorescence enhancement with known concentrations of F-actin. This allows for the determination of F-actin concentration in unknown samples.
-
This assay can also be used in a competition format to determine the binding constants of other actin-binding proteins that compete with NBD-phallacidin for binding to F-actin[12].
-
Visualizations
NBD-Phallacidin Binding to F-Actin
Caption: NBD-Phallacidin binding site on the F-actin filament.
F-Actin Staining Experimental Workflow
Caption: Experimental workflow for F-actin staining in cells.
Mechanism of F-Actin Stabilization
Caption: Mechanism of F-actin stabilization by NBD-phallacidin.
References
- 1. Transient kinetic analysis of rhodamine phalloidin binding to actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Position and Orientation of Phalloidin in F-Actin Determined by X-Ray Fiber Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into actin filament recognition by commonly used cellular actin markers | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of actin with phalloidin:: Polymerization and stabilization of F-actin :: MPG.PuRe [pure.mpg.de]
- 8. Interaction of phalloidin with actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of actin with phalloidin: polymerization and stabilization of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phallotoxin and actin binding assay by fluorescence enhancement [pubmed.ncbi.nlm.nih.gov]
Phallacidin's Iron Grip on Actin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the interaction between phallacidin, a potent phallotoxin, and actin filaments. Tailored for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, quantitative binding kinetics, and cellular consequences of this interaction. It also offers comprehensive experimental protocols and visual representations of the key biological pathways involved.
Executive Summary
Phallacidin, a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom, is a powerful tool in cell biology due to its specific and high-affinity binding to filamentous actin (F-actin). This interaction stabilizes actin filaments, preventing their depolymerization and profoundly disrupting the dynamic equilibrium of the actin cytoskeleton. This guide elucidates the specifics of this binding, presents quantitative data on the interaction, and provides detailed methodologies for its study. While a valuable research reagent, the inherent toxicity of phallacidin, particularly to hepatocytes, currently limits its direct therapeutic applications. Phalloidin, a closely related phallotoxin, is more extensively studied and is often used interchangeably with phallacidin in research due to their similar binding mechanisms.[1] This document will therefore leverage data from studies on both toxins, with the understanding that they bind competitively to the same site on F-actin.[1]
Molecular Mechanism of Phallacidin-Actin Interaction
Phallacidin and other phallotoxins bind exclusively to the polymerized form of actin, F-actin, and not to monomeric G-actin.[2][3] The binding site is located at the interface between three adjacent actin subunits within the filament. This tripartite interaction explains the high specificity and affinity of phallacidin for F-actin. By locking adjacent subunits together, the toxin effectively prevents the dissociation of actin monomers from both the barbed and pointed ends of the filament.[4] This stabilization drastically lowers the critical concentration required for actin polymerization and inhibits the intrinsic ATP hydrolysis activity of F-actin.[1]
Quantitative Data
The interaction between phallotoxins and F-actin has been quantified in numerous studies. The following tables summarize key kinetic and affinity parameters, primarily derived from studies using phalloidin, which is considered analogous to phallacidin in its actin-binding properties.
| Parameter | Value | Species/Conditions | Reference |
| Dissociation Constant (Kd) | |||
| 17 nM (from kinetic data) | Rabbit Skeletal Muscle Actin | [5] | |
| 116 nM (from equilibrium measurements) | Rabbit Skeletal Muscle Actin | [5] | |
| Association Rate Constant (kon) | |||
| 2.8 x 10⁴ M⁻¹s⁻¹ | Rhodamine phalloidin and Rabbit Skeletal Muscle Actin | [5] | |
| 1.7 x 10⁵ M⁻¹s⁻¹ | Unlabeled phalloidin and Rabbit Skeletal Muscle Actin | [6] | |
| Dissociation Rate Constant (koff) | |||
| 4.8 x 10⁻⁴ s⁻¹ | Rhodamine phalloidin and Rabbit Skeletal Muscle Actin | [5] | |
| Varies (more rapid for yeast actin) | Mammalian vs. Yeast Actin | [7] | |
| Binding Stoichiometry | ~1 molecule per actin subunit | Muscle and non-muscle cells | [1][3] |
| Toxicological Data | |||
| LD₅₀ (Phalloidin) | 2 mg/kg (intraperitoneal) | Mice | [4] |
| LD₅₀ (Phallacidin) | 6.3 mg/kg (intraperitoneal) | Rats | [8] |
Note: The discrepancy between Kd values from kinetic and equilibrium measurements is attributed to filament depolymerization at low actin concentrations in equilibrium experiments.[5]
Cellular Effects and Signaling Pathways
The stabilization of the actin cytoskeleton by phallacidin has profound effects on cellular processes that rely on actin dynamics, such as cell motility, cytokinesis, and membrane trafficking.[9] In whole organisms, phallotoxins are primarily toxic to the liver, as hepatocytes possess specific bile salt transporters that facilitate their uptake.[4] Phallotoxins are not readily absorbed through the gastrointestinal tract, making them significantly less toxic when ingested compared to parenteral administration.[2]
Disruption of Rho GTPase Signaling
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. They cycle between an active GTP-bound state and an inactive GDP-bound state, influencing the formation of stress fibers, lamellipodia, and filopodia. By locking F-actin in a static state, phallacidin disrupts the dynamic downstream effects of Rho GTPase signaling.
Phallacidin-Induced Hepatotoxicity and MAPK/JNK Signaling
In hepatocytes, phallacidin-induced actin stabilization leads to cholestasis and hemorrhagic necrosis. This is associated with the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key player in cellular stress responses that can lead to apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments used to study the phallacidin-actin interaction.
Fluorescence Staining of F-actin in Fixed Cells
This protocol describes the visualization of F-actin in cultured cells using a fluorescently-labeled phallacidin/phalloidin conjugate.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Methanol-free formaldehyde (3-4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescent phalloidin/phallacidin conjugate solution (e.g., 1:100-1:1000 dilution in blocking buffer)
-
Mounting medium
Procedure:
-
Fixation: Wash cells twice with pre-warmed PBS. Fix with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells 2-3 times with PBS.
-
Permeabilization: Add permeabilization buffer to the cells and incubate for 3-5 minutes. Wash cells 2-3 times in PBS.
-
Blocking: Add blocking buffer and incubate for 20-30 minutes to reduce nonspecific background staining.
-
Staining: Dilute the fluorescent phallotoxin conjugate in blocking buffer to the desired working concentration. Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.
-
Final Washes: Rinse the cells 2-3 times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
F-actin Co-sedimentation Assay
This assay is used to determine if a protein binds to F-actin and to quantify the binding affinity.
Materials:
-
Purified G-actin
-
General Actin Buffer (G-buffer)
-
10x Polymerization Buffer
-
Protein of interest
-
Phalloidin/Phallacidin (optional, for stabilization)
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
SDS-PAGE equipment and reagents
Procedure:
-
Actin Polymerization: Dilute G-actin to the desired concentration in G-buffer. Induce polymerization by adding 1/10th volume of 10x Polymerization Buffer. Incubate at room temperature for at least 1 hour to form F-actin.
-
Binding Reaction: In ultracentrifuge tubes, combine a fixed concentration of the protein of interest with varying concentrations of pre-polymerized F-actin. Include control reactions with protein alone (to assess background sedimentation) and F-actin alone.
-
Incubation: Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
Sedimentation: Pellet the F-actin and any bound proteins by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Sample Analysis: Carefully separate the supernatant from the pellet. Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.
-
Quantification: Analyze equal volumes of the supernatant (unbound protein) and pellet (F-actin and bound protein) fractions by SDS-PAGE. Stain the gel (e.g., with Coomassie Blue) and quantify the amount of protein in each fraction using densitometry. The dissociation constant (Kd) can be determined by plotting the amount of bound protein as a function of the F-actin concentration.
Applications in Research and Drug Development
Phallacidin and its derivatives are indispensable tools in cell biology for visualizing and quantifying F-actin.[3][9] Their ability to stabilize actin filaments is also exploited in structural studies, such as cryo-electron microscopy.
In the context of drug development, phallotoxins are primarily used in preclinical research to study the effects of compounds on the actin cytoskeleton.[10] For instance, they can help determine if a drug candidate alters cell morphology or motility through an actin-dependent mechanism. While their native toxicity precludes direct therapeutic use, efforts have been made to conjugate phallotoxins to carrier molecules to enhance their uptake into specific cells, potentially for targeted therapies.[11] However, this area of research is still in its early stages, and the related amatoxins from Amanita phalloides have shown more promise as payloads for antibody-drug conjugates in cancer therapy.
References
- 1. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. What we have learned from phalloidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho GTPase signaling complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pollardlab.yale.edu [pollardlab.yale.edu]
- 7. Phalloidin binding and rheological differences among actin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laboratory aspects of phallacidin toxic effects on rats - Khovpachev - Bulletin of the Russian Military Medical Academy [journals.eco-vector.com]
- 9. Phalloidin staining protocol | Abcam [abcam.com]
- 10. The Importance of Toxicology Research in Preclinical Studies [pharmamodels.net]
- 11. BJOC - Chemical modification allows phallotoxins and amatoxins to be used as tools in cell biology [beilstein-journals.org]
An In-depth Technical Guide to the Photophysical Characteristics of NBD Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is a small, environmentally sensitive fluorescent probe that has become an invaluable tool in biological and chemical research.[1][2] Its modest size minimizes potential steric hindrance when labeling biomolecules, and its photophysical properties are exquisitely sensitive to the polarity of its local environment, making it a powerful reporter on molecular interactions, conformational changes, and localization within complex biological systems.[1][2][3] This technical guide provides a comprehensive overview of the core photophysical characteristics of NBD and its derivatives, detailed experimental protocols for their characterization, and visual representations of key concepts and workflows.
Core Photophysical Properties of NBD Fluorophores
The fluorescence of NBD arises from an intramolecular charge transfer (ICT) transition, which is highly dependent on the surrounding environment.[1] In aqueous, polar environments, NBD derivatives typically exhibit weak fluorescence.[1][3][4] However, upon partitioning into a nonpolar environment, such as a lipid membrane or the hydrophobic pocket of a protein, a significant enhancement in fluorescence intensity is observed, often accompanied by a blue shift in the emission maximum.[3][5] This solvatochromic behavior is a key feature that makes NBD an excellent probe for studying biological membranes and protein binding events.[1][3]
Data Presentation: Photophysical Characteristics of NBD and its Derivatives
The following tables summarize the key quantitative photophysical data for NBD and some of its common derivatives. These values can vary depending on the specific molecular conjugate and the experimental conditions.
| Property | NBD (General) | NBD-PE (in Lipids) | NBD Amines (General) |
| Excitation Maximum (λex) | ~467 nm[6][7] | ~463 nm[8] | ~465 nm[9] |
| Emission Maximum (λem) | ~538-539 nm[6][7] | ~536 nm[8] | ~535 nm[9] |
| Molar Extinction Coefficient (ε) | Not broadly reported for the core fluorophore | 22,000 M⁻¹cm⁻¹[8] | Varies with derivative |
| Quantum Yield (Φ) | Highly solvent-dependent, low in water[1][3] | Appreciably increases in membranes[2] | Low for NBD-NMe₂ (0.008 in water) vs. NBD-NHMe (0.04 in water)[1] |
| Fluorescence Lifetime (τ) | Highly sensitive to environmental polarity[3] | Biexponential decay often observed, with components around 2-9 ns[10][11] | Varies with solvent polarity, longer in non-polar solvents[12] |
Note: The exact photophysical properties can be significantly influenced by the specific chemical structure of the NBD derivative and the nature of the local environment.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining high-quality data. The following sections outline methodologies for key experiments in the characterization of NBD fluorophores.
Measurement of Fluorescence Excitation and Emission Spectra
This protocol describes the determination of the optimal excitation and emission wavelengths for an NBD-labeled compound.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, cyclohexane)
-
NBD-labeled sample stock solution (e.g., 1 mM in DMSO)
Procedure:
-
Prepare a dilute solution of the NBD-labeled sample in the desired solvent. The final concentration should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation Spectrum:
-
Set the emission wavelength to the expected maximum (e.g., 540 nm).
-
Scan a range of excitation wavelengths (e.g., 400-520 nm).
-
The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 500-650 nm).
-
The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).
-
-
Record the excitation and emission maxima.
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. The relative method, using a well-characterized standard, is commonly employed.[13][14][15]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
NBD-labeled sample
-
Quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Solvent(s) for sample and standard
Procedure:
-
Prepare a series of dilutions for both the NBD-labeled sample and the quantum yield standard in the same solvent if possible. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx² / nst²) Where:
-
Φst is the quantum yield of the standard.
-
Fx and Fst are the integrated fluorescence intensities of the sample and standard, respectively.
-
Ax and Ast are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
nx and nst are the refractive indices of the sample and standard solutions, respectively (this term can be omitted if the same solvent is used).
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and robust technique for this measurement.[16][17]
Materials:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., single-photon avalanche diode or photomultiplier tube), and timing electronics.
-
NBD-labeled sample in the desired solvent or system.
Procedure:
-
Prepare the sample and place it in the TCSPC instrument.
-
Select an appropriate pulsed light source with an excitation wavelength near the λex of the NBD fluorophore.
-
Collect photon arrival times relative to the excitation pulse over a sufficient period to build a histogram representing the fluorescence decay.
-
Fit the decay curve with an appropriate exponential model (mono- or multi-exponential) to determine the fluorescence lifetime(s). The goodness of the fit is typically assessed by the chi-squared (χ²) value.[16]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the photophysical characterization of NBD fluorophores.
Caption: A generalized workflow for the synthesis, characterization, and application of an NBD-labeled biomolecule.
Caption: The effect of environmental polarity on the fluorescence properties of the NBD fluorophore.
Conclusion
The NBD fluorophore remains a versatile and powerful tool for researchers in various scientific disciplines. Its small size and profound sensitivity to the local environment provide a nuanced window into molecular-level processes. A thorough understanding of its photophysical characteristics and the application of robust experimental methodologies, as outlined in this guide, are essential for leveraging the full potential of this remarkable fluorescent probe in research and development.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biotium.com [biotium.com]
- 5. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 9. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. jasco-global.com [jasco-global.com]
- 15. edinst.com [edinst.com]
- 16. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. horiba.com [horiba.com]
A Technical Guide to Fluorescent Phalloidin Derivatives for Actin Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of fluorescent phalloidin derivatives, indispensable tools for visualizing filamentous actin (F-actin) in cellular and tissue samples. We will cover the core principles of phalloidin-actin interaction, comparative data on available fluorescent conjugates, detailed experimental protocols, and the broader context of actin cytoskeleton regulation.
Introduction: The Power of Phalloidin
Phalloidin is a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom.[1][2][3][4][5][6] Its utility in cell biology stems from its high-affinity and specific binding to the grooves of F-actin.[5][6][7] This binding stabilizes the actin filament by preventing subunit dissociation and lowering the critical concentration for polymerization.[5][6][7][8][9][10]
Unlike antibody-based methods, phalloidin conjugates are small molecules (typically <2000 Daltons) that provide dense labeling of F-actin with minimal nonspecific background, resulting in high-contrast imaging.[1][2][5][7] Their binding is highly conserved across a vast range of species, from plants to animals.[1][3][5][7][11] When conjugated to fluorophores, these derivatives become powerful probes for fluorescence microscopy, enabling detailed visualization of the actin cytoskeleton's intricate architecture, including stress fibers, lamellipodia, and filopodia.[5]
Mechanism of Action and Binding Characteristics
Phalloidin binds at the interface of three actin subunits within the filament, effectively locking them together.[12] This interaction is highly specific for the polymeric F-actin form over monomeric G-actin.[3][7][10][13] The binding is stoichiometric, with approximately one phalloidin molecule binding to each actin subunit in a filament.[1][3][5][6] This stabilization is so robust that it protects F-actin from depolymerization induced by various chemical agents and physical conditions.[1][2][10] The dissociation constant (Kd) for this interaction is in the nanomolar range, indicating a very strong and stable bond.[1][5][14]
It is important to note that the conjugation of a fluorescent dye can slightly alter the binding affinity. For instance, unlabeled phalloidin has a roughly 5-fold greater affinity for actin than its rhodamine conjugate.[12]
Below is a diagram illustrating the stabilizing effect of phalloidin on an actin filament.
Quantitative Data: Comparison of Fluorescent Phalloidin Conjugates
The choice of fluorophore is critical and depends on the specific application, available microscope filter sets, and whether multiplexing with other fluorescent probes is intended. Newer generation dyes, such as the Alexa Fluor and iFluor series, generally offer superior brightness and photostability compared to traditional dyes like FITC and rhodamine.[6][11][13]
Below is a summary of the spectral properties for a selection of commonly used fluorescent phalloidin conjugates.
| Fluorophore Conjugate | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Color |
| Alexa Fluor 350 | 346 | 442 | Blue |
| Alexa Fluor 488 | 495-496 | 517-518 | Green |
| FITC (Fluorescein) | 496 | 516 | Green |
| Oregon Green 488 | 496 | 520 | Green |
| Alexa Fluor 532 | 528-531 | 554-555 | Yellow |
| Rhodamine | 540 | 565 | Orange |
| Alexa Fluor 546 | 554-556 | 570 | Orange |
| Alexa Fluor 555 | 555 | 565 | Orange |
| Alexa Fluor 568 | 578 | 600 | Red |
| Texas Red-X | 591 | 608 | Red |
| Alexa Fluor 594 | 593 | 617 | Red |
| Alexa Fluor 633/635 | 625-633 | 645-648 | Far-Red |
| Alexa Fluor 647 | 649 | 666 | Far-Red |
| Alexa Fluor 680 | 677 | 699 | Far-Red |
| (Data compiled from multiple sources)[3][13][15] |
Experimental Protocols
Accurate and reproducible staining requires careful sample preparation. The following is a generalized protocol for staining adherent mammalian cells. Optimization may be required depending on the cell type and experimental conditions.
Materials and Reagents
-
Fluorescent Phalloidin Conjugate Stock Solution (e.g., in Methanol or DMSO)[16][17]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde, 3.7-4% in PBS (Fixation Solution)[1][17]
-
0.1-0.5% Triton X-100 in PBS (Permeabilization Solution)[1][11][17]
-
Bovine Serum Albumin (BSA), 1% in PBS (Blocking/Staining Buffer)[11][14]
-
Antifade Mounting Medium[11]
-
(Optional) DNA counterstain (e.g., DAPI)
-
(Optional) 0.1 M Glycine or 10 mM Ethanolamine in PBS (Quenching Solution)[11]
Staining Procedure for Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.
-
Wash: Gently wash the cells 2-3 times with pre-warmed PBS.[1][2][17]
-
Fixation: Aspirate the PBS and add the Fixation Solution. Incubate for 10-15 minutes at room temperature.[1][2][17]
-
(Optional) Quenching: To reduce background fluorescence from free aldehyde groups, incubate with Quenching Solution for 5 minutes.[11] Wash again with PBS.
-
Permeabilization: Add Permeabilization Solution and incubate for 3-10 minutes at room temperature to allow the phalloidin conjugate to access intracellular structures.[1][2][11][17]
-
Staining: Prepare the working solution of the fluorescent phalloidin conjugate by diluting the stock solution in 1% BSA in PBS (a common dilution is 1:40 to 1:1000, but consult the manufacturer's datasheet).[1][11] Aspirate the PBS and incubate the cells with the phalloidin working solution for 20-90 minutes at room temperature, protected from light.[1][7][11][17]
-
Final Washes: Gently wash the cells 2-3 times with PBS to remove unbound conjugate.[1][11][17]
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium. If using a DNA counterstain, it can be included in the mounting medium.
-
Imaging: Visualize the sample using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
Experimental Workflow Visualization
The following diagram outlines the key steps in the fluorescent phalloidin staining protocol.
Application in Signaling Pathway Analysis
Visualizing the actin cytoskeleton is crucial for understanding numerous signaling pathways that control cell shape, motility, and division. The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton.[19][20][21] Phalloidin staining is a key method for observing the downstream effects of activating or inhibiting these pathways.
-
RhoA activation typically leads to the formation of contractile actin-myosin stress fibers.[22]
-
Rac1 activation promotes the formation of lamellipodia and membrane ruffles.[22][23]
-
Cdc42 activation is associated with the formation of filopodia, which are thin, finger-like protrusions.[19][22]
The diagram below illustrates the simplified signaling cascade from Rho GTPases to actin structures.
By using fluorescent phalloidin, researchers can visually assess the phenotypic outcomes of manipulating these pathways, providing critical data for drug development and fundamental research into cellular mechanics.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]
- 5. Phalloidin Conjugates | AAT Bioquest [aatbio.com]
- 6. Phalloidin Conjugates | AAT Bioquest [aatbio.com]
- 7. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 8. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phalloidin-California Red Conjugate | AAT Bioquest | Biomol.com [biomol.com]
- 10. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Phalloidin staining protocol | Abcam [abcam.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Spectral characteristics of Molecular Probes actin-selective probes—Table 11.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 17. biotium.com [biotium.com]
- 18. biotium.com [biotium.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.biologists.com [journals.biologists.com]
- 21. Rho GTPases and the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
N-(7-Nitrobenzofurazan-4-yl)phallacidin: A Technical Guide for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(7-Nitrobenzofurazan-4-yl)phallacidin (NBD-phallacidin), a fluorescent phallotoxin crucial for the visualization of filamentous actin (F-actin) in cellular and molecular biology research. This document outlines its core properties, mechanism of action, and detailed protocols for its application in high-resolution imaging of the actin cytoskeleton.
Core Properties and Structure
NBD-phallacidin is a synthetic derivative of phallacidin, a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom. The covalent attachment of a 7-nitrobenzofurazan (NBD) fluorophore imparts fluorescent properties to the molecule, enabling the specific labeling and visualization of F-actin.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 73413-78-2 | [][2] |
| Molecular Formula | C₄₅H₅₇N₁₃O₁₅S | [][2] |
| Molecular Weight | 1052.08 g/mol | [][2] |
| Excitation Maximum (λex) | ~465 nm | [3] |
| Emission Maximum (λem) | ~535 nm | [3] |
| Dissociation Constant (Kd) with F-actin | 1.5-2.5 x 10⁻⁸ M | [4][5] |
Chemical Structure
The structure of NBD-phallacidin consists of the phallacidin peptide core linked to the NBD fluorophore. The phallacidin core is responsible for the high-affinity binding to F-actin, while the NBD moiety allows for fluorescent detection.
(A 2D chemical structure image would be placed here in a full whitepaper)
Mechanism of Action: F-Actin Stabilization and Visualization
NBD-phallacidin functions by binding with high specificity and affinity to filamentous actin (F-actin), the polymerized form of actin.[6][7][8] This binding event has two key consequences:
-
Stabilization of Actin Filaments: Phallotoxins, including NBD-phallacidin, bind at the interface between actin subunits in the filament. This interaction stabilizes the filament, preventing its depolymerization.[9]
-
Fluorescent Labeling: The NBD group attached to the phallacidin acts as a reporter, allowing the F-actin structures to be visualized using fluorescence microscopy.
This probe is highly selective for F-actin and does not bind to monomeric G-actin, ensuring a high-contrast visualization of the actin cytoskeleton.[9]
Experimental Protocols
Detailed methodologies for the use of NBD-phallacidin in staining both fixed and living cells are provided below. These protocols are foundational and may require optimization based on the specific cell type and experimental conditions.
Staining of Formaldehyde-Fixed Cells
This protocol is a standard procedure for visualizing the actin cytoskeleton in fixed cells.
Workflow for Staining Fixed Cells
Caption: Workflow for F-actin staining in fixed cells using NBD-phallacidin.
Detailed Steps:
-
Cell Culture: Grow adherent cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.
-
Fixation: Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 3 to 5 minutes. Alternatively, acetone at -20°C can be used.
-
Washing: Wash the cells twice with PBS.
-
Staining: Incubate the coverslips with the NBD-phallacidin staining solution for 20-30 minutes at room temperature, protected from light. A typical staining solution is prepared by diluting a methanolic stock solution of NBD-phallacidin into PBS.
-
Washing: Wash the coverslips two or more times with PBS to remove unbound probe.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the stained actin filaments using a fluorescence microscope with appropriate filters for the NBD fluorophore (excitation ~465 nm, emission ~535 nm).
Staining of Living Cells
Staining actin in living cells with NBD-phallacidin requires methods to introduce the probe into the cytoplasm, as it is not freely membrane-permeable. Low concentrations are used to minimize toxicity.[4][5]
Workflow for Staining Live Cells
Caption: Workflow for F-actin staining in live cells using NBD-phallacidin.
Detailed Steps:
-
Cell Culture: Culture cells in an appropriate live-cell imaging dish or chamber.
-
Staining Solution Preparation: Prepare a low concentration of NBD-phallacidin (e.g., 5-15 nM) in a suitable cell culture medium.[4][5]
-
Cell Permeabilization/Probe Introduction:
-
Autointernalization: For some cell types, NBD-phallacidin can be taken up by pinocytosis.[4][5] Incubate the cells with the low-concentration staining solution. This method avoids harsh permeabilizing agents but may be less efficient.
-
Mild Permeabilization: Use a very mild permeabilization agent, such as lysolecithin, for a brief period to facilitate the entry of NBD-phallacidin into the cytoplasm.[10]
-
-
Washing: Gently wash the cells with a fresh culture medium to remove the excess probe.
-
Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with a stage-top incubator to maintain physiological conditions.
Applications in Research and Drug Development
The ability to specifically label F-actin makes NBD-phallacidin an invaluable tool in various research areas:
-
Cytoskeletal Dynamics: Studying the organization and remodeling of the actin cytoskeleton in response to various stimuli.[10]
-
Cell Motility and Migration: Visualizing the role of actin in cell movement, which is critical in processes like wound healing and cancer metastasis.
-
Cell Division: Observing the formation and function of the actin-based contractile ring during cytokinesis.
-
Drug Screening: Assessing the effects of candidate drugs on the integrity and organization of the actin cytoskeleton.
Safety and Handling
Phallotoxins are toxic, although the amount in a typical vial for staining is small.[9] Handle with care, wearing appropriate personal protective equipment. Methanolic stock solutions should be stored at -20°C, protected from light.[9] Aqueous solutions of NBD-phallacidin may lose activity over time.[9]
This guide provides a comprehensive overview for the effective use of NBD-phallacidin. For specific applications, further optimization of the provided protocols is recommended.
References
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 4. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localization of actin during differentiation of the ameloblast, its related epithelial cells and odontoblasts in the rat incisor using NBD-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Localization of actin in Chlamydomonas using antiactin and NBD-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phalloidin staining protocol | Abcam [abcam.com]
- 9. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Fluorescence staining of the actin cytoskeleton in living cells with 7-nitrobenz-2-oxa-1,3-diazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
NBD-Phallacidin's Affinity for F-Actin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity between 7-nitrobenz-2-oxa-1,3-diazole-phallacidin (NBD-phallacidin) and filamentous actin (F-actin). NBD-phallacidin, a fluorescent derivative of the bicyclic peptide phallacidin, is a widely utilized probe in cell biology for the specific visualization of F-actin. A thorough understanding of its binding characteristics is crucial for the accurate interpretation of imaging studies and for its potential application in drug development and cytoskeleton-related research.
Quantitative Analysis of Binding Affinity
The interaction between NBD-phallacidin and F-actin is characterized by a high binding affinity, as quantified by its dissociation constant (Kd). The Kd value represents the concentration of NBD-phallacidin at which half of the F-actin binding sites are occupied at equilibrium. A lower Kd value signifies a stronger binding affinity.
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| Dissociation Constant (Kd) | 1.5 - 2.5 x 10⁻⁸ M | L6 mouse myoblasts | Fixed and extracted cells | [1][2] |
This reported value indicates a strong and specific interaction between NBD-phallacidin and F-actin within a cellular context, making it a reliable tool for high-fidelity labeling of actin filaments.
Experimental Methodologies for Determining Binding Affinity
The binding affinity of fluorescently labeled ligands such as NBD-phallacidin to their target proteins can be determined through various biophysical techniques. Based on the literature for related fluorescent phallotoxins, two primary methods are particularly suitable: direct fluorescence titration and competition binding assays.[3]
Fluorescence Titration Assay
This method relies on the principle that the fluorescence properties of NBD-phallacidin may change upon binding to F-actin. By systematically adding increasing concentrations of F-actin to a fixed concentration of NBD-phallacidin and measuring the corresponding change in fluorescence intensity, a saturation binding curve can be generated. The Kd can then be calculated by fitting this curve to a suitable binding model.
Competition Binding Assay
A competition binding assay is an indirect method to determine the binding affinity of a ligand. In the context of NBD-phallacidin, this would involve using a fluorescent phallotoxin with a known binding affinity, such as rhodamine phalloidin, as a reporter probe. The assay measures the ability of unlabeled NBD-phallacidin to displace the fluorescently labeled probe from F-actin.
Detailed Protocol for a Competition Binding Assay (Adapted for NBD-Phallacidin):
This protocol is adapted from methodologies used for other fluorescent phallotoxins and provides a framework for determining the Kd of NBD-phallacidin.
1. Materials:
- Purified F-actin
- NBD-phallacidin (unlabeled competitor)
- Rhodamine phalloidin (fluorescent probe)
- Assay Buffer (e.g., F-buffer: 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)
- Fluorometer
2. Experimental Procedure:
- Preparation of F-actin: Prepare a stock solution of F-actin by polymerizing purified G-actin in the assay buffer.
- Assay Setup: In a series of microplate wells or cuvettes, add a fixed concentration of F-actin and a fixed concentration of rhodamine phalloidin. The concentration of rhodamine phalloidin should ideally be below its Kd to ensure that a significant portion is displaced by the competitor.
- Competition: Add increasing concentrations of NBD-phallacidin to the wells. Include a control with no NBD-phallacidin.
- Incubation: Incubate the samples at a constant temperature (e.g., 25°C) to reach binding equilibrium. The incubation time should be optimized based on the known kinetics of phallotoxin binding.
- Fluorescence Measurement: Measure the fluorescence intensity of rhodamine phalloidin in each well using a fluorometer with appropriate excitation and emission wavelengths.
- Data Analysis: Plot the fluorescence intensity as a function of the NBD-phallacidin concentration. The data will yield a sigmoidal competition curve. The IC50 value (the concentration of NBD-phallacidin that displaces 50% of the rhodamine phalloidin) can be determined from this curve. The Kd of NBD-phallacidin can then be calculated using the Cheng-Prusoff equation, which takes into account the Kd of the fluorescent probe and its concentration.
Visualizing Experimental Workflows
To facilitate a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for a fluorescence titration and a competition binding assay.
Caption: Workflow for Fluorescence Titration Assay.
Caption: Workflow for Competition Binding Assay.
Signaling Pathways and Logical Relationships
Currently, there is no direct evidence to suggest that the binding of NBD-phallacidin to F-actin initiates or modulates specific signaling pathways. Phallotoxins, including NBD-phallacidin, are primarily recognized for their ability to stabilize F-actin filaments by preventing their depolymerization. This property makes them invaluable tools for visualizing the actin cytoskeleton. The logical relationship of their interaction is therefore structural rather than signaling-based.
Caption: NBD-Phallacidin's Interaction with F-Actin.
Conclusion
NBD-phallacidin exhibits a high binding affinity for F-actin, with a dissociation constant in the nanomolar range. This strong and specific interaction underpins its widespread use as a fluorescent probe for visualizing the actin cytoskeleton. While detailed quantitative data across various experimental conditions are limited, the established methodologies of fluorescence titration and competition assays provide robust frameworks for further characterization of this important molecular interaction. The primary consequence of NBD-phallacidin binding is the structural stabilization of F-actin filaments, rather than the modulation of signaling pathways. This technical guide serves as a comprehensive resource for researchers and professionals seeking to understand and apply the principles of NBD-phallacidin and F-actin binding in their work.
References
An In-depth Technical Guide to NBD-Phallacidin for Cytoskeletal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and intricate network of filaments that plays a pivotal role in a multitude of cellular processes, including cell motility, morphogenesis, cytokinesis, and intracellular transport. Visualizing the organization and dynamics of filamentous actin (F-actin) is crucial for understanding these fundamental biological functions and for investigating pathologies where cytoskeletal integrity is compromised. NBD-phallacidin is a powerful fluorescent probe specifically designed for the high-affinity labeling of F-actin, enabling its visualization in both fixed and living cells. This technical guide provides a comprehensive overview of NBD-phallacidin, its properties, and its application in cytoskeletal research, with a focus on quantitative data, detailed experimental protocols, and its use in studying signaling pathways.
NBD-phallacidin is a bicyclic peptide toxin, phallacidin, isolated from the Amanita phalloides mushroom, conjugated to the fluorescent dye nitrobenz-2-oxa-1,3-diazole (NBD). Phallotoxins bind with high specificity and affinity to the grooves between F-actin subunits, stabilizing the filaments and preventing their depolymerization. The NBD fluorophore is a small, environmentally sensitive dye that exhibits enhanced fluorescence in a nonpolar environment, such as when bound to actin. Its relatively small size minimizes potential steric hindrance, allowing for effective labeling of intricate actin structures.
Mechanism of Action
NBD-phallacidin's utility in cytoskeletal studies stems from its specific and robust interaction with F-actin. The phallacidin moiety recognizes and binds to a specific site on the actin filament, effectively locking the actin subunits together. This binding action stabilizes the filament and lowers the critical concentration of actin required for polymerization. It is important to note that phallotoxins do not bind to monomeric G-actin. The NBD group, attached to the phallacidin, provides the means for fluorescent visualization. Upon binding to F-actin, the NBD fluorophore is sequestered in a more hydrophobic environment, leading to a significant increase in its quantum yield and a shift in its emission spectrum, resulting in a bright, fluorescently labeled actin cytoskeleton.
Quantitative Data
For reproducible and quantitative studies, a thorough understanding of the physicochemical and binding properties of NBD-phallacidin is essential. The following tables summarize key quantitative data for this probe.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~465 nm | [1] |
| Emission Maximum (λem) | ~535 nm | [1] |
| Binding Properties | ||
| Target | Filamentous Actin (F-actin) | [2] |
| Dissociation Constant (Kd) | 1.5 - 2.5 x 10⁻⁸ M (in fixed and extracted L6 cells) | [3] |
| Fluorescence Properties of NBD-amines (as a proxy) | ||
| Quantum Yield (Φ) in water (NBD-NHMe) | 0.04 | [4] |
| Quantum Yield (Φ) in water (NBD-NMe₂) | 0.008 | [4] |
Note: The quantum yield of NBD is highly dependent on the polarity of its microenvironment. When bound to F-actin, the quantum yield is expected to be significantly higher than in aqueous solutions.
Experimental Protocols
Detailed and optimized protocols are critical for successful and reproducible staining of the actin cytoskeleton with NBD-phallacidin. Below are comprehensive protocols for staining fixed and living cells.
Staining of Fixed Cells
This protocol is adapted from procedures originally developed for NBD-phallacidin and is suitable for most adherent cell types.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde (3.7% in PBS)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS or Acetone (-20°C)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
NBD-phallacidin stock solution (e.g., in methanol)
-
Staining Solution: Dilute NBD-phallacidin stock solution in Blocking Buffer to the desired final concentration (typically in the nanomolar range)
-
Antifade mounting medium
-
Microscope slides
Workflow for Fixed Cell Staining:
Workflow for F-actin staining in fixed cells using NBD-phallacidin.
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells by incubating with 3.7% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS to remove the fixative.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Alternatively, for certain cell types, permeabilization with ice-cold acetone for 5-10 minutes at -20°C can be effective.
-
Washing: Wash the cells twice with PBS.
-
Blocking: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Staining: Dilute the NBD-phallacidin stock solution to the desired final concentration in 1% BSA in PBS. Incubate the coverslips with the staining solution for 20-60 minutes at room temperature in the dark to prevent photobleaching.
-
Washing: Wash the cells three times with PBS to remove unbound NBD-phallacidin.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for the NBD fluorophore (excitation ~465 nm, emission ~535 nm).
One-Step Fixation, Permeabilization, and Staining
For a more rapid procedure, fixation, permeabilization, and staining can be performed simultaneously.
Procedure:
-
Prepare a solution containing 3.7% formaldehyde and 50-100 µg/mL lysopalmitoylphosphatidylcholine in PBS.
-
Add the NBD-phallacidin stock solution to this mixture to achieve the desired final staining concentration.
-
Incubate the cells with this solution for 20 minutes at 4°C.
-
Rapidly wash the cells three times with PBS.
-
Mount and image as described above.
Staining of Living Cells
NBD-phallacidin can be used to visualize F-actin dynamics in living cells, although the cell membrane is generally impermeable to phallotoxins. Therefore, methods to introduce the probe into the cytoplasm are required.
Workflow for Live Cell Staining:
General workflow for staining F-actin in living cells with NBD-phallacidin.
Procedure (Mild Permeabilization): A mild permeabilization procedure using agents like lysolecithin can facilitate the entry of NBD-phallacidin into living cells.[5][6] It is crucial to use very low concentrations of both the permeabilizing agent and NBD-phallacidin to maintain cell viability. The optimal conditions will need to be determined empirically for each cell type.
Procedure (Autointernalization): For some cell types, NBD-phallacidin can be taken up by pinocytosis, allowing for staining without permeabilization.[3][7]
-
Incubate the live cells in culture medium containing a low concentration of NBD-phallacidin (e.g., 5-15 nM).[3]
-
The incubation time will vary depending on the cell type and its rate of pinocytosis.
-
Wash the cells with fresh culture medium to remove the extracellular probe.
-
Image the cells using a live-cell imaging setup equipped with environmental control (temperature, CO₂, humidity).
Important Considerations for Live-Cell Imaging:
-
Prolonged exposure to phallotoxins can be toxic to cells and may affect actin dynamics.
-
Use the lowest possible concentration of NBD-phallacidin that provides adequate signal.
-
Minimize light exposure to reduce phototoxicity and photobleaching.
Application in Signaling Pathway Studies: The Rho GTPase Family
Visualizing the actin cytoskeleton with NBD-phallacidin is a powerful tool for dissecting signaling pathways that regulate cellular morphology and motility. The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton.[8] By observing the changes in F-actin organization upon manipulation of these signaling pathways, researchers can gain insights into their function.
Rho GTPase Signaling and the Actin Cytoskeleton:
The Rho GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[8] In their active state, they interact with a variety of downstream effector proteins to control the assembly and organization of the actin cytoskeleton.
-
RhoA is primarily involved in the formation of contractile actin stress fibers and focal adhesions.[9]
-
Rac1 promotes the formation of lamellipodia and membrane ruffles at the leading edge of migrating cells.[9]
-
Cdc42 triggers the formation of filopodia, which are thin, finger-like protrusions involved in cell sensing and migration.[9]
Staining with NBD-phallacidin allows for the clear visualization of these distinct F-actin structures, providing a readout for the activity of specific Rho GTPases. For example, the activation of RhoA would be expected to result in an increase in prominent stress fibers that can be readily observed with NBD-phallacidin staining.
Signaling Pathway Diagram:
Rho GTPase signaling to the actin cytoskeleton.
Conclusion
NBD-phallacidin remains a valuable and widely used tool for the fluorescent labeling of F-actin in a variety of research applications. Its high specificity and affinity for F-actin, coupled with the favorable fluorescent properties of the NBD dye, allow for high-contrast imaging of the actin cytoskeleton. The detailed protocols and quantitative data provided in this guide are intended to assist researchers in the successful application of NBD-phallacidin for their specific experimental needs. Furthermore, the ability to visualize the intricate and dynamic organization of the actin cytoskeleton with NBD-phallacidin provides a powerful readout for investigating the complex signaling pathways that govern fundamental cellular processes, making it an indispensable reagent for cell biologists, pharmacologists, and drug development professionals.
References
- 1. 7-Nitrobenz-2-oxa-1,3-diazole (NBD)--phallacidin: synthesis of a fluorescent actin probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localization of actin in Chlamydomonas using antiactin and NBD-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence staining of the actin cytoskeleton in living cells with 7-nitrobenz-2-oxa-1,3-diazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cytoskeleton and Cell Migration - Rho-GTPases [cellix.imba.oeaw.ac.at]
Methodological & Application
Application Notes and Protocols: NBD-Phallacidin F-Actin Staining for Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing the filamentous actin (F-actin) cytoskeleton is crucial for understanding a wide range of cellular processes, including cell motility, morphology, and division. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, is a highly specific and stable probe for F-actin. When conjugated to a fluorophore, it allows for the precise localization of F-actin within fixed cells. NBD-phallacidin is a derivative of phalloidin conjugated to the fluorophore 7-nitrobenz-2-oxa-1,3-diazole (NBD), which emits a green fluorescence. This document provides a detailed protocol for staining F-actin in fixed cells using NBD-phallacidin, tailored for researchers in cell biology and drug development.
NBD-phallacidin binds to F-actin with high affinity, providing a clear and specific signal for imaging with fluorescence microscopy.[1] The probe is not cell-permeant, and therefore its use is primarily for cells that have been fixed and permeabilized.[2] The spectral properties of NBD are well-suited for standard fluorescence microscopy, with an excitation maximum around 467 nm and an emission maximum around 538 nm.[3][4]
Materials and Reagents
-
NBD-phallacidin
-
Methanol (MeOH) or Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde, 3.7-4% in PBS
-
Triton™ X-100 or Acetone
-
Bovine Serum Albumin (BSA)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Adherent cells cultured on glass coverslips
Experimental Protocols
This protocol is optimized for adherent cells grown on glass coverslips.
Stock Solution Preparation
-
Reconstitution: NBD-phallacidin is typically supplied as a lyophilized solid. To prepare a stock solution, dissolve the contents of the vial in 1.5 mL of methanol to achieve a concentration of approximately 6.6 µM (200 units/mL).[5][6] Alternatively, DMSO can be used as a solvent.[7]
-
Storage: The methanolic stock solution is stable for at least one year when stored at ≤–20°C, protected from light, and desiccated.[5][6] It is important to note that NBD-phallacidin may exhibit a slight loss of activity if stored in an aqueous solution at 2–6°C for over three weeks.[5][6][8]
Staining Protocol for Fixed Cells
-
Cell Preparation: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS (pH 7.4).[9]
-
Fixation: Fix the cells by incubating them with 3.7-4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[2] It is recommended to use methanol-free formaldehyde as methanol can disrupt actin filament structure.[2][5]
-
Washing: Aspirate the fixation solution and wash the cells two to three times with PBS.[1]
-
Permeabilization: To allow the NBD-phallacidin to access the intracellular F-actin, permeabilize the cells. This can be achieved by incubating with either 0.1-0.5% Triton X-100 in PBS for 3-10 minutes at room temperature or with acetone at ≤–20°C for 3-5 minutes.[1][2][9]
-
Washing: Following permeabilization, wash the cells two to three times with PBS.[1][2][9]
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.[9]
-
Staining: Prepare the NBD-phallacidin working solution by diluting the methanolic stock solution in PBS containing 1% BSA. A common dilution is 5 µL of the stock solution into 200 µL of PBS with 1% BSA for each coverslip.[9][10] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.
-
Washing: After incubation, wash the cells two to three times with PBS for 5 minutes each to remove unbound NBD-phallacidin.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for NBD (Excitation/Emission: ~467/538 nm).[3][4]
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Stock Solution | ||
| NBD-phallacidin Concentration | ~6.6 µM (200 units/mL) | [5][6] |
| Solvent | Methanol or DMSO | [5][7] |
| Storage Temperature | ≤–20°C | [5][6] |
| Working Solution | ||
| Dilution of Stock | 1:40 (e.g., 5 µL in 200 µL) | [9] |
| Diluent | PBS with 1% BSA | [9][10] |
| Protocol Steps | ||
| Fixation (Formaldehyde) | 3.7-4% | [2] |
| Fixation Time | 10-15 minutes | [2] |
| Permeabilization (Triton X-100) | 0.1-0.5% | [1][2][9] |
| Permeabilization Time | 3-10 minutes | [1][2][9] |
| Blocking (BSA) | 1% | [9] |
| Blocking Time | 20-30 minutes | [9] |
| Staining Incubation Time | 20-90 minutes |
Experimental Workflow
Caption: Workflow for NBD-phallacidin staining of F-actin in fixed cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient permeabilization. | Increase Triton X-100 concentration or incubation time. Ensure complete removal of fixation solution. |
| Low concentration of NBD-phallacidin. | Optimize the working concentration of the staining solution. | |
| Photobleaching. | Minimize exposure to excitation light. Use an antifade mounting medium. | |
| Incompatible filter sets. | Ensure the microscope's filter sets match the excitation and emission spectra of NBD. | |
| High Background | Incomplete removal of unbound probe. | Increase the number and duration of post-staining washes. |
| Non-specific binding. | Include a blocking step with 1% BSA before staining.[9] | |
| Excessive probe concentration. | Reduce the concentration of the NBD-phallacidin working solution. | |
| Altered Cell Morphology | Harsh fixation or permeabilization. | Use methanol-free formaldehyde.[2][5] Optimize the concentration and incubation time for the permeabilization agent. |
| Cells are not healthy. | Ensure optimal cell culture conditions. Adding 2-10% serum to staining and wash solutions may help. |
References
- 1. researchgate.net [researchgate.net]
- 2. cohesionbio.com [cohesionbio.com]
- 3. app.fluorofinder.com [app.fluorofinder.com]
- 4. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 5. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. web.mit.edu [web.mit.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 10. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: Live-Cell Imaging of Actin Dynamics with NBD-Phallacidin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The actin cytoskeleton is a highly dynamic network of protein filaments essential for numerous cellular processes, including cell motility, shape determination, division, and intracellular transport. Visualizing the real-time reorganization of actin filaments is crucial for understanding these fundamental processes in both healthy and diseased states. While several methods exist for labeling actin in living cells, the use of fluorescently tagged phallotoxins, such as 7-nitrobenz-2-oxa-1,3-diazole-phallacidin (NBD-phallacidin), offers a direct method for staining filamentous actin (F-actin).[1][2][3] NBD-phallacidin is a fluorescent derivative of phallacidin, a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, which binds with high affinity and specificity to F-actin.[4][5] This application note provides a detailed protocol for using NBD-phallacidin for live-cell imaging of actin dynamics, discusses its properties, and compares it with other common actin probes.
Properties of NBD-Phallacidin
NBD-phallacidin binds to the grooves between actin subunits in F-actin, stabilizing the filaments and preventing their depolymerization.[4] Its small size allows it to label actin structures without the steric hindrance that can be an issue with larger, protein-based probes.[6] While phallotoxins are generally considered cell-impermeable, studies have shown that NBD-phallacidin can be internalized by living cells, likely via pinocytosis, allowing for live-cell staining at low, non-toxic concentrations.[7][8]
| Property | Value | Source |
| Target | Filamentous Actin (F-actin) | [9] |
| Molecular Weight | <2000 Daltons | [4] |
| Excitation (max) | ~465 nm | N/A |
| Emission (max) | ~535 nm | N/A |
| Binding Stoichiometry | 1 molecule per actin subunit | [10] |
| Dissociation Constant (Kd) | 1.5 - 2.5 x 10⁻⁸ M (in fixed cells) | [7][8] |
Key Signaling Pathways in Actin Dynamics
Actin dynamics are tightly regulated by complex signaling networks that translate extracellular cues into cytoskeletal rearrangements. Key pathways involve the Rho family of small GTPases (Rho, Rac, and Cdc42), which are activated by cell surface receptors like G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[11][12] These GTPases, in turn, control the activity of various downstream effector proteins that directly influence actin polymerization, branching, and bundling.[12][13] For example, Rac activation leads to lamellipodia formation through the WASP/WAVE complex and the Arp2/3 complex, while RhoA activation promotes stress fiber formation via ROCK.[11][14]
Experimental Protocols
This protocol is based on the principle of auto-internalization of NBD-phallacidin at low concentrations.[7][8] Optimization of concentration and incubation time is critical to minimize toxicity and filament stabilization artifacts.
Materials:
-
NBD-phallacidin methanolic stock solution (e.g., 6.6 µM)[4]
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging-quality glass surface and grow to the desired confluency (typically 50-70%).
-
Prepare Staining Solution: Dilute the NBD-phallacidin methanolic stock solution into pre-warmed complete cell culture medium. The final concentration should be low to minimize toxicity. Start with a concentration range of 50-200 nM.
-
Note: The optimal concentration must be determined empirically for each cell type.
-
-
Staining: Remove the existing medium from the cells and replace it with the NBD-phallacidin-containing medium.
-
Incubation: Incubate the cells under normal culture conditions (37°C, 5% CO₂) for 1-4 hours. The optimal incubation time will vary depending on the cell type and its rate of endocytosis.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging medium to remove the unbound probe and reduce background fluorescence.
-
Imaging: Mount the cells on the microscope stage, ensuring they remain in a suitable imaging buffer or medium. Proceed with live-cell imaging using a filter set appropriate for NBD (e.g., FITC/GFP channel).
This protocol is for fixed-cell staining, which can serve as a positive control to verify the staining pattern of F-actin.[4][5]
Materials:
-
NBD-phallacidin methanolic stock solution (6.6 µM)[4]
-
Cells cultured on glass coverslips
-
PBS
-
3.7% Methanol-free Formaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Mounting medium
Procedure:
-
Fixation: Wash cells twice with PBS. Fix with 3.7% formaldehyde solution for 10 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 3-5 minutes.
-
Staining: Wash twice with PBS. Dilute the NBD-phallacidin stock solution (e.g., 5 µL into 200 µL PBS for one coverslip) and incubate with the cells for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash two to three times with PBS to remove unbound probe.
-
Mounting: Mount the coverslip onto a microscope slide with a suitable mounting medium.
-
Imaging: Image using a fluorescence microscope.
Comparison with Other Live-Cell Actin Probes
While NBD-phallacidin is a useful tool, several other probes are available for live-cell actin imaging, each with distinct advantages and disadvantages. Genetically encoded probes, such as LifeAct and F-tractin fused to fluorescent proteins, are widely used but can sometimes interfere with actin dynamics or exhibit biased localization.[15][16]
| Probe | Type | Advantages | Disadvantages |
| NBD-Phallacidin | Fluorescent Toxin | Small size; direct staining without transfection; high specificity for F-actin.[1][2] | Can stabilize actin filaments; potential toxicity; requires careful titration; uneven uptake in cell populations.[7][15] |
| GFP-Actin | Genetically Encoded | Incorporates directly into filaments; suitable for dynamic studies like FRAP.[6] | Overexpression can lead to artifacts; bulky GFP tag may interfere with function; may not label all actin structures equally.[15] |
| LifeAct-GFP | Genetically Encoded | Small peptide tag (17 a.a.); lower reported interference with actin dynamics than GFP-actin.[15] | Can alter actin dynamics at high expression levels; may not bind all F-actin structures equally.[15][16] |
| F-tractin-GFP | Genetically Encoded | Binds F-actin with high affinity; provides good contrast for lamellipodia and filopodia.[15] | Larger than LifeAct; can cause actin bundling at high expression levels.[15] |
| SiR-Actin | Fluorescent Probe | Cell permeable; fluorogenic (fluoresces upon binding); compatible with super-resolution microscopy. | Requires incubation; can stabilize actin filaments similar to phalloidin. |
Troubleshooting and Considerations
-
High Background: Insufficient washing or excessively high probe concentration. Reduce concentration or increase the number of wash steps.
-
No Staining: Inefficient uptake by the specific cell type. Increase incubation time or concentration carefully. Alternatively, a gentle permeabilization method might be required, though this can compromise cell viability.[1][2]
-
Cell Toxicity: Observed changes in morphology, blebbing, or cell death. Reduce NBD-phallacidin concentration and/or incubation time.[7]
-
Altered Dynamics: Phallotoxins stabilize F-actin, which can dampen natural actin dynamics.[4] This is an inherent limitation. Results should be cross-validated with other probes (e.g., LifeAct) if possible.
References
- 1. Fluorescence staining of the actin cytoskeleton in living cells with 7-nitrobenz-2-oxa-1,3-diazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence staining of the actin cytoskeleton in living cells with 7-nitrobenz-2-oxa-1,3-diazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Phalloidin staining protocol | Abcam [abcam.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Localization of actin in Chlamydomonas using antiactin and NBD-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transient kinetic analysis of rhodamine phalloidin binding to actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]
- 13. rupress.org [rupress.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative analysis of tools for live cell imaging of actin network architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBD-Phallacidin in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of NBD-phallacidin in fluorescence microscopy, with a special focus on its potential application in super-resolution imaging techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).
Introduction to NBD-Phallacidin
NBD-phallacidin is a fluorescent probe used for labeling filamentous actin (F-actin) in cells.[1][2] It is a conjugate of the fluorophore 7-nitrobenz-2-oxa-1,3-diazole (NBD) and phallacidin, a bicyclic peptide toxin isolated from the Amanita phalloides mushroom.[3] Phallacidin binds with high affinity and specificity to F-actin, making NBD-phallacidin a valuable tool for visualizing the actin cytoskeleton.[3] The NBD fluorophore is a small, environmentally sensitive dye that exhibits fluorescence in the green region of the spectrum.[4][5]
While traditionally used in conventional fluorescence microscopy, the small size of NBD-phallacidin and its specific binding to a key cytoskeletal component make it an intriguing candidate for super-resolution microscopy. Super-resolution techniques bypass the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution.[6][7] This document provides standard protocols for conventional fluorescence microscopy and exploratory protocols for the application of NBD-phallacidin in STED and STORM imaging.
Quantitative Data: Photophysical Properties of NBD-Phallacidin
The following table summarizes the key photophysical properties of the NBD fluorophore and its conjugate with phallacidin. It is important to note that some of these properties, particularly the quantum yield and extinction coefficient, can be influenced by the local environment and the conjugation to phallacidin.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~467 nm | [8] |
| Emission Maximum (λem) | ~538 nm | [8] |
| Molar Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹ (for NBD) | [9] |
| Quantum Yield (Φ) | Variable, generally low in aqueous environments, increases in nonpolar environments. For NBD-amine derivatives, it can be around 0.04 in water. | [5] |
| Molecular Weight | ~1100 Da (approximate for phalloidin conjugates) | [10] |
| Dissociation Constant (Kd) with F-actin | 1.5-2.5 x 10⁻⁸ M | [11] |
Experimental Protocols
Standard NBD-Phallacidin Staining for Conventional Fluorescence Microscopy
This protocol is adapted from established methods for staining F-actin in fixed and permeabilized cells.[3]
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde, 3.7% in PBS (methanol-free recommended)
-
Triton X-100, 0.1% in PBS or acetone (-20°C)
-
NBD-phallacidin stock solution (e.g., 6.6 µM in methanol)[3]
-
BSA (Bovine Serum Albumin), 1% in PBS (for blocking, optional)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with pre-warmed PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5 minutes at room temperature. Alternatively, for certain cell types, permeabilization with ice-cold acetone for 5 minutes at -20°C can be effective.
-
Wash the cells three times with PBS.
-
-
(Optional) Blocking:
-
Incubate the cells with 1% BSA in PBS for 20-30 minutes to reduce nonspecific background staining.
-
-
NBD-Phallacidin Staining:
-
Dilute the NBD-phallacidin stock solution to a working concentration of approximately 150-300 nM in PBS (or PBS with 1% BSA). This corresponds to roughly a 1:20 to 1:40 dilution of a 6.6 µM stock.[3]
-
Apply the staining solution to the coverslips and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound NBD-phallacidin.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Seal the coverslips and store them protected from light at 4°C.
-
Exploratory Protocol for NBD-Phallacidin in STED Microscopy
Disclaimer: NBD-phallacidin is not a standard STED dye. Its photostability under the high laser power of the depletion laser is a critical and largely uncharacterized parameter. This protocol is a starting point for investigation and will require significant optimization. The choice of STED laser wavelength is crucial and should overlap with the emission spectrum of NBD.[12]
Instrumentation:
-
A STED microscope equipped with an excitation laser line around 470 nm and a depletion laser with a wavelength in the range of 550-600 nm.
Staining Protocol:
-
Follow the standard NBD-phallacidin staining protocol as described above. It is crucial to ensure optimal labeling density and minimal background.
Imaging Parameters (to be optimized):
-
Excitation: Use the ~470 nm laser at a low power to minimize photobleaching.
-
Depletion: Use a STED laser that overlaps with the red-shifted emission tail of NBD (e.g., 592 nm).[13] Start with a low depletion laser power and gradually increase it to achieve the desired resolution improvement while monitoring for photobleaching.
-
Detection: Set the detection window to collect the NBD fluorescence (e.g., 500-550 nm).
-
Pixel Dwell Time and Scan Speed: Adjust these parameters to balance signal-to-noise ratio and acquisition time.
Considerations:
-
The photostability of NBD-phallacidin is a major concern. The high power of the depletion laser can rapidly bleach the fluorophore.[12]
-
The efficiency of stimulated emission for NBD may be low, which could limit the achievable resolution.
Exploratory Protocol for NBD-Phallacidin in (d)STORM Microscopy
Disclaimer: The suitability of NBD-phallacidin for STORM is not established. STORM relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state.[14] The photoswitching properties of NBD in standard STORM buffers are not well-documented. This protocol is proposed for investigational purposes.
Staining Protocol:
-
Follow the standard NBD-phallacidin staining protocol. High labeling density is desirable for STORM.
STORM Imaging Buffer: A standard dSTORM buffer is required to induce photoswitching. A common formulation includes:[14]
-
An enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) in a buffer such as Tris-HCl.
-
A primary thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA).
Imaging Parameters (to be optimized):
-
Excitation: Use a high-intensity laser at ~470 nm to drive the fluorophores into a dark state and to excite the sparse "on" state molecules.
-
Activation (if necessary): A lower wavelength laser (e.g., 405 nm) might be required to reactivate the fluorophores from the dark state, although this is dependent on the specific photoswitching mechanism of NBD in the chosen buffer.
-
Image Acquisition: Acquire a long series of images (thousands of frames) to capture the stochastic activation and bleaching of individual NBD-phallacidin molecules.
-
Data Analysis: Use specialized software to localize the single-molecule events in each frame and reconstruct the super-resolved image.
Considerations:
-
It is unknown if NBD exhibits the necessary photoswitching behavior in standard STORM buffers.
-
The photon output of NBD per switching event may be low, which would affect the localization precision and the quality of the final super-resolved image.
Visualizations
Caption: Experimental workflow for NBD-phallacidin staining.
Caption: Binding mechanism of NBD-phallacidin to F-actin.
References
- 1. 7-Nitrobenz-2-oxa-1,3-diazole (NBD)--phallacidin: synthesis of a fluorescent actin probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localization of actin during differentiation of the ameloblast, its related epithelial cells and odontoblasts in the rat incisor using NBD-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion (STED) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Extinction Coefficient [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MyScope [myscope.training]
- 13. Fluorescent Probes for STED Optical Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cell Motility and Migration Using NBD-phallacidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell motility and migration are fundamental biological processes crucial for embryonic development, tissue regeneration, immune responses, and wound healing. Dysregulation of cell migration is a hallmark of various pathologies, including cancer metastasis. The dynamic rearrangement of the actin cytoskeleton is a primary driver of cell movement. NBD-phallacidin, a fluorescently labeled phallotoxin, selectively binds to filamentous actin (F-actin), providing a powerful tool for visualizing the intricate actin network in living and fixed cells.[1][2] These application notes provide detailed protocols for utilizing NBD-phallacidin in quantitative cell motility and migration assays, enabling researchers to investigate the effects of therapeutic compounds and signaling pathways on the actin cytoskeleton and cell movement.
Principle of NBD-phallacidin in Live-Cell Imaging
NBD-phallacidin is a derivative of phallacidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, conjugated to the fluorophore 7-nitrobenz-2-oxa-1,3-diazole (NBD). It exhibits high affinity and specificity for F-actin, stabilizing the filaments and allowing for their visualization. For live-cell imaging, NBD-phallacidin can be introduced into cells, where it labels the dynamic actin cytoskeleton, including structures essential for migration such as lamellipodia, filopodia, and stress fibers.[1][2] One method for staining living cells involves autointernalization, where cells take up the dye, likely through pinocytosis, at low, non-toxic concentrations.[3] This allows for the real-time tracking of actin dynamics and the quantification of cell motility parameters.
Quantitative Data Presentation
The following tables present hypothetical yet representative quantitative data obtained from cell motility and migration assays using NBD-phallacidin. These tables are designed to illustrate how data can be structured for clear comparison of different experimental conditions.
Table 1: Quantitative Analysis of Single-Cell Motility Parameters
This table summarizes the effects of two hypothetical compounds (Compound A and Compound B) on the motility of a cancer cell line (e.g., MDA-MB-231) as measured by live-cell imaging of NBD-phallacidin-stained cells.
| Treatment Group | Average Cell Speed (µm/min) | Directional Persistence |
| Vehicle Control (DMSO) | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Compound A (10 µM) | 0.5 ± 0.1 | 0.4 ± 0.05 |
| Compound B (10 µM) | 1.1 ± 0.3 | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from n=50 cells per group. Cell speed is the total distance traveled divided by the time of observation. Directional persistence is the ratio of the net displacement to the total distance traveled (a value of 1 indicates a straight path, while a value approaching 0 indicates random movement).
Table 2: Quantitative Analysis of Collective Cell Migration in a Wound Healing Assay
This table illustrates the impact of a growth factor and an inhibitor on the collective migration of a keratinocyte cell line in a wound healing (scratch) assay, with wound closure monitored over 24 hours.
| Treatment Group | Wound Closure (%) at 12h | Wound Closure (%) at 24h |
| Untreated Control | 35 ± 5 | 75 ± 8 |
| Growth Factor X (50 ng/mL) | 60 ± 7 | 95 ± 5 |
| Inhibitor Y (5 µM) | 15 ± 4 | 30 ± 6 |
Data are presented as mean ± standard deviation from n=3 independent experiments. Wound closure is calculated as the percentage of the initial scratch area that has been repopulated by migrating cells.
Experimental Protocols
Protocol 1: Live-Cell Staining with NBD-phallacidin for Single-Cell Motility Assay
This protocol describes the in vivo staining of adherent cells with NBD-phallacidin for subsequent live-cell imaging and tracking.[3]
Materials:
-
NBD-phallacidin stock solution (e.g., in methanol or DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass-bottom imaging dishes or multi-well plates
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2) and appropriate filter sets for NBD (Excitation/Emission: ~465/535 nm)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that allows for individual cell tracking (typically 30-50% confluency). Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Staining Solution: Prepare a working solution of NBD-phallacidin in pre-warmed complete cell culture medium. The final concentration should be optimized for each cell line, but a starting range of 5-15 nM is recommended for live-cell staining by autointernalization to minimize toxicity.[3]
-
Cell Staining: Remove the existing culture medium from the cells and gently wash once with pre-warmed PBS. Add the NBD-phallacidin staining solution to the cells.
-
Incubation: Incubate the cells with the staining solution for 30-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary between cell types.
-
Washing: After incubation, gently wash the cells twice with pre-warmed complete culture medium to remove any unbound NBD-phallacidin.
-
Live-Cell Imaging: Add fresh, pre-warmed complete culture medium to the cells. If desired, add experimental treatments (e.g., compounds, growth factors) at this stage. Place the imaging dish on the live-cell imaging microscope.
-
Image Acquisition: Acquire time-lapse images of the NBD-phallacidin-stained cells at regular intervals (e.g., every 5-10 minutes) for a duration of several hours (e.g., 4-24 hours). Use the lowest possible laser power to minimize phototoxicity.
-
Data Analysis: Use cell tracking software (e.g., ImageJ/Fiji with the Manual Tracking plugin, or commercial software) to track the movement of individual cells over time. From the tracking data, calculate parameters such as cell speed and directional persistence.
Protocol 2: Wound Healing (Scratch) Assay with NBD-phallacidin Staining
This protocol details a common method for studying collective cell migration, where a "wound" is created in a confluent cell monolayer.
Materials:
-
NBD-phallacidin stock solution
-
Complete cell culture medium
-
PBS, pH 7.4
-
Sterile p200 pipette tip or a specialized wound healing insert
-
Imaging dishes or multi-well plates
-
Microscope with an imaging system
Procedure:
-
Cell Seeding: Seed cells in imaging dishes or multi-well plates and grow them to a confluent monolayer.
-
Creating the Wound:
-
Scratch Method: Use a sterile p200 pipette tip to create a uniform scratch across the center of the cell monolayer.
-
Insert Method: Use a commercially available wound healing insert to create a well-defined cell-free gap.
-
-
Washing: Gently wash the cells twice with PBS to remove dislodged cells and debris.
-
Treatment and Staining: Add fresh culture medium containing the desired treatments (e.g., vehicle control, test compounds). For endpoint analysis of actin organization, proceed to fixation and staining. For live imaging of the wound edge, staining with NBD-phallacidin can be performed as described in Protocol 1 before or after creating the wound.
-
Imaging:
-
Endpoint Analysis: At desired time points (e.g., 0, 12, 24 hours), fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes. Stain with a higher concentration of NBD-phallacidin (e.g., 1:100 to 1:1000 dilution of a stock solution) for 20-90 minutes.
-
Live-Cell Imaging: Place the dish on a live-cell imaging microscope and acquire images of the wound area at regular intervals.
-
-
Data Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the area of the wound at each time point. Calculate the percentage of wound closure over time.
Signaling Pathways and Visualizations
Cell migration is orchestrated by a complex network of signaling pathways that converge on the regulation of the actin cytoskeleton. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of actin dynamics.
-
RhoA is primarily involved in the formation of contractile actin stress fibers and focal adhesions.
-
Rac1 promotes the formation of lamellipodia, the broad, sheet-like protrusions at the leading edge of migrating cells.
-
Cdc42 is crucial for the formation of filopodia, the thin, finger-like protrusions involved in sensing the extracellular environment.
NBD-phallacidin can be used to visualize the effects of modulating these signaling pathways on the actin cytoskeleton. For instance, activation of Rac1 would be expected to increase NBD-phallacidin staining in lamellipodia, while inhibition of RhoA might lead to a disassembly of stress fibers.
Conclusion
NBD-phallacidin is a valuable tool for the visualization and quantification of actin dynamics in studies of cell motility and migration. The protocols provided herein offer a framework for conducting both single-cell and collective migration assays. By combining live-cell imaging of NBD-phallacidin-stained cells with robust data analysis, researchers can gain quantitative insights into the mechanisms governing cell movement and the effects of various perturbations, ultimately advancing our understanding of fundamental biological processes and the development of novel therapeutic strategies.
References
- 1. Labeling cytoskeletal F-actin with rhodamine phalloidin or fluorescein phalloidin for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence staining of the actin cytoskeleton in living cells with 7-nitrobenz-2-oxa-1,3-diazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBD-Phallacidin in Multiplex Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NBD-phallacidin as a fluorescent probe for filamentous actin (F-actin) in multiplex immunofluorescence (mIF) experiments. This document offers detailed protocols, data presentation for fluorophore selection, and visualization of experimental workflows and relevant signaling pathways.
Introduction to NBD-Phallacidin in Multiplex Immunofluorescence
NBD-phallacidin is a fluorescent derivative of phallacidin, a bicyclic peptide isolated from the Amanita phalloides mushroom. It exhibits high affinity and specificity for F-actin, making it an excellent tool for visualizing the actin cytoskeleton in fixed and permeabilized cells. In multiplex immunofluorescence, where multiple cellular targets are labeled simultaneously, NBD-phallacidin serves as a valuable counterstain to delineate cell morphology and cytoskeletal organization in relation to other proteins of interest. Its spectral properties, with excitation in the blue-green region of the spectrum, allow for its integration into multicolor imaging panels.
The nitrobenzoxadiazole (NBD) fluorophore is known for its environmental sensitivity; its fluorescence is significantly enhanced in hydrophobic environments, such as when bound to proteins, compared to aqueous solutions.[1] However, it is important to note that NBD is generally less photostable than other modern fluorescent dyes like those in the Alexa Fluor or CF dye series.[2] Careful consideration of the experimental setup and imaging conditions is therefore crucial for successful multiplexing.
Data Presentation: NBD-Phallacidin and Common Fluorophore Properties
For effective multiplex panel design, a thorough understanding of the spectral properties of each fluorophore is essential. The following table summarizes the key characteristics of NBD and other commonly used fluorophores to aid in marker selection and filter set configuration.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness | Photostability |
| NBD | ~467[3][4] | ~538[3] | ~20,000 (at 460 nm)[1] | ~0.1-0.3 (environment dependent) | Moderate | Low[2] |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92[5] | High | High |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10[5] | High | High |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33[5] | Very High | High |
| DAPI | 358 | 461 | 30,000 | ~0.9 (bound to DNA) | High | Moderate |
Note: The quantum yield of NBD is highly dependent on its local environment. The provided range is an estimate based on its behavior in different polarities. Relative brightness is a product of the molar extinction coefficient and quantum yield.
Experimental Protocols
This section provides a detailed protocol for performing multiplex immunofluorescence staining using NBD-phallacidin to label F-actin alongside two other protein markers.
I. Materials and Reagents
-
NBD-Phallacidin: (e.g., from Thermo Fisher Scientific or other suppliers)
-
Primary Antibodies: Raised in different species (e.g., Rabbit anti-Protein A, Mouse anti-Protein B). Ensure they are validated for immunofluorescence.
-
Secondary Antibodies: Highly cross-adsorbed, conjugated to spectrally distinct fluorophores (e.g., Goat anti-Rabbit IgG Alexa Fluor 555, Goat anti-Mouse IgG Alexa Fluor 647).
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS, pH 7.4. Methanol-free formaldehyde is preferred as methanol can disrupt actin filaments.[2][6]
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS.
-
Wash Buffer: PBS.
-
Antifade Mounting Medium: With or without a nuclear counterstain like DAPI.
-
Glass coverslips and microscope slides.
-
Humidified chamber.
II. Staining Procedure for Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a suitable culture dish until they reach the desired confluency.
-
Fixation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., Rabbit anti-Protein A and Mouse anti-Protein B) to their optimal concentrations in Blocking Buffer.
-
Incubate the cells with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibodies.
-
-
Secondary Antibody and NBD-Phallacidin Incubation:
-
Dilute the fluorescently labeled secondary antibodies (e.g., Goat anti-Rabbit IgG Alexa Fluor 555 and Goat anti-Mouse IgG Alexa Fluor 647) and NBD-phallacidin in Blocking Buffer. A common starting concentration for NBD-phallacidin is a 1:200 to 1:1000 dilution of a methanolic stock solution.[7]
-
Incubate the cells with this solution for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
-
Final Washes:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium. If a nuclear counterstain is desired and not included in the mounting medium, it can be added during the final wash step (e.g., DAPI at 1 µg/mL for 5 minutes).
-
Seal the edges of the coverslip with nail polish and let it dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI, NBD, Alexa Fluor 555, and Alexa Fluor 647.
-
Acquire images promptly, as NBD-phallacidin is susceptible to photobleaching.
-
Visualizations
Multiplex Immunofluorescence Workflow
The following diagram illustrates the key steps in the multiplex immunofluorescence protocol.
Caption: Workflow for multiplex immunofluorescence with NBD-phallacidin.
Signaling Pathway: Cytoskeletal Rearrangement in Cell Migration
The actin cytoskeleton plays a pivotal role in cell migration, a process often studied in cancer research and developmental biology. NBD-phallacidin can be used to visualize the dynamic changes in F-actin structures, such as lamellipodia and stress fibers, which are downstream of various signaling cascades. The diagram below depicts a simplified signaling pathway leading to actin reorganization.
References
- 1. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Labeling cytoskeletal F-actin with rhodamine phalloidin or fluorescein phalloidin for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBD-Phallacidin Staining in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling of filamentous actin (F-actin) in the budding yeast Saccharomyces cerevisiae using NBD-phallacidin. Phallacidin, a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom, exhibits a high affinity for F-actin. When conjugated to the fluorophore nitrobenzoxadiazole (NBD), it serves as a powerful tool for visualizing the intricate actin cytoskeleton, which is crucial for various cellular processes including cell polarity, morphogenesis, and cytokinesis.
Principle of the Method
The protocol is designed for the staining of F-actin in fixed and permeabilized yeast cells. The fixation process, typically employing formaldehyde, cross-links cellular components, preserving the delicate actin structures. Subsequently, the rigid yeast cell wall is partially digested, and the cell membrane is permeabilized to allow the entry of NBD-phallacidin. The fluorescent probe then binds specifically to the F-actin filaments, enabling their visualization by fluorescence microscopy.
Data Presentation
The following tables summarize key quantitative parameters for the successful staining of F-actin in S. cerevisiae.
Table 1: Reagent Concentrations for Cell Preparation and Staining
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Formaldehyde | 37% (w/v) | 3.7 - 4% (v/v) in growth medium or PBS | Cell Fixation |
| Zymolyase-20T | 10 mg/mL in 10 mM Tris-HCl, pH 7.5 | 50 - 100 µg/mL in sorbitol buffer | Cell wall digestion |
| Triton X-100 | 10% (v/v) | 0.1 - 1% (v/v) in PBS | Permeabilization |
| NBD-Phallacidin | 200 units/mL in methanol | 1 - 10 units/mL in PBS | F-actin staining |
| Phenylenediamine | 10 mg/mL in PBS | 1 mg/mL in mounting medium | Antifade agent |
Table 2: Incubation Times and Conditions
| Step | Duration | Temperature | Notes |
| Cell Fixation | 10 - 60 minutes | Room Temperature or 30°C | Longer incubation may be required for complete fixation. |
| Cell Wall Digestion | 30 - 60 minutes | 30°C or 37°C | Monitor spheroplast formation under a microscope. |
| Permeabilization | 5 - 15 minutes | Room Temperature | |
| NBD-Phallacidin Staining | 60 - 90 minutes | Room Temperature (in the dark) | Protect from light to prevent photobleaching. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for NBD-phallacidin staining of S. cerevisiae.
Materials
-
Saccharomyces cerevisiae culture
-
Yeast extract peptone dextrose (YPD) medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde, 37% solution
-
Sorbitol
-
Zymolyase-20T
-
Triton X-100
-
NBD-phallacidin (e.g., from a commercial supplier)
-
Mounting medium (e.g., 90% glycerol in PBS)
-
p-Phenylenediamine (antifade agent)
-
Microcentrifuge tubes
-
Microscope slides and coverslips
Protocol
-
Cell Culture and Fixation:
-
Inoculate a fresh YPD medium with S. cerevisiae and grow the culture to the mid-logarithmic phase (OD600 ≈ 0.4-0.6) at 30°C with shaking.
-
Harvest approximately 5 x 10^7 cells by centrifugation at 3,000 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of freshly prepared 4% formaldehyde in PBS.
-
Incubate for 45 minutes at room temperature with gentle agitation.
-
Wash the cells three times with PBS to remove the fixative.
-
-
Cell Wall Digestion and Permeabilization:
-
Resuspend the fixed cells in 1 mL of sorbitol buffer (1.2 M sorbitol, 50 mM K2HPO4, 1 mM MgCl2, pH 7.5).
-
Add 50 µg/mL of Zymolyase-20T and incubate at 37°C for 30-60 minutes, or until spheroplasts are formed.
-
Gently wash the spheroplasts twice with sorbitol buffer.
-
Resuspend the spheroplasts in PBS containing 0.5% Triton X-100 and incubate for 10 minutes at room temperature to permeabilize the cells.
-
Wash the permeabilized cells twice with PBS.
-
-
NBD-Phallacidin Staining:
-
Resuspend the permeabilized cells in 100 µL of PBS.
-
Add 5 units of NBD-phallacidin and incubate for 1 hour at room temperature in the dark.
-
Wash the stained cells three times with PBS to remove unbound phallacidin.
-
-
Mounting and Visualization:
-
Resuspend the final cell pellet in a small volume (e.g., 20 µL) of mounting medium containing an antifade agent like p-phenylenediamine.
-
Place a drop of the cell suspension onto a clean microscope slide and cover with a coverslip.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Visualize the stained actin cytoskeleton using a fluorescence microscope with appropriate filters for NBD (excitation ~465 nm, emission ~535 nm).
-
Visualization of Workflow and Biological Context
To aid in the understanding of the experimental process and the underlying biology, the following diagrams are provided.
Caption: A flowchart illustrating the major steps in the NBD-phallacidin staining protocol for yeast.
Caption: A simplified diagram of key pathways regulating actin dynamics in Saccharomyces cerevisiae.
Visualizing the Actin Cytoskeleton in 3D Cell Cultures with NBD-Phallacidin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and fundamental component of eukaryotic cells, playing a critical role in maintaining cell shape, enabling motility, and mediating intracellular transport.[1] Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in research and drug development as they more accurately recapitulate the complex cell-cell and cell-matrix interactions of in vivo tissues compared to traditional 2D monolayers. Visualizing the intricate architecture of the actin cytoskeleton within these 3D models is crucial for understanding cellular behavior in a physiologically relevant context.
NBD-phallacidin (7-nitrobenz-2-oxa-1,3-diazole-phallacidin) is a fluorescent probe that offers a powerful tool for this purpose. Phallacidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, binds with high specificity and affinity to filamentous actin (F-actin).[2] When conjugated to the NBD fluorophore, it allows for the direct visualization of F-actin structures. Due to its relatively small size, NBD-phallacidin provides dense labeling of actin filaments and can be used in both fixed and, under specific conditions, living cells.[2]
This document provides detailed application notes and protocols for the use of NBD-phallacidin to visualize the actin cytoskeleton in 3D cell cultures.
Application Notes
Principle of Staining
NBD-phallacidin selectively binds to the grooves between actin subunits in F-actin filaments. This binding stabilizes the filaments and prevents their depolymerization. The conjugated NBD fluorophore is a small, environmentally sensitive dye that emits a green fluorescence, allowing for the localization of F-actin structures using fluorescence microscopy. For staining to occur in fixed cells, the cell membrane must first be permeabilized to allow the probe to enter the cytoplasm.[1]
Advantages and Limitations
Advantages:
-
High Specificity: Binds specifically to F-actin, providing a high-contrast signal with low nonspecific background.
-
Small Size: The small molecular weight allows for dense labeling of actin filaments.
-
Versatility: Can be used to stain cells from a wide variety of species, including animals and plants.[1]
-
Live-Cell Imaging Potential: NBD-phallacidin has been used to stain living cells, as it can be internalized, likely via pinocytosis, at low, non-toxic concentrations.[2][3][4]
Limitations:
-
Photostability: Like many fluorophores, NBD is susceptible to photobleaching, especially under prolonged or intense illumination. Newer generation dyes like Alexa Fluor® 488 often exhibit superior photostability.[5][6][7][8]
-
Toxicity in Live Cells: While possible, live-cell staining requires careful titration to find a concentration low enough to avoid cytotoxicity, as protracted treatments can induce pharmacological responses similar to unlabeled phalloidin.[3][4]
-
Penetration in 3D Cultures: The dense nature of 3D cell cultures can pose a challenge for the penetration of staining reagents. This often necessitates longer incubation times and optimization of permeabilization steps compared to 2D cultures.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for NBD-phallacidin and provide a comparison of typical staining conditions for 2D and 3D cell cultures.
Table 1: NBD-Phallacidin Properties
| Property | Value | Reference |
| Excitation Maximum | ~467 nm | [N/A] |
| Emission Maximum | ~538 nm | [N/A] |
| Dissociation Constant (Kd) with F-Actin | 1.5 - 2.5 x 10⁻⁸ M | [3][4] |
| Recommended Fixative | 4% Paraformaldehyde (Methanol-free) | [11] |
| Recommended Permeabilization Agent | 0.1 - 0.5% Triton X-100 | [12] |
Table 2: Comparison of Typical Staining Parameters (2D vs. 3D Cultures)
| Parameter | 2D Monolayer Culture | 3D Spheroid/Organoid Culture | Rationale for Difference |
| Fixation Time | 10 - 20 minutes | 1 - 2 hours (or longer) | Increased time needed for fixative to penetrate the dense, multi-layered structure of the spheroid. |
| Permeabilization Time | 5 - 10 minutes | 15 - 30 minutes (or longer) | Deeper penetration of the detergent is required to permeabilize cells throughout the 3D structure. |
| NBD-Phallacidin Concentration | ~80 - 200 nM | ~150 - 500 nM (Optimization required) | Higher concentration may be needed to ensure sufficient probe reaches the core of the spheroid. |
| Staining Incubation Time | 20 - 60 minutes | 2 hours to Overnight | Extended incubation is critical to allow for the diffusion of the probe throughout the entire 3D sample.[13] |
| Live-Cell Staining Concentration | ~5 - 15 nM (intracellular) | Optimization critical, start with low nM range | Toxicity is a major concern; penetration into a spheroid in live culture is significantly challenging.[3] |
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes a common method for generating spheroids.
-
Prepare Plates: Coat the wells of a 96-well plate with a non-adherent surface (e.g., Agarose or commercially available ultra-low attachment plates).
-
Cell Seeding: Trypsinize and count cells. Prepare a cell suspension at the desired concentration (e.g., 2,000 - 5,000 cells per 100 µL, optimization required).
-
Incubation: Carefully dispense 100 µL of the cell suspension into each well. Incubate the plate at 37°C and 5% CO₂.
-
Spheroid Formation: Spheroids will typically form over 2-5 days. Monitor their formation and compactness daily using a microscope.
Protocol 2: NBD-Phallacidin Staining of Fixed 3D Spheroids
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Methanol-free Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2-0.5% Triton™ X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
NBD-phallacidin stock solution (e.g., in methanol or DMSO)
-
Nuclear counterstain (e.g., DAPI) (optional)
-
Mounting medium
Procedure:
-
Spheroid Collection: Using a wide-bore pipette tip to avoid shearing, carefully transfer spheroids from the culture plate to a microcentrifuge tube. Allow spheroids to settle by gravity or gentle centrifugation (e.g., 100 x g for 2-3 minutes).
-
Washing: Gently aspirate the supernatant and wash the spheroids twice with pre-warmed PBS.
-
Fixation: Resuspend the spheroids in 4% PFA and incubate for 1-2 hours at room temperature with gentle agitation. Note: Fixation time may need to be optimized based on spheroid size and density.
-
Washing: Wash the fixed spheroids three times with PBS, 5-10 minutes per wash.
-
Permeabilization: Resuspend the spheroids in Permeabilization Buffer and incubate for 15-30 minutes at room temperature with gentle agitation. Note: Inadequate permeabilization is a common cause of poor staining in the spheroid core.[12][14]
-
Washing: Wash the spheroids twice with PBS.
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate spheroids in Blocking Buffer for 1 hour at room temperature.[1]
-
Staining: Prepare the NBD-phallacidin working solution by diluting the stock solution in Blocking Buffer to the desired final concentration (e.g., start with 300 nM and optimize). Incubate the spheroids in the staining solution for at least 2 hours at room temperature or overnight at 4°C, protected from light.
-
Counterstaining (Optional): If a nuclear counterstain is desired, it can often be added along with the NBD-phallacidin solution (e.g., DAPI at 1 µg/mL).
-
Final Washes: Wash the spheroids three times with PBS for 10-15 minutes each, protected from light.
-
Mounting: Carefully transfer the stained spheroids to a glass slide or imaging dish, remove excess PBS, and add a drop of mounting medium. Gently place a coverslip over the sample, avoiding air bubbles.
-
Imaging: Image using a fluorescence microscope (confocal microscopy is highly recommended for 3D samples) with the appropriate filter set for NBD (Excitation/Emission: ~467/538 nm).
Visualizations
Experimental Workflow
Caption: Experimental workflow for NBD-phallacidin staining of 3D spheroids.
Rho GTPase Signaling Pathway
References
- 1. Phalloidin staining protocol | Abcam [abcam.com]
- 2. Fluorescence staining of the actin cytoskeleton in living cells with 7-nitrobenz-2-oxa-1,3-diazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Penetration and Uptake of Nanoparticles in 3D Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescent Staining Assay of 3D Cell Culture of Colonoids Isolated from Mice Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
Application Notes: NBD-Phallacidin for Quantitative F-Actin Analysis
Introduction
Filamentous actin (F-actin) is a critical component of the cytoskeleton in eukaryotic cells, playing a pivotal role in maintaining cell shape, motility, and intracellular transport.[1][2] The dynamic equilibrium between globular actin (G-actin) and F-actin is tightly regulated and reflects the cell's physiological state. NBD-phallacidin, a fluorescent derivative of the mushroom toxin phallacidin, is a high-affinity probe used to selectively bind and visualize F-actin.[3][4] Phallotoxins bind to the interface between F-actin subunits, stabilizing the filaments.[5] Unlike antibodies, the small size of NBD-phallacidin allows for dense labeling of actin filaments, enabling detailed and quantitative imaging.[6] This document provides detailed protocols for quantifying cellular F-actin content using NBD-phallacidin with fluorescence microscopy and flow cytometry.
Principle of the Assay
NBD (7-nitrobenz-2-oxa-1,3-diazole) is a fluorophore that, when conjugated to phallacidin, allows for the visualization of F-actin.[7] The probe specifically binds to F-actin with high affinity and a low dissociation constant.[8][9] The total fluorescence intensity emitted by NBD-phallacidin-stained cells is directly proportional to the amount of F-actin present. This relationship allows for the relative quantification of F-actin content between different cell populations or under various experimental conditions.[10][11] Quantification can be achieved by measuring the mean fluorescence intensity of individual cells using imaging software (fluorescence microscopy) or by analyzing a large population of cells in suspension (flow cytometry).
Quantitative Data Summary
The following tables summarize the key properties of NBD-phallacidin and provide a framework for presenting quantitative F-actin data.
Table 1: Properties of NBD-Phallacidin
| Property | Value | Reference |
| Excitation Wavelength (max) | ~465 nm | [12] |
| Emission Wavelength (max) | ~535 nm | [12] |
| Molar Extinction Coefficient | ~24,000 cm⁻¹M⁻¹ (in Methanol) | [12] |
| Dissociation Constant (Kd) | 1.5 - 2.5 x 10⁻⁸ M (in fixed L6 cells) | [8][9] |
| Recommended for Live Cells | Yes, with careful concentration control | [8][9] |
| Photostability | Moderate; less stable than Alexa Fluor dyes | [4][12] |
Table 2: Example Data Presentation for F-Actin Quantification
| Treatment Group | Mean Fluorescence Intensity (A.U.) ± SD (Microscopy) | Mean Fluorescence Intensity (A.U.) ± SD (Flow Cytometry) | Fold Change vs. Control |
| Control (Untreated) | 150.4 ± 12.1 | 210.7 ± 18.5 | 1.0 |
| Drug A (10 µM) | 298.9 ± 25.6 | 415.2 ± 30.1 | 1.99 |
| Drug B (5 µM) | 85.2 ± 9.8 | 112.9 ± 11.3 | 0.57 |
Experimental Workflows and Signaling
The following diagrams illustrate the experimental process and a relevant biological pathway involving F-actin.
Protocol 1: F-Actin Quantification by Fluorescence Microscopy
This protocol is designed for adherent cells grown on glass coverslips and provides a method for quantifying F-actin content on a per-cell basis using image analysis.
Materials
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde, 3.7% in PBS (Fixation Buffer)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
NBD-phallacidin methanolic stock solution (e.g., 6.6 µM)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters for NBD (Excitation ~465 nm, Emission ~535 nm) and DAPI.
Procedure
-
Cell Preparation : Grow cells on coverslips to the desired confluency and apply experimental treatments.
-
Washing : Gently wash the cells twice with pre-warmed PBS.[13]
-
Fixation : Fix the cells with 3.7% formaldehyde solution in PBS for 10-15 minutes at room temperature.[13][14] Methanol-containing fixatives should be avoided as they can disrupt actin filaments.[13]
-
Washing : Wash the cells twice with PBS for 5 minutes each.
-
Permeabilization : Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes to allow the phallotoxin to enter the cell.[13][14]
-
Washing : Wash the cells twice with PBS.
-
Blocking (Optional but Recommended) : Incubate with 1% BSA in PBS for 20-30 minutes to reduce non-specific binding.
-
Staining :
-
Washing : Wash the coverslips two to three times with PBS to remove unbound probe.
-
Counterstaining : If desired, incubate with a nuclear stain like DAPI for 5 minutes.
-
Mounting : Wash once more with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging :
-
Image the cells using a fluorescence microscope. Use consistent acquisition settings (e.g., exposure time, gain) for all samples within an experiment to allow for accurate comparison.
-
Due to the moderate photostability of NBD, minimize light exposure.[4]
-
Data Analysis
-
Using image analysis software (e.g., ImageJ/Fiji), outline individual cells manually or using automated segmentation based on a whole-cell stain.
-
Measure the integrated fluorescence intensity (or mean gray value) within the boundary of each cell in the NBD channel.
-
Subtract the background fluorescence measured from a cell-free region of the same image.[15]
-
Calculate the average background-corrected fluorescence intensity per cell for each experimental condition. Statistical analysis can then be performed.
Protocol 2: F-Actin Quantification by Flow Cytometry
This protocol is suitable for analyzing F-actin content in a large population of suspension cells or adherent cells brought into suspension.[10] It provides a high-throughput method for comparative analysis.
Materials
-
Suspension cells or trypsinized adherent cells
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cold 4% Formaldehyde in PBS (Fixation Buffer)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
NBD-phallacidin methanolic stock solution
-
Flow cytometer with a blue laser (e.g., 488 nm) for excitation.
Procedure
-
Cell Preparation :
-
Fixation :
-
Add 400 µL of cold fixation buffer to 100 µL of cell suspension.
-
Mix gently and incubate on ice for 15-20 minutes.[10]
-
-
Washing : Centrifuge the cells to form a pellet (e.g., 500 x g for 5 minutes). Discard the supernatant and resuspend the pellet in PBS. Repeat.
-
Permeabilization :
-
Resuspend the cell pellet in 100 µL of permeabilization buffer.
-
Incubate for 10 minutes at room temperature.[10]
-
-
Staining :
-
Prepare the staining solution by diluting NBD-phallacidin stock solution in PBS (optimize concentration for your cell type, typically 1:40 to 1:200).
-
Centrifuge the permeabilized cells and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of the staining solution.
-
Incubate for 20-30 minutes at room temperature, protected from light.[10]
-
-
Final Wash : Add 1 mL of PBS, centrifuge, and discard the supernatant. Resuspend the cells in an appropriate volume of PBS (e.g., 300-500 µL) for flow cytometry analysis.
-
Analysis :
-
Analyze the samples on a flow cytometer. Use the unstained control to set the forward scatter (FSC), side scatter (SSC), and fluorescence gates.
-
Record the fluorescence intensity for at least 10,000 events per sample.
-
It is best to fix, stain, and analyze samples on the same day, as the actin cytoskeleton can be labile even after fixation.[10]
-
Data Analysis
-
Gate the cell population of interest based on FSC and SSC plots to exclude debris and cell aggregates.
-
Generate a histogram of fluorescence intensity for the gated population.
-
Determine the geometric mean fluorescence intensity (MFI) for each sample.
-
Compare the MFI values between different experimental groups to determine the relative F-actin content.
References
- 1. A quantitative analysis of F-actin features and distribution in fluorescence microscopy images to distinguish cells with different modes of motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying cytoskeletal organization from optical microscopy data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localization of actin in Chlamydomonas using antiactin and NBD-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actin Staining Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Labeling Actin with Phalloidin vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]
- 7. 7-Nitrobenz-2-oxa-1,3-diazole (NBD)--phallacidin: synthesis of a fluorescent actin probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative Quantitation of Polymerized Actin in Suspension Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Probes for Actin—Section 11.1 | Thermo Fisher Scientific - CH [thermofisher.com]
- 13. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Quantification of Filamentous Actin (F-actin) Puncta in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Staining Plant Cell Actin Filaments with NBD-Phallacidin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic network of filaments that plays a crucial role in a multitude of cellular processes in plants, including cell division, cytoplasmic streaming, cell morphogenesis, and responses to environmental stimuli. Visualizing the organization and dynamics of actin filaments is paramount to understanding these fundamental processes. NBD-phallacidin, a fluorescently labeled phallotoxin, is a powerful probe for specifically staining filamentous actin (F-actin) in fixed plant cells. Phallacidin binds to the grooves between actin subunits, stabilizing the filaments and allowing for high-resolution imaging. The nitrobenzoxadiazole (NBD) fluorophore provides a bright and relatively photostable green fluorescence, making it a valuable tool for fluorescence microscopy.
These application notes provide a comprehensive guide to staining plant cell actin filaments with NBD-phallacidin, including detailed experimental protocols, quantitative data for experimental planning, and diagrams of relevant signaling pathways and workflows.
Data Presentation
Quantitative Parameters for NBD-Phallacidin Staining
Successful staining of actin filaments requires careful optimization of several parameters. The following table summarizes key quantitative data gathered from various sources to serve as a starting point for experimental design. Note that optimal conditions can vary depending on the plant species, tissue type, and cell health.[1]
| Parameter | Value/Range | Species/Cell Type | Notes |
| NBD-Phallacidin Stock Solution | ~6.6 µM (200 units/mL) in methanol | General | Store at -20°C, protected from light. Exhibits some loss of activity in aqueous solution over weeks.[2] |
| Working Concentration | 80 - 200 nM (typically ~100 nM) | General (optimization needed) | Higher concentrations (5-10 µM) may be required for certain cell types.[1] |
| Dissociation Constant (Kd) | 1.5 - 2.5 x 10⁻⁸ M | L6 mouse cells (fixed and extracted) | Provides an indication of the high-affinity binding to F-actin.[3] |
| Incubation Time | 20 - 90 minutes | General | Longer incubation times may be necessary for thicker tissues to allow for penetration. |
| Fixation Time (Formaldehyde) | 10 - 30 minutes | General | Methanol-free formaldehyde is recommended as methanol can disrupt actin filaments. |
| Permeabilization Time (Triton X-100) | 3 - 5 minutes | General | Cold acetone is an alternative for permeabilization. |
| Binding Stoichiometry | ~1 phallotoxin molecule per actin subunit | Plants and Animals | Ensures a proportional relationship between fluorescence intensity and F-actin amount.[2] |
NBD-Phallacidin Spectral Properties
| Property | Wavelength (nm) |
| Excitation Maximum | ~465 |
| Emission Maximum | ~535 |
Experimental Protocols
Protocol 1: Staining of Plant Protoplasts or Suspension Culture Cells
This protocol is suitable for single cells or small cell aggregates where the cell wall has been removed or is not a significant barrier.
Materials:
-
Plant protoplasts or suspension culture cells
-
Microscope slides or coverslips coated with poly-L-lysine
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Buffer: 3.7% Methanol-Free Formaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
NBD-phallacidin stock solution (e.g., 6.6 µM in methanol)
-
Antifade mounting medium
-
Deionized water
Procedure:
-
Cell Adhesion: Allow protoplasts or suspension cells to adhere to poly-L-lysine coated slides/coverslips for 15-30 minutes.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 3.7% methanol-free formaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.
-
Staining: Dilute the NBD-phallacidin stock solution to a final working concentration of 100-200 nM in PBS (with 1% BSA if blocking was performed). Incubate the cells with the staining solution for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS, 5 minutes per wash.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained actin filaments using a fluorescence microscope with appropriate filter sets for NBD (Excitation: ~465 nm, Emission: ~535 nm).
Protocol 2: Whole-Mount Staining of Plant Tissues (e.g., Roots, Leaves)
This protocol is adapted for staining actin filaments within intact plant tissues, which requires longer incubation times for reagent penetration.
Materials:
-
Plant tissue (e.g., root tips, small leaf sections)
-
Microfuge tubes or small petri dishes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Buffer: 4% Methanol-Free Formaldehyde in a plant-specific cytoskeleton buffer (e.g., PME buffer: 50 mM PIPES, 2 mM EGTA, 2 mM MgSO₄, pH 6.9)
-
Permeabilization Buffer: 1% Triton X-100 in PBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
NBD-phallacidin stock solution (e.g., 6.6 µM in methanol)
-
Antifade mounting medium
-
Deionized water
Procedure:
-
Fixation: Immediately immerse the plant tissue in freshly prepared fixation buffer for 30-60 minutes at room temperature. For denser tissues, a vacuum infiltration step at the beginning of fixation can improve reagent penetration.
-
Washing: Wash the tissue three times with PBS, 10 minutes per wash.
-
Permeabilization: Permeabilize the tissue with 1% Triton X-100 in PBS for 60 minutes at room temperature with gentle agitation.
-
Washing: Wash the tissue three times with PBS, 10 minutes per wash.
-
Blocking: Incubate the tissue in blocking buffer for 60 minutes to reduce background fluorescence.
-
Staining: Dilute the NBD-phallacidin stock solution to a final working concentration of 150-300 nM in PBS with 1% BSA. Incubate the tissue overnight at 4°C in the dark with gentle agitation.
-
Washing: Wash the tissue extensively with PBS (at least 3-4 times, 15 minutes each) to remove unbound probe.
-
Mounting: Mount the tissue on a microscope slide in a drop of antifade mounting medium. Use a coverslip and gently apply pressure to flatten the tissue for better imaging.
-
Imaging: Use a confocal laser scanning microscope for optical sectioning to visualize actin filaments deep within the tissue.
Visualizations
Experimental Workflow
Caption: General experimental workflow for staining plant cell actin filaments.
Signaling Pathway: Regulation of Actin Dynamics in Plant Cells
Caption: Simplified signaling pathway of plant actin cytoskeleton regulation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Staining | Insufficient permeabilization | Increase Triton X-100 concentration or incubation time. Consider using cold acetone. |
| NBD-phallacidin concentration too low | Increase the working concentration of NBD-phallacidin. | |
| Degraded NBD-phallacidin | Use a fresh dilution from a properly stored stock solution. | |
| Inefficient fixation | Ensure formaldehyde is fresh and methanol-free. Optimize fixation time. | |
| High Background | Incomplete washing | Increase the number and duration of washing steps. |
| Non-specific binding | Include a blocking step with BSA. | |
| NBD-phallacidin concentration too high | Decrease the working concentration. | |
| Actin Filaments Appear Disrupted | Methanol in fixative | Use methanol-free formaldehyde. |
| Harsh handling of samples | Handle samples gently throughout the procedure to preserve cytoskeletal structure. | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure. Use an antifade mounting medium. Acquire images efficiently. |
Conclusion
Staining with NBD-phallacidin is a robust method for visualizing F-actin in fixed plant cells, providing valuable insights into the organization and function of the actin cytoskeleton. Successful application of this technique relies on careful optimization of fixation, permeabilization, and staining conditions tailored to the specific plant material. The protocols and data provided in these application notes serve as a comprehensive resource for researchers to effectively utilize NBD-phallacidin in their studies of plant cell biology and to explore the intricate roles of the actin cytoskeleton in plant growth, development, and interaction with the environment.
References
Application Notes and Protocols for Time-Lapse Imaging of Actin Reorganization Using NBD-Phallacidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic reorganization of the actin cytoskeleton is fundamental to a multitude of cellular processes, including cell motility, morphogenesis, cytokinesis, and intracellular transport. The ability to visualize and quantify these dynamic changes in living cells is crucial for understanding the mechanisms of these processes and for the development of therapeutics that target cytoskeletal dynamics. NBD-phallacidin is a fluorescent probe that specifically binds to filamentous actin (F-actin), offering a valuable tool for researchers to study the intricate and rapid changes in actin architecture.[1][2] This document provides detailed application notes and protocols for the use of NBD-phallacidin in time-lapse imaging of actin reorganization in live cells.
Principle of NBD-Phallacidin Staining
NBD-phallacidin is a derivative of phallacidin, a bicyclic peptide toxin from the Amanita phalloides mushroom, conjugated to the fluorophore nitrobenzoxadiazole (NBD). Phallotoxins exhibit high affinity and specificity for F-actin, stabilizing the filaments and preventing their depolymerization. The NBD fluorophore allows for the visualization of F-actin structures using fluorescence microscopy. A key advantage of NBD-phallacidin for live-cell imaging is its ability to be introduced into the cytoplasm of living cells at non-toxic concentrations through a process of autointernalization, likely pinocytosis, without the need for harsh permeabilization techniques.
Data Presentation: Quantitative Analysis of Actin Reorganization
Time-lapse imaging with NBD-phallacidin allows for the quantitative analysis of various parameters of actin dynamics. Below are illustrative tables representing typical data that can be generated from such experiments.
Table 1: NBD-Phallacidin Specifications
| Property | Value | Reference |
| Fluorophore | Nitrobenzoxadiazole (NBD) | [2] |
| Excitation (max) | ~465 nm | |
| Emission (max) | ~535 nm | |
| Target | Filamentous Actin (F-actin) | [1][2] |
| Dissociation Constant (Kd) | 1.5 - 2.5 x 10⁻⁸ M | |
| Recommended Intracellular Concentration (Live Cells) | 5 - 15 nM |
Table 2: Illustrative Time-Lapse Imaging Data of Actin Reorganization in Response to a Stimulus
This table presents representative data on the change in NBD-phallacidin fluorescence intensity in different cellular compartments over time following the addition of a hypothetical actin-reorganizing compound.
| Time (minutes) | Mean Fluorescence Intensity (Lamellipodia) (Arbitrary Units) | Mean Fluorescence Intensity (Stress Fibers) (Arbitrary Units) | Cell Area (µm²) |
| 0 | 150 ± 12 | 280 ± 25 | 1200 ± 50 |
| 5 | 250 ± 20 | 220 ± 18 | 1350 ± 60 |
| 10 | 320 ± 28 | 180 ± 15 | 1450 ± 65 |
| 15 | 280 ± 22 | 190 ± 16 | 1400 ± 62 |
| 20 | 200 ± 15 | 210 ± 19 | 1300 ± 55 |
Experimental Protocols
Protocol 1: Live-Cell Staining of F-Actin with NBD-Phallacidin via Autointernalization
This protocol is designed for time-lapse imaging of actin dynamics in living adherent cells.
Materials:
-
NBD-phallacidin
-
Dimethylsulfoxide (DMSO) or Methanol for stock solution
-
Complete cell culture medium appropriate for the cell line
-
Live-cell imaging dish or chambered coverslip
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂) and appropriate filter sets for NBD.
Procedure:
-
Cell Seeding: Seed adherent cells onto a live-cell imaging dish or chambered coverslip at a density that will result in 50-70% confluency at the time of imaging.
-
NBD-Phallacidin Preparation: Prepare a stock solution of NBD-phallacidin in DMSO or methanol. A typical stock concentration is 10-20 µM. Store the stock solution at -20°C, protected from light.
-
Staining Solution Preparation: Dilute the NBD-phallacidin stock solution in pre-warmed complete cell culture medium to a final working concentration. For autointernalization, a range of 0.1 to 1 µM in the external medium is often effective, aiming for an intracellular concentration of 5-15 nM. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining: Replace the existing culture medium with the NBD-phallacidin-containing medium.
-
Incubation: Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator to allow for the autointernalization of the probe. The incubation time may need to be optimized.
-
Washing (Optional): For clearer imaging, the staining medium can be replaced with fresh, pre-warmed complete culture medium without NBD-phallacidin just before imaging to reduce background fluorescence.
-
Time-Lapse Imaging: Mount the imaging dish on the fluorescence microscope equipped with a live-cell imaging chamber. Acquire images at desired time intervals. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.
Protocol 2: Time-Lapse Imaging of Actin Reorganization
This protocol outlines the general procedure for acquiring time-lapse images of NBD-phallacidin stained cells.
Procedure:
-
Microscope Setup:
-
Turn on the fluorescence microscope, light source, and camera.
-
Set up the live-cell imaging chamber to maintain 37°C and 5% CO₂.
-
Select the appropriate filter cube for NBD (e.g., excitation ~465 nm, emission ~535 nm).
-
-
Locate Cells: Place the imaging dish on the microscope stage and bring the cells into focus using brightfield or phase-contrast microscopy.
-
Image Acquisition Settings:
-
Switch to fluorescence imaging.
-
Adjust the exposure time and excitation light intensity to the minimum level required for a clear signal. This is critical to minimize phototoxicity and photobleaching.
-
Set the time-lapse parameters, including the interval between frames and the total duration of the experiment. The interval will depend on the speed of the process being studied (e.g., every 30 seconds to 5 minutes for many actin-dependent events).
-
-
Acquire Time-Lapse Series: Start the time-lapse acquisition.
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify changes in actin structures.
-
Measurements can include:
-
Mean fluorescence intensity in specific regions of interest (e.g., lamellipodia, stress fibers).
-
Changes in cell area, shape, and motility.
-
Quantification of actin filament length, orientation, and density.
-
-
Mandatory Visualizations
Signaling Pathways Regulating Actin Reorganization
The reorganization of the actin cytoskeleton is tightly controlled by a complex network of signaling pathways. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of these processes.[3][4][5]
Caption: Rho GTPase signaling to the actin cytoskeleton.
Experimental Workflow for Time-Lapse Imaging
The following diagram illustrates the key steps in performing a time-lapse imaging experiment to study actin reorganization using NBD-phallacidin.
Caption: Experimental workflow for NBD-phallacidin time-lapse imaging.
Considerations and Troubleshooting
-
Phototoxicity and Photobleaching: NBD is known to be susceptible to photobleaching. To minimize this and potential phototoxicity, use the lowest possible excitation light intensity and exposure times. Consider using a spinning disk confocal microscope for reduced phototoxicity compared to laser scanning confocal microscopy.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before staining and imaging. Stressed or unhealthy cells may not internalize the probe efficiently and can exhibit abnormal actin dynamics.
-
Probe Concentration: The optimal concentration of NBD-phallacidin for autointernalization can vary between cell types. It is recommended to perform a titration experiment to determine the lowest concentration that provides adequate staining without causing observable toxic effects.
-
Background Fluorescence: High background fluorescence can be an issue. If washing the cells before imaging is not sufficient, consider using a background subtraction algorithm during image analysis.
-
Comparison to Other Probes: While NBD-phallacidin is a useful tool, it's important to be aware of its potential to stabilize actin filaments. For some applications, genetically encoded actin probes like LifeAct or F-tractin may be more suitable, although they also have their own potential artifacts.[6]
By following these detailed protocols and considering the potential challenges, researchers can effectively utilize NBD-phallacidin to gain valuable insights into the dynamic world of actin reorganization in living cells.
References
- 1. Fluorescence staining of the actin cytoskeleton in living cells with 7-nitrobenz-2-oxa-1,3-diazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Nitrobenz-2-oxa-1,3-diazole (NBD)--phallacidin: synthesis of a fluorescent actin probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamics of the Rho-family small GTPases in actin regulation and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho GTPases and their role in organizing the actin cytoskeleton [periodicos.capes.gov.br]
- 6. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce NBD-phallacidin photobleaching in microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize NBD-phallacidin photobleaching in your microscopy experiments.
Troubleshooting Guide
This guide addresses common issues encountered during F-actin staining with NBD-phallacidin and provides solutions to mitigate photobleaching.
| Problem | Potential Cause | Recommended Solution |
| Rapid signal loss during imaging | Photobleaching of the NBD fluorophore due to excessive light exposure. | 1. Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Employ neutral density filters to attenuate the light source.[1] 2. Minimize Exposure Time: Use the shortest possible camera exposure time for image acquisition. For time-lapse experiments, increase the interval between acquisitions. 3. Use an Antifade Mounting Medium: Mount your coverslip with a commercial antifade reagent like ProLong™ Gold or VECTASHIELD®. These reagents scavenge free radicals that contribute to photobleaching. |
| Weak initial fluorescence signal | 1. Suboptimal Staining Concentration: The concentration of NBD-phallacidin may be too low for adequate F-actin labeling. 2. Poor Permeabilization: Incomplete permeabilization of the cell membrane can hinder the entry of NBD-phallacidin. 3. Incorrect Fixation: Using methanol-based fixatives can disrupt actin filament structure.[2] | 1. Optimize Staining Concentration: The optimal concentration can vary between cell types. A common starting point is in the range of 80-200 nM.[2] 2. Ensure Proper Permeabilization: Use a detergent like Triton™ X-100 (typically 0.1% in PBS) for a sufficient duration (e.g., 5 minutes) to permeabilize the cell membrane after fixation.[2] 3. Use Appropriate Fixative: Use methanol-free formaldehyde (e.g., 4% paraformaldehyde in PBS) for fixation to preserve F-actin integrity.[2] |
| High background fluorescence | 1. Excessive Staining Concentration: Using too high a concentration of NBD-phallacidin can lead to non-specific binding. 2. Inadequate Washing: Insufficient washing after staining can leave unbound fluorophores in the background. 3. Autofluorescence: Some cells and tissues exhibit natural fluorescence. | 1. Titrate NBD-phallacidin Concentration: Perform a concentration series to find the optimal balance between signal and background. 2. Thorough Washing: Increase the number and duration of washes with PBS after the staining step. 3. Use a Blocking Step: Pre-incubating the fixed and permeabilized cells with a blocking buffer (e.g., 1% BSA in PBS) can help reduce non-specific binding. |
| Staining appears punctate or aggregated | NBD-phallacidin Instability: NBD-phallacidin can exhibit reduced activity when stored in aqueous solutions for extended periods.[3] | 1. Use Freshly Prepared Staining Solution: Prepare the NBD-phallacidin working solution immediately before use. 2. Proper Storage of Stock Solution: Store the methanolic stock solution at -20°C, protected from light and moisture.[3] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for NBD-phallacidin?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the NBD molecule conjugated to phallacidin. When exposed to excitation light, the fluorophore can undergo chemical reactions that render it unable to fluoresce, leading to a progressive loss of signal during imaging. NBD is known to be susceptible to photobleaching, which can limit the duration of imaging experiments and affect the quantitative analysis of F-actin structures.[1]
Q2: How do antifade mounting media work to reduce photobleaching?
A2: Antifade mounting media contain chemical compounds that act as free-radical scavengers. During fluorescence excitation, reactive oxygen species are generated, which can attack and destroy the fluorophore. Antifade reagents neutralize these reactive species, thereby protecting the fluorophore and extending its fluorescent lifetime.
Q3: Can I use NBD-phallacidin for live-cell imaging?
A3: While NBD-phallacidin has been used for in vivo staining in some studies, it's important to note that phalloidin conjugates are generally not cell-permeable and require fixation and permeabilization.[2] For live-cell imaging of actin dynamics, alternative probes like fluorescent protein fusions (e.g., LifeAct-GFP) or silicon-rhodamine (SiR)-actin are more commonly used as they can be expressed in or readily enter living cells without the need for permeabilization.
Q4: Are there more photostable alternatives to NBD-phallacidin?
A4: Yes. Phalloidin conjugates with Alexa Fluor™ dyes, such as Alexa Fluor™ 488 phalloidin, are significantly more photostable than NBD-phallacidin.[4][5] If photobleaching is a major concern for your experiments, switching to a more robust fluorophore is highly recommended.
Q5: How should I store my NBD-phallacidin stock solution?
A5: NBD-phallacidin is typically supplied as a lyophilized powder or in a methanolic solution. The lyophilized powder should be stored at -20°C, desiccated, and protected from light. Once reconstituted in methanol, the stock solution should also be stored at -20°C and protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. NBD-phallacidin may lose activity if stored in aqueous solutions for extended periods.[3]
Quantitative Data Summary
While specific photobleaching rates can vary depending on the experimental setup (e.g., microscope, light source intensity, imaging medium), the following table provides a representative comparison of the relative photostability of NBD-phallacidin under different conditions.
| Condition | Relative Photostability | Estimated Fluorescence Half-Life (Arbitrary Units) |
| NBD-phallacidin in PBS | Low | 10 |
| NBD-phallacidin with ProLong™ Gold Antifade | High | 80 |
| NBD-phallacidin with VECTASHIELD® Antifade | High | 75 |
| Alexa Fluor™ 488 Phalloidin in PBS | Very High | >100 |
Disclaimer: The values in this table are for illustrative purposes to demonstrate relative differences in photostability and are not based on direct experimental measurements from a single study.
Experimental Protocols
Protocol 1: Staining Fixed and Permeabilized Adherent Cells with NBD-Phallacidin
This protocol is a standard procedure for staining F-actin in cultured cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde (4% in PBS)
-
Triton™ X-100 (0.1% in PBS)
-
Bovine Serum Albumin (BSA) (1% in PBS)
-
NBD-phallacidin methanolic stock solution
-
Antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®)
-
Microscope slides
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells by incubating with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the fixed cells twice with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 5 minutes at room temperature.
-
Washing: Wash the permeabilized cells twice with PBS.
-
Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.
-
Staining: Prepare the NBD-phallacidin working solution by diluting the methanolic stock solution in PBS (or 1% BSA in PBS) to the desired final concentration (e.g., 100 nM). Invert the coverslip onto a drop of the staining solution on a piece of parafilm and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the stained cells three times with PBS.
-
Mounting: Place a drop of antifade mounting medium onto a clean microscope slide. Carefully invert the coverslip onto the drop of mounting medium, avoiding air bubbles.
-
Sealing (Optional): Seal the edges of the coverslip with nail polish to prevent the mounting medium from drying out.
-
Imaging: Image the sample using appropriate fluorescence microscopy settings for the NBD fluorophore (Excitation/Emission: ~465/535 nm).
Visualizations
Caption: Experimental workflow for staining F-actin with NBD-phallacidin.
Caption: Strategies to mitigate NBD-phallacidin photobleaching.
References
Troubleshooting high background fluorescence with NBD-phallacidin
Welcome to the technical support center for NBD-phallacidin staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the staining of filamentous actin (F-actin).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence in NBD-phallacidin staining?
High background fluorescence can obscure the specific signal from F-actin, making data interpretation difficult. The primary causes include:
-
Autofluorescence: Endogenous fluorophores within the cells or tissue can emit light in the same spectral range as NBD. Common sources include collagen, elastin, lipofuscin, and NADH.[1][2] Aldehyde fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.[2][3]
-
Excessive NBD-Phallacidin Concentration: Using too high a concentration of the phallacidin conjugate can lead to non-specific binding to cellular components other than F-actin.[4][5]
-
Inadequate Washing: Insufficient or improper washing steps after staining fail to remove all unbound NBD-phallacidin, resulting in a generalized fluorescent haze.[4][6]
-
Improper Fixation and Permeabilization: The choice of fixative and the duration of fixation are critical. Methanol, for instance, can disrupt actin structure, while over-fixation with aldehydes can increase background.[7][8] Incomplete permeabilization can trap the stain, whereas excessive permeabilization can damage cell morphology and increase non-specific binding.[4]
-
Non-Specific Binding: The fluorescent probe may bind to other cellular structures due to hydrophobic or ionic interactions. Using a blocking agent like Bovine Serum Albumin (BSA) can help minimize this.[9][10]
Q2: My NBD-phallacidin signal is weak, but the background is high. What should I do?
This common issue suggests a problem with the signal-to-noise ratio. The goal is to increase the specific signal while decreasing the background.
First, address the high background using the troubleshooting steps outlined below (e.g., optimizing stain concentration, improving wash steps). To enhance the weak signal, consider the following:
-
Optimize Incubation Time: While default incubation is often 20-90 minutes, you can extend this or even incubate overnight at 4°C for targets with low expression.[7]
-
Check Reagent Stability: Ensure your NBD-phallacidin stock solution has been stored correctly (at -20°C, protected from light) and has not undergone multiple freeze-thaw cycles.[11] Phallotoxins in aqueous solutions can lose activity over time.[8][12]
-
Confirm Cell Health: If cells appear unhealthy after fixation and permeabilization, this can affect staining quality. Adding serum (2-10%) to the staining and wash buffers may help preserve morphology.
-
Verify Microscope Filter Sets: Ensure the excitation and emission filters on your microscope are appropriate for NBD, which has an approximate excitation/emission maximum of 465/535 nm.
Troubleshooting Guide: High Background Fluorescence
This guide provides a systematic approach to diagnosing and solving high background issues.
Problem: Diffuse, Non-Specific Fluorescence
This is often caused by either an excess of unbound stain or inherent autofluorescence in the sample.
Step-by-Step Solutions
-
Assess Autofluorescence:
-
Action: Prepare a control sample that undergoes all fixation and permeabilization steps but is not incubated with NBD-phallacidin.
-
Analysis: Image this unstained sample using the same settings as your stained samples. If you observe significant fluorescence, the issue is autofluorescence.[1][3]
-
Solutions for Autofluorescence:
-
Change Fixation: Aldehyde fixatives are a common cause of autofluorescence. Glutaraldehyde is worse than paraformaldehyde (PFA).[3] Try reducing the fixation time or switching to an organic solvent like chilled methanol or ethanol, especially for cell surface markers.[2][13]
-
Use Quenching Agents: After fixation, treat samples with a quenching agent. Sodium borohydride can reduce aldehyde-induced autofluorescence.[2][3] For tissues containing lipofuscin (common in aged tissues), Sudan Black B can be effective.[1]
-
Perfuse Tissues: If working with tissues, perfuse with PBS before fixation to remove red blood cells, which are a major source of autofluorescence due to heme groups.[1][2]
-
-
-
Optimize Staining Protocol:
-
Action: If the unstained control is dark, the problem lies within your staining protocol.
-
Solutions for Staining Issues:
-
Titrate NBD-Phallacidin: The optimal concentration can vary between cell types. Perform a titration series to find the lowest concentration that still provides a strong specific signal.
-
Improve Washing: Increase the number and duration of wash steps after staining. Use a buffer like PBS with a mild detergent (e.g., 0.1% Tween 20) to help remove unbound probe, followed by a final wash in PBS before mounting.[6]
-
Use a Blocking Step: Before adding the NBD-phallacidin, incubate your samples with a blocking solution, such as 1% BSA in PBS, for 20-30 minutes to reduce non-specific binding.[9]
-
-
Experimental Protocols & Data
Standard NBD-Phallacidin Staining Protocol (Adherent Cells)
This protocol serves as a starting point and may require optimization for your specific cell type and experimental conditions.
Methodology:
-
Wash: Gently wash the adherent cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 3.7-4% methanol-free formaldehyde (or PFA) in PBS for 10-15 minutes at room temperature.[8][10] Note: Avoid using methanol-containing fixatives as they can disrupt F-actin structure.[8]
-
Wash: Wash the fixed cells two to three times with PBS to remove the fixative.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes. This allows the phallacidin to enter the cell.[10]
-
Wash: Wash the cells two to three times with PBS.
-
Blocking (Optional but Recommended): To reduce non-specific background, incubate the cells in 1% BSA in PBS for 20-30 minutes.[9][10]
-
Staining: Dilute the NBD-phallacidin stock solution in PBS (often with 1% BSA) to its working concentration. Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[10]
-
Final Wash: Wash the cells two to three times with PBS to remove unbound NBD-phallacidin.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the sample using a fluorescence microscope with appropriate filters for NBD (Excitation/Emission: ~465/535 nm).
Quantitative Data Summary
The following table provides typical concentration and time ranges for key steps in the protocol. These should be optimized for each specific experiment.
| Parameter | Recommended Range | Purpose | Common Issues if Not Optimized |
| Fixative (PFA) | 3-4% in PBS | Preserves cellular structure and F-actin integrity.[7] | Too low: Poor preservation. Too high/long: Increased autofluorescence.[3] |
| Fixation Time | 10-30 minutes | Cross-links proteins to lock them in place. | Too short: Incomplete fixation. Too long: Masking of epitopes, increased background.[3] |
| Permeabilization (Triton X-100) | 0.1-0.5% in PBS | Creates pores in the cell membrane for probe entry. | Too low: No/weak signal. Too high/long: Damage to cell morphology, loss of proteins. |
| Permeabilization Time | 3-15 minutes | Allows sufficient time for membrane permeabilization.[8][11] | Too short: Incomplete probe access. Too long: Cellular damage. |
| NBD-Phallacidin Concentration | 80–200 nM (approx. 1:1000 to 1:400 from a 6.6 µM stock) | Binds specifically to F-actin.[7] | Too low: Weak signal. Too high: High background, non-specific binding.[4] |
| Staining Incubation Time | 20-90 minutes at RT | Allows sufficient time for the probe to bind to F-actin.[10] | Too short: Weak signal. Too long: Can sometimes increase background. |
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. biotium.com [biotium.com]
- 6. youtube.com [youtube.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 12. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Optimizing NBD-phallacidin concentration for clear actin staining
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing NBD-phallacidin concentration for clear and specific actin staining.
Frequently Asked Questions (FAQs)
Q1: What is NBD-phallacidin and how does it work for actin staining?
NBD-phallacidin is a fluorescent probe used for visualizing filamentous actin (F-actin) in cells. It consists of phallacidin, a bicyclic peptide from the Amanita phalloides mushroom, conjugated to a nitrobenzoxadiazole (NBD) fluorophore.[1][2][3] Phallacidin binds with high affinity and specificity to F-actin, stabilizing the filaments and preventing depolymerization.[4][5] The NBD group provides the fluorescence, allowing for the visualization of actin filaments using fluorescence microscopy.[1]
Q2: Is fixation and permeabilization necessary for NBD-phallacidin staining?
Yes, for most applications, fixation and permeabilization are crucial steps. Fluorescent phalloidin conjugates, including NBD-phallacidin, are generally not cell-permeable and require these steps to access the intracellular actin filaments.[4] However, some studies have reported staining of live cells, likely through pinocytosis, though this often requires higher concentrations and longer incubation times.[1][6][7]
Q3: Which fixative is recommended for NBD-phallacidin staining?
Methanol-free formaldehyde or paraformaldehyde (PFA) at a concentration of 3-4% in phosphate-buffered saline (PBS) is the preferred fixative.[4][8] Methanol-based fixatives should be avoided as they can disrupt the structure of actin filaments, leading to compromised staining quality.[8][9]
Q4: Can NBD-phallacidin be used for staining actin in tissue sections?
Yes, NBD-phallacidin can be used to stain F-actin in tissue sections. However, the quality of staining can be variable, particularly in paraffin-embedded tissues. The solvents and wax used in paraffin embedding can hinder the binding of phallacidin to actin filaments.[4] Frozen sections are generally preferred over paraffin-embedded sections for phallacidin staining.[4]
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient NBD-phallacidin Concentration | The optimal concentration can vary depending on the cell type and experimental conditions. Start with the manufacturer's recommended concentration and perform a titration to determine the optimal concentration for your specific system. A typical starting range is 80-200 nM.[4] |
| Inadequate Incubation Time | A standard incubation time is 20-90 minutes at room temperature. If the signal is weak, you can try extending the incubation time or performing the incubation overnight at 4°C.[4] |
| Improper Fixation | Ensure you are using a methanol-free formaldehyde or PFA fixative.[8] The fixation time should be optimized, typically between 10-30 minutes at room temperature.[10] |
| Ineffective Permeabilization | Permeabilization with 0.1% Triton X-100 in PBS for 3-5 minutes is a common practice.[4][8] Ensure the permeabilization buffer is fresh and applied for a sufficient duration. |
| Photobleaching | The NBD fluorophore can be susceptible to photobleaching.[11] Minimize exposure to the excitation light source during imaging and use an anti-fade mounting medium. |
| Incorrect pH | Phalloidin binding can be pH-sensitive. Ensure the pH of your buffers is maintained around 7.4.[10] |
Problem 2: High Background or Non-Specific Staining
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excessive NBD-phallacidin Concentration | Using too high a concentration can lead to non-specific binding.[11] Perform a concentration titration to find the lowest effective concentration that provides a clear signal with minimal background. |
| Inadequate Washing | Ensure thorough washing with PBS after the staining step to remove unbound NBD-phallacidin. Perform 2-3 washes for 5 minutes each. |
| Presence of Monomeric (G)-actin Staining | Phalloidin derivatives have a much higher affinity for F-actin than G-actin, so non-specific staining of G-actin is generally low.[6][12] However, high background could be due to other factors. |
| Cellular Debris | Ensure cell cultures are healthy and free of excessive debris, which can contribute to background fluorescence. |
| Use of a Blocking Step | To reduce non-specific binding, a blocking step with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes before adding the staining solution can be beneficial.[8][10][13] Adding 1% BSA to the staining solution itself can also help.[6][8][13] |
Problem 3: Uneven or Inconsistent Staining
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Permeabilization | Ensure all cells on the coverslip are adequately permeabilized. Inconsistent permeabilization can lead to some cells staining well while others do not.[10] |
| Cell Density | Overly dense cell cultures can lead to uneven access of the staining solution to all cells.[10] Plate cells at an appropriate density to ensure a monolayer. |
| Drying of the Sample | Allowing the coverslip to dry out at any stage of the staining process can lead to artifacts and uneven staining, often with brighter staining at the edges.[9] Keep the coverslips in a humidified chamber during incubations. |
| Poorly Preserved Actin Filaments | The method of fixation is critical for preserving actin structures.[14] Ensure the use of an appropriate fixative and that the fixation process is not too harsh. |
Experimental Protocols
Standard NBD-Phallacidin Staining Protocol for Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.[8]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde (3.7%) or Paraformaldehyde (4%) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)
-
NBD-phallacidin stock solution
-
Mounting medium with an anti-fade reagent
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells twice with pre-warmed PBS.[8]
-
Fixation: Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[8][10]
-
Washing: Wash the cells two or more times with PBS.[8]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[4][8]
-
Washing: Wash the cells two or more times with PBS.[8]
-
(Optional) Blocking: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[8][13]
-
Staining: Dilute the NBD-phallacidin stock solution to the desired working concentration in PBS (optionally containing 1% BSA). A common starting point is to dilute a methanolic stock solution (e.g., 5 µL into 200 µL PBS).[8] Incubate the coverslips with the staining solution for 20-90 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with PBS to remove unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained actin filaments using a fluorescence microscope with the appropriate filter set for NBD (excitation ~465 nm, emission ~535 nm).
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| NBD-Phallacidin Concentration | 80 - 200 nM | Titration is recommended for optimal results.[4] Some cell types may require higher concentrations.[4] |
| Fixation (Formaldehyde/PFA) | 3-4% in PBS | Methanol-free is crucial.[4][8] |
| Fixation Time | 10 - 30 minutes | At room temperature.[10] |
| Permeabilization (Triton X-100) | 0.1% in PBS | |
| Permeabilization Time | 3 - 5 minutes | At room temperature.[4][8] |
| Incubation Time | 20 - 90 minutes | At room temperature. Can be extended to overnight at 4°C for weak signals.[4] |
| Blocking (BSA) | 1% in PBS | Optional but recommended to reduce background.[8][10][13] |
Visualizations
Caption: Troubleshooting workflow for optimizing NBD-phallacidin staining.
Caption: Mechanism of NBD-phallacidin binding to F-actin.
References
- 1. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Fluorescence staining of the actin cytoskeleton in living cells with 7-nitrobenz-2-oxa-1,3-diazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Phalloidin Conjugates | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. forum.microlist.org [forum.microlist.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 13. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: NBD-Phallacidin Staining in Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with non-specific binding of NBD-phallacidin in tissue samples.
Troubleshooting Guide: Non-Specific NBD-Phallacidin Binding
High background or non-specific staining can obscure the true localization of F-actin, leading to inaccurate interpretations. This guide addresses common causes and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Staining | 1. Inadequate Fixation: Poor preservation of tissue architecture can lead to non-specific probe binding.[1] 2. Insufficient Permeabilization: Incomplete access to intracellular actin filaments. 3. Excessive NBD-Phallacidin Concentration: High probe concentration increases the likelihood of binding to non-target sites. 4. Inadequate Blocking: Unoccupied binding sites on the tissue can non-specifically bind the fluorescent probe.[2] 5. Insufficient Washing: Residual unbound probe remains on the tissue. | 1. Optimize Fixation: Use methanol-free 3-4% paraformaldehyde (PFA) in PBS for 10-30 minutes at room temperature. Avoid methanol or acetone-based fixatives as they can disrupt actin structure. 2. Optimize Permeabilization: Use 0.1-0.5% Triton X-100 in PBS for 3-5 minutes. Adjust time and concentration based on tissue type and thickness. 3. Titrate NBD-Phallacidin: Perform a concentration gradient to determine the optimal dilution (commonly 1:100 to 1:1,000). 4. Implement or Enhance Blocking: Pre-incubate tissue with a blocking solution. See the "Blocking Strategies" section below for a comparison of agents. 5. Increase Wash Steps: After incubation with NBD-phallacidin, wash the tissue 2-3 times with PBS for 5 minutes each. |
| Autofluorescence | 1. Endogenous Fluorophores: Tissues contain naturally fluorescent molecules like collagen, elastin, FAD, and lipofuscin.[2][3][4] 2. Fixative-Induced Fluorescence: Aldehyde fixatives like PFA can induce autofluorescence.[3][4] | 1. Use a Quenching Agent: Treat tissues with an autofluorescence quenching kit or reagents like Sudan Black B.[3][4] 2. Spectral Separation: If possible, use fluorophores with emission spectra in the far-red range to avoid the common green/yellow autofluorescence.[3] 3. Pre-Fixation Perfusion: If working with whole animals, perfuse with PBS before fixation to remove red blood cells, a source of heme-related autofluorescence.[3] |
| Weak or No Signal | 1. Insufficient NBD-Phallacidin Concentration: The probe concentration is too low to detect F-actin. 2. Inadequate Permeabilization: The probe cannot reach the actin filaments. 3. Degraded NBD-Phallacidin: Improper storage can lead to loss of activity.[5] | 1. Increase NBD-Phallacidin Concentration: Use a higher concentration or a longer incubation time (up to 90 minutes). 2. Increase Permeabilization Time/Concentration: Ensure the permeabilization step is sufficient for your tissue type. 3. Proper Storage: Store NBD-phallacidin stock solutions at -20°C, protected from light, and avoid repeated freeze-thaw cycles. Aqueous solutions may lose activity over several weeks.[5] |
| Patchy or Uneven Staining | 1. Incomplete Reagent Coverage: The staining solution did not evenly cover the tissue section. 2. Tissue Drying Out: Allowing the tissue to dry at any stage can cause artifacts. 3. Poor Fixation: Inconsistent fixation across the tissue.[1] | 1. Ensure Adequate Volume: Use a sufficient volume of staining solution to completely cover the tissue. 2. Maintain Humidity: Perform incubations in a humidified chamber to prevent evaporation. 3. Optimize Fixation Protocol: Ensure rapid and complete penetration of the fixative. For larger tissue samples, consider immersion fixation with agitation. |
Blocking Strategies to Minimize Non-Specific Binding
Blocking is a critical step to prevent NBD-phallacidin from binding to non-target sites. The most common blocking agents are proteins that occupy these sites.
| Blocking Agent | Typical Concentration | Incubation Time & Temperature | Notes |
| Bovine Serum Albumin (BSA) | 1% (w/v) in PBS | 20-30 minutes at Room Temperature | A commonly used and effective blocking agent for reducing non-specific background staining with fluorescent phallotoxins.[5] |
| Normal Serum | 2-10% (v/v) in PBS | 30-60 minutes at Room Temperature | Use serum from the species in which the secondary antibody was raised (if performing co-staining). Can also be added to the staining and wash solutions if cells appear unhealthy. |
| Commercial Blocking Buffers | Varies by manufacturer | Follow manufacturer's instructions | Often contain proprietary formulations that may include purified proteins, polymers, and other blocking agents. |
Experimental Protocol: Optimizing Blocking Conditions
This protocol provides a method for testing the efficacy of different blocking agents to reduce non-specific NBD-phallacidin binding in your specific tissue type.
1. Sample Preparation:
- Prepare tissue sections (e.g., cryosections or paraffin-embedded sections after deparaffinization and rehydration) as per your standard protocol.
- Bring slides to room temperature.
2. Fixation:
- Fix the tissue sections with 3-4% methanol-free paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS for 5 minutes each.
3. Permeabilization:
- Permeabilize with 0.25% Triton X-100 in PBS for 5 minutes at room temperature.
- Wash three times with PBS for 5 minutes each.
4. Blocking (Test Conditions):
- Divide your slides into different groups to test various blocking conditions:
- Group A (No Block): Incubate with PBS only.
- Group B (BSA Block): Incubate with 1% BSA in PBS.
- Group C (Serum Block): Incubate with 5% normal goat serum in PBS.
- Incubate all groups for 30 minutes at room temperature in a humidified chamber.
5. NBD-Phallacidin Staining:
- Prepare your working solution of NBD-phallacidin in a buffer that is also a blocking solution (e.g., for Group B, dilute in 1% BSA in PBS). A common starting dilution is 1:500.
- Aspirate the blocking solution and add the NBD-phallacidin solution.
- Incubate for 60 minutes at room temperature, protected from light.
6. Washing:
- Wash three times with PBS for 5 minutes each, protected from light.
7. Mounting and Imaging:
- Mount the coverslips using an anti-fade mounting medium.
- Image the slides using a fluorescence microscope with the appropriate filter set for NBD (Excitation/Emission: ~465/535 nm).
- Compare the signal-to-noise ratio between the different blocking conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high background staining only at the edges of my tissue section?
This is often due to the "edge effect," where reagents can accumulate at the edges of the tissue. This can be exacerbated if the tissue section is allowed to dry out during any of the incubation steps. Ensure the tissue remains hydrated in a humidified chamber throughout the protocol and that reagents are gently and evenly applied.
Q2: Can I use a methanol-based fixative for NBD-phallacidin staining?
It is generally not recommended. Methanol can disrupt the filamentous actin structure, leading to suboptimal or artifactual staining. Methanol-free paraformaldehyde is the preferred fixative.
Q3: Is it necessary to block when staining with NBD-phallacidin?
While phalloidin is highly specific for F-actin, blocking is a recommended step, especially in tissues which can have a higher propensity for non-specific binding compared to cultured cells. Pre-incubating with a blocking agent like 1% BSA can significantly improve the staining quality.
Q4: My NBD-phallacidin staining is weak. How can I improve the signal?
Several factors could contribute to a weak signal. Consider the following:
-
Increase NBD-phallacidin concentration: You may need to use a more concentrated solution.
-
Increase incubation time: Extend the incubation with NBD-phallacidin to 90 minutes.
-
Check for proper permeabilization: Ensure your permeabilization step is sufficient for your tissue type.
-
Verify probe integrity: Ensure the NBD-phallacidin has been stored correctly and has not expired.
Q5: I am co-staining with antibodies. When should I add the NBD-phallacidin?
NBD-phallacidin can typically be added along with the secondary antibody incubation step. Ensure that the diluent for both the secondary antibody and the NBD-phallacidin are compatible and contain a blocking agent like BSA.
Visualizing Experimental and Logical Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
NBD-phallacidin staining artifacts and how to avoid them
Welcome to the technical support center for NBD-phallacidin staining. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and provide clear guidance on achieving optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is NBD-phallacidin and what does it stain?
NBD-phallacidin is a fluorescent probe used to visualize filamentous actin (F-actin) in cells.[1] It consists of phallacidin, a bicyclic peptide from the Amanita phalloides mushroom, conjugated to the fluorophore nitrobenzoxadiazole (NBD).[2][3] Phalloidin and its derivatives like phallacidin bind with high specificity and affinity to F-actin, stabilizing the filaments.[4][5]
Q2: Can I use NBD-phallacidin for live-cell imaging?
While NBD-phallacidin has been used to stain living cells without permeabilization, it is generally not recommended for live-cell imaging.[6][7] Phallotoxins are toxic to cells and cannot readily cross the cell membrane of living cells.[8][9] For visualizing F-actin in living cells, alternative probes like actin-binding domains of proteins such as utrophin are often preferred.[8] The primary application of NBD-phallacidin is for staining fixed and permeabilized cells.[4]
Q3: What are the excitation and emission wavelengths for NBD-phallacidin?
The approximate excitation and emission maxima for the NBD fluorophore are 465 nm and 535 nm, respectively.[10]
Q4: How should I store my NBD-phallacidin stock solution?
NBD-phallacidin is typically dissolved in a solvent like methanol or DMSO to create a stock solution.[2] It is recommended to store this stock solution at -20°C, protected from light and desiccated.[11] Under these conditions, the stock solution is generally stable for at least one year.[11] Aqueous solutions of phallotoxins may exhibit a loss of activity over several weeks when stored at 2-6°C.[11]
Troubleshooting Guide
This guide addresses common issues encountered during NBD-phallacidin staining, providing potential causes and solutions in a question-and-answer format.
Issue 1: Weak or No F-actin Staining
Q: My cells show very faint or no fluorescent signal after staining with NBD-phallacidin. What could be the problem?
There are several potential causes for weak or absent staining. The following troubleshooting chart outlines a logical workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for weak or no NBD-phallacidin staining.
-
Inappropriate Fixation: The use of methanol or acetone as fixatives can disrupt the structure of actin filaments, preventing proper phalloidin binding.[8][12] It is crucial to use methanol-free formaldehyde to preserve the F-actin structure.[2][4]
-
Insufficient Permeabilization: For NBD-phallacidin to access F-actin, the cell membrane must be adequately permeabilized.[8] If the permeabilization step is too short or the detergent concentration (e.g., Triton X-100) is too low, the probe will not be able to enter the cell efficiently.[13][14]
-
Suboptimal Probe Concentration and Incubation Time: The optimal concentration of NBD-phallacidin and the required incubation time can vary depending on the cell type.[4][8] It may be necessary to titrate the concentration and adjust the incubation period to achieve a strong signal.[15] For low signals, incubation can be extended, even overnight at 4°C.[4]
-
Photobleaching: The NBD fluorophore can be susceptible to photobleaching.[16] To minimize signal loss, it is important to reduce the sample's exposure to excitation light and use an anti-fade mounting medium.[8][16]
Issue 2: High Background or Non-specific Staining
Q: I am observing high background fluorescence, which is obscuring the specific F-actin staining. How can I reduce it?
High background can be caused by several factors, from the probe concentration to inadequate washing steps.
Caption: Troubleshooting workflow for high background in NBD-phallacidin staining.
-
Excessive Probe Concentration: Using too high a concentration of NBD-phallacidin can lead to non-specific binding and high background.[16] Titrating the probe to find the lowest effective concentration is recommended.
-
Inadequate Washing: Insufficient washing after the staining step will leave unbound probe in the sample, contributing to background fluorescence.[15] Increasing the number and duration of washes can help resolve this.
-
Non-specific Binding: NBD-phallacidin can non-specifically bind to other cellular components or the coverslip.[17] Including a blocking agent like 1% Bovine Serum Albumin (BSA) in the staining solution can help minimize this.[2][18] Pre-incubating the fixed and permeabilized cells with 1% BSA for 20-30 minutes before adding the staining solution can also be beneficial.[8][18]
-
Fixative-Induced Autofluorescence: Formaldehyde fixation can sometimes lead to background fluorescence.[14] This can be reduced by quenching the excess formaldehyde with 0.1 M glycine or 10 mM ethanolamine for 5 minutes after fixation.[8]
Experimental Protocols & Data
Standard NBD-Phallacidin Staining Protocol for Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Caption: Standard experimental workflow for NBD-phallacidin staining.
Detailed Steps:
-
Cell Culture: Grow adherent cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS), pH 7.4.[18]
-
Fixation: Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[4][8] Crucially, avoid fixatives containing methanol as they disrupt F-actin. [8][18]
-
Washing: Wash the cells two to three times with PBS.
-
(Optional) Quenching: To reduce autofluorescence from formaldehyde, incubate the cells with 0.1 M glycine or 10 mM ethanolamine in PBS for 5 minutes.[8]
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[4][8]
-
Washing: Wash the cells two to three times with PBS.
-
(Optional) Blocking: To minimize non-specific background staining, pre-incubate the cells with 1% BSA in PBS for 20-30 minutes.[8][18]
-
Staining: Prepare the NBD-phallacidin working solution by diluting the stock solution in PBS, often containing 1% BSA.[18] Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.[2] The optimal concentration needs to be determined empirically (see Table 1).
-
Washing: Wash the cells two to three times with PBS to remove unbound probe.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for NBD (Excitation/Emission ≈ 465/535 nm).
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for NBD-phallacidin staining. Note that these are starting points and may require optimization.
| Parameter | Recommended Range/Value | Notes | Source |
| Fixation | |||
| Formaldehyde Conc. | 3-4% (methanol-free) | Higher concentrations may alter cell morphology. | [8],[4] |
| Fixation Time | 10-30 minutes | Over-fixation can lead to background. | [8] |
| Permeabilization | |||
| Triton X-100 Conc. | 0.1% | Higher concentrations can damage cell structures. | [8],[4] |
| Permeabilization Time | 3-5 minutes | Insufficient time leads to weak staining. | [8] |
| Staining | |||
| NBD-Phallacidin Conc. | 80–200 nM (typical) | Can be up to 5–10 µM for certain cell types. The dissociation constant (Kd) for NBD-Ph with F-actin is ~1.5-2.5 x 10⁻⁸ M. | [4],[6] |
| Incubation Time | 20-60 minutes | Can be extended (e.g., overnight at 4°C) for weak signals. | [4],[2] |
| Imaging | |||
| Excitation Max. | ~465 nm | [10] | |
| Emission Max. | ~535 nm | [10] |
This technical support guide provides a comprehensive overview of common issues and solutions for NBD-phallacidin staining. By following these protocols and troubleshooting steps, researchers can overcome common artifacts and achieve high-quality, reproducible results.
References
- 1. Localization of actin in Chlamydomonas using antiactin and NBD-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 7-Nitrobenz-2-oxa-1,3-diazole (NBD)--phallacidin: synthesis of a fluorescent actin probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Interaction of actin with phalloidin: polymerization and stabilization of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phalloidin staining protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. comparativephys.ca [comparativephys.ca]
- 13. reddit.com [reddit.com]
- 14. High background in phalloidin staining - Cell Biology [protocol-online.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 18. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Improving signal-to-noise ratio in NBD-phallacidin imaging
Welcome to the technical support center for NBD-phallacidin imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during NBD-phallacidin imaging that can lead to a poor signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Insufficient Dye Concentration: The concentration of the NBD-phallacidin staining solution may be too low. | Optimize the concentration by performing a titration. The optimal concentration can vary depending on the cell type and experimental conditions.[1] |
| Short Incubation Time: The incubation time may not be sufficient for the probe to bind to F-actin. | Increase the incubation time. This will vary depending on the cell type and permeability of the cells to the probe.[1] | |
| Inappropriate Fixation: The use of methanol-based fixatives can disrupt actin filament structure, preventing phalloidin binding.[1][2][3] | Use methanol-free formaldehyde (3-4% in PBS) for fixation.[1][4] Glutaraldehyde is also an acceptable fixative.[4] | |
| Poor Permeabilization: The cell membrane may not be sufficiently permeabilized for the NBD-phallacidin to enter the cell. | Use a permeabilization agent like Triton X-100 (0.1%) or acetone.[1][2] | |
| Photobleaching: The fluorescent signal may be fading due to excessive exposure to excitation light. | Minimize light exposure by using the lowest possible laser power and exposure times. Use of an anti-fade mounting medium can also help preserve the signal.[5] | |
| High Background Fluorescence | Excessive Dye Concentration: Using too high a concentration of NBD-phallacidin can lead to non-specific binding and high background. | Titrate the NBD-phallacidin concentration to find the optimal balance between signal and background. |
| Non-Specific Binding: The probe may be binding to cellular components other than F-actin. | Include a blocking step with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes before staining. Adding 1% BSA to the staining solution can also reduce non-specific binding.[2][6] | |
| Inadequate Washing: Insufficient washing after staining can leave unbound probe in the sample, contributing to background. | Increase the number and duration of washing steps with PBS after the staining incubation.[1] | |
| Autofluorescence: Some cell types or tissues may exhibit natural fluorescence at the same wavelength as NBD. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a fluorophore with a different excitation/emission spectrum. | |
| Staining Artifacts | Cell Morphology Changes: Cells may appear shrunken or have altered morphology. | Ensure cells are healthy before fixation. Use pre-warmed PBS for washing steps to minimize cell stress.[2] Adding serum (2-10%) to staining and wash solutions may help if cells appear unhealthy.[1] |
| Uneven Staining: The fluorescence signal may be patchy or inconsistent across the sample. | Ensure even distribution of all solutions (fixative, permeabilization agent, staining solution) across the sample. Gentle agitation during incubation can promote uniform staining. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of NBD-phallacidin for staining?
A1: The optimal concentration of NBD-phallacidin can vary depending on the cell type and experimental conditions.[1] It is recommended to perform a titration to determine the ideal concentration that provides a strong signal with minimal background. A common starting point is to dilute the methanolic stock solution (typically around 6.6 µM) into PBS.[3] For example, diluting 5 µL of the stock solution into 200 µL of PBS for each coverslip is a suggested starting point.[2][3]
Q2: What is the recommended fixation method for NBD-phallacidin staining?
A2: The recommended fixative is 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[1][4] It is critical to avoid fixatives containing methanol, as they can disrupt the structure of actin filaments and prevent phalloidin binding.[1][2][3]
Q3: How can I reduce non-specific background staining?
A3: To reduce non-specific background, you can:
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Use a blocking agent: Pre-incubating your fixed and permeabilized cells with 1% BSA in PBS for 20-30 minutes can help block non-specific binding sites.[2][6]
-
Add BSA to the staining solution: Including 1% BSA in your NBD-phallacidin staining solution can also minimize background.[2][6]
-
Optimize probe concentration: Use the lowest concentration of NBD-phallacidin that still provides a good signal.
-
Thorough washing: Ensure adequate washing with PBS after the staining step to remove any unbound probe.[1]
Q4: Can I perform NBD-phallacidin staining simultaneously with immunofluorescence?
A4: Yes, NBD-phallacidin staining can be combined with antibody-based staining.[1] It is generally recommended to perform the immunostaining for your target protein first, followed by the NBD-phallacidin staining for F-actin, and finally a nuclear counterstain like DAPI if desired.[4][7] Phalloidin can often be added along with the secondary antibody incubation step.[1]
Q5: How can I prevent photobleaching of the NBD fluorophore?
A5: NBD, like many fluorophores, is susceptible to photobleaching.[5] To minimize this effect:
-
Use the lowest possible excitation laser power that provides an adequate signal.
-
Keep exposure times as short as possible during image acquisition.
-
Use a shutter to block the excitation light path when not actively imaging.
-
Use a commercial anti-fade mounting medium to preserve the fluorescence signal.[1]
Experimental Protocols
Standard NBD-Phallacidin Staining Protocol for Adherent Cells
This protocol describes a standard method for staining F-actin in adherent cells grown on coverslips using NBD-phallacidin.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Methanol-free Formaldehyde (3.7% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Bovine Serum Albumin (BSA) (1% in PBS)
-
NBD-phallacidin stock solution (in methanol)
-
Mounting medium (preferably with an anti-fade reagent)
Procedure:
-
Wash: Wash the cells twice with pre-warmed PBS.[2]
-
Fix: Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[2][6]
-
Wash: Wash the cells two or more times with PBS.[2]
-
Permeabilize: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[2]
-
Wash: Wash the cells two or more times with PBS.[2]
-
(Optional) Block: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[2]
-
Stain: Dilute the NBD-phallacidin methanolic stock solution in PBS containing 1% BSA to the desired working concentration. Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[1][2]
-
Wash: Wash the cells two to three times with PBS for 5 minutes each.[1]
-
Mount: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image: Observe the stained cells using a fluorescence microscope with the appropriate filter set for NBD (Excitation/Emission: ~493/517 nm).[1]
One-Step Fixation, Permeabilization, and Staining Protocol
For a more rapid procedure, fixation, permeabilization, and staining can be performed in a single step.
Materials:
-
Cells grown on glass coverslips
-
Lysopalmitoylphosphatidylcholine
-
Methanol-free Formaldehyde (3.7%)
-
NBD-phallacidin stock solution (in methanol)
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Buffer for washing (e.g., PBS)
Procedure:
-
Prepare Staining Solution: Prepare a 1 mL solution containing 50 to 100 µg/mL lysopalmitoylphosphatidylcholine and 3.7% formaldehyde. Add 5–10 units (approximately 25 to 50 µL of methanolic stock solution) of NBD-phallacidin.[2][8]
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Incubate: Place the staining solution on the cells and incubate for 20 minutes at 4°C.[2][8]
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Mount and Image: Mount the coverslip and view under a fluorescence microscope.
Visualizations
Caption: Standard NBD-Phallacidin Staining Workflow.
Caption: Troubleshooting Logic for NBD-Phallacidin Imaging.
References
- 1. Phalloidin staining protocol | Abcam [abcam.com]
- 2. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Actin Staining Protocol | Thermo Fisher Scientific - IE [thermofisher.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimized fixation and phalloidin staining of basally localized F-actin networks in collectively migrating follicle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Effect of fixation method on NBD-phallacidin staining quality
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of fixation methods on the quality of NBD-phallacidin staining for visualizing F-actin.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during NBD-phallacidin staining procedures.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Inappropriate Fixation Method: Methanol or other alcohol-based fixatives were used.[1][2] | Use a formaldehyde-based fixative, preferably methanol-free formaldehyde.[2][3] Formaldehyde crosslinks proteins, preserving the native structure of F-actin required for phallacidin binding.[1][4] |
| Insufficient Permeabilization: The cell membrane was not adequately permeabilized after formaldehyde fixation.[5] | After formaldehyde fixation, permeabilize cells with a detergent such as Triton X-100 or with ice-cold acetone.[3][6] | |
| Low NBD-Phallacidin Concentration: The concentration of the staining solution was too low. | Optimize the NBD-phallacidin concentration. You may need to perform a titration to find the optimal concentration for your specific cell type and experimental conditions.[6] | |
| Short Incubation Time: The incubation time with NBD-phallacidin was not long enough. | Increase the incubation time with the staining solution. A typical incubation time is 20-90 minutes at room temperature.[6] | |
| High Background Fluorescence | Excessive NBD-Phallacidin Concentration: The staining solution was too concentrated, leading to non-specific binding. | Reduce the concentration of NBD-phallacidin in your staining solution.[7] |
| Inadequate Washing: Insufficient washing after staining can leave unbound NBD-phallacidin. | Increase the number and duration of wash steps with PBS after the staining incubation.[8] | |
| Cell Health: Unhealthy or dead cells can exhibit non-specific staining. | Ensure cells are healthy before fixation. Consider using a viability dye to exclude dead cells from analysis.[6][8] | |
| Disrupted or Punctate Actin Staining | Methanol-Containing Fixative: The use of methanol, even as a stabilizer in formaldehyde solutions, can disrupt actin filaments.[2][3] | Use fresh, methanol-free formaldehyde for fixation.[2] |
| Over-Permeabilization: Harsh permeabilization conditions can damage the actin cytoskeleton. | Reduce the concentration of the permeabilizing agent (e.g., Triton X-100) or shorten the permeabilization time. | |
| Poor Fixation Quality: The fixation was not performed optimally, leading to poor preservation of actin structures. | Ensure the fixation time is adequate (typically 10-30 minutes at room temperature) and that the fixative is fresh.[2][9] |
Frequently Asked Questions (FAQs)
Q1: Why is my NBD-phallacidin staining not working with methanol fixation?
A1: Methanol is a denaturing and precipitating fixative.[5] It disrupts the native quaternary structure of filamentous actin (F-actin), which is essential for phallacidin binding.[1] As a result, using methanol as a fixative will lead to poor or no staining with NBD-phallacidin.[2][10]
Q2: What is the recommended fixation method for NBD-phallacidin staining?
A2: The preferred method is fixation with methanol-free formaldehyde (typically 3.7-4% in PBS) for 10-30 minutes at room temperature.[2][3] Formaldehyde is a cross-linking fixative that preserves the cellular morphology and the integrity of F-actin, allowing for optimal NBD-phallacidin binding.[4]
Q3: Do I need to permeabilize my cells after formaldehyde fixation?
A3: Yes. Formaldehyde fixation crosslinks proteins but does not efficiently permeabilize the cell membrane.[5] Therefore, a subsequent permeabilization step using a detergent like Triton X-100 (0.1-0.5% in PBS for 5-10 minutes) or cold acetone is necessary to allow the NBD-phallacidin to enter the cell and bind to F-actin.[3][6]
Q4: Can I combine NBD-phallacidin staining with immunofluorescence for other proteins?
A4: Yes, NBD-phallacidin staining is compatible with immunofluorescence. You can typically add the NBD-phallacidin staining solution along with the secondary antibody incubation step.[6] However, it is crucial to ensure that the fixation protocol is compatible with the antibody for your protein of interest.
Q5: How can I improve the signal-to-noise ratio of my NBD-phallacidin staining?
A5: To improve the signal-to-noise ratio, ensure you are using the recommended formaldehyde fixation protocol. Optimize the concentration of NBD-phallacidin and the incubation time for your specific cell type. Thorough washing after staining is also critical to reduce background fluorescence.[6] Using a mounting medium with an anti-fade reagent can also help preserve the fluorescent signal.[7]
Experimental Protocols
Recommended Protocol for NBD-Phallacidin Staining of Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Methanol-free Formaldehyde (3.7-4%) in PBS
-
Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)
-
NBD-Phallacidin working solution (diluted in PBS, potentially with 1% BSA)
-
Mounting Medium with anti-fade reagent
Procedure:
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Fix: Fix the cells with 3.7-4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[3]
-
Wash: Wash the cells two to three times with PBS.
-
Permeabilize: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.[3][6]
-
Wash: Wash the cells two to three times with PBS.
-
Stain: Incubate the cells with the NBD-phallacidin working solution for 20-90 minutes at room temperature, protected from light.[6]
-
Wash: Wash the cells two to three times with PBS to remove unbound NBD-phallacidin.
-
Mount: Mount the coverslip with a drop of mounting medium.
-
Image: Visualize the stained cells using a fluorescence microscope with the appropriate filter set for NBD (Excitation/Emission maxima ~465/535 nm).
Data Summary
Qualitative Comparison of Fixation Methods for Phallacidin Staining
| Fixation Method | Mechanism | Effect on F-actin Structure | NBD-Phallacidin Staining Quality | Recommendation |
| Formaldehyde | Cross-linking of proteins[4] | Preserves native F-actin structure[1] | Excellent: Bright and specific staining of actin filaments.[2] | Highly Recommended |
| Methanol | Denaturation and precipitation of proteins[5] | Disrupts and denatures F-actin filaments[2][10] | Poor to None: Very weak or no signal, potential for high background.[1] | Not Recommended |
| Acetone | Precipitation of proteins | Can be less harsh than methanol but may still disrupt fine actin structures. | Variable: May provide some staining but generally inferior to formaldehyde. | Use with caution; formaldehyde is preferred. |
| Glutaraldehyde | Cross-linking of proteins | Preserves structure but can cause autofluorescence. | Good: Can provide good structural preservation but may increase background fluorescence. | Can be used, but formaldehyde is more common for fluorescence microscopy. |
Visualizations
Caption: Recommended workflow for NBD-phallacidin staining.
Caption: Impact of fixation choice on F-actin and staining outcome.
References
- 1. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 2. Before staining actin with phalloidin dye conjugates, how should I fixate my sample? | AAT Bioquest [aatbio.com]
- 3. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. researchgate.net [researchgate.net]
- 6. Phalloidin staining protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Optimized fixation and phalloidin staining of basally localized F-actin networks in collectively migrating follicle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
NBD-phallacidin phototoxicity in live-cell imaging and mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using NBD-phallacidin for live-cell imaging of F-actin. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate phototoxicity and acquire high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is NBD-phallacidin and how does it label F-actin in live cells?
NBD-phallacidin is a fluorescent probe used to visualize filamentous actin (F-actin) in cells. It consists of phallacidin, a bicyclic peptide from the Amanita phalloides mushroom that binds with high affinity to F-actin, conjugated to the nitrobenzoxadiazole (NBD) fluorophore. While phalloidin and its conjugates are generally considered cell-impermeable and are primarily used for fixed-cell staining, NBD-phallacidin can be internalized by live cells, likely through pinocytosis, allowing for the labeling of actin structures in vivo.[1][2][3] However, its uptake is less efficient than in permeabilized cells.
Q2: Is NBD-phallacidin phototoxic in live-cell imaging?
Yes, NBD-phallacidin can be phototoxic. The NBD fluorophore, like many fluorescent dyes, can generate reactive oxygen species (ROS) upon excitation with light.[4][5] This can lead to cellular damage, including apoptosis and other forms of cell death, which can compromise experimental results.[6][7][8] Furthermore, NBD-phallacidin is known to have relatively poor photostability, which often correlates with higher phototoxicity.
Q3: What are the common signs of NBD-phallacidin phototoxicity?
Signs of phototoxicity can range from subtle to severe and may include:
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Morphological changes: Cell rounding, blebbing, shrinkage, or detachment from the substrate.
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Altered cellular dynamics: Inhibition of cell migration, division, or other dynamic processes.
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Apoptosis: Nuclear condensation, DNA fragmentation, and activation of caspase cascades.
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Necrosis: Cell swelling and lysis.
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Signal artifacts: Non-specific fluorescent aggregates or puncta.
Q4: How does NBD-phallacidin's phototoxicity compare to other live-cell actin probes?
While direct quantitative comparisons are scarce in the literature, NBD-phallacidin is generally considered to have lower photostability compared to more modern dyes. Probes like SiR-actin and genetically encoded markers such as Lifeact-GFP are often favored for long-term live-cell imaging due to their improved photostability and lower associated phototoxicity.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very weak fluorescent signal in live cells | 1. Insufficient uptake of NBD-phallacidin: Live cells are not readily permeable to phallacidin conjugates.[1] 2. Low concentration of NBD-phallacidin: The concentration may be too low for detectable staining in live cells. 3. Inappropriate imaging settings: Detector gain may be too low, or the laser power might be insufficient. | 1. Optimize staining concentration: Gradually increase the concentration of NBD-phallacidin in the imaging medium. Be mindful that higher concentrations can increase toxicity.[1] 2. Increase incubation time: Allow more time for the cells to internalize the probe. 3. Use a mild permeabilization agent (for endpoint assays): For certain applications where maintaining a completely intact live cell is not critical, a very mild permeabilizing agent might be used transiently. However, this is not suitable for most live-cell dynamic studies.[2] 4. Adjust imaging parameters: Increase detector gain or use a more sensitive detector. |
| High background fluorescence | 1. Excessive NBD-phallacidin concentration: High concentrations can lead to non-specific binding and high background.[1] 2. Inadequate washing: Unbound probe remaining in the medium contributes to background. | 1. Titrate NBD-phallacidin concentration: Determine the lowest effective concentration that provides adequate signal-to-noise. 2. Thorough washing: After incubation, gently wash the cells with fresh imaging medium to remove unbound probe. |
| Cells are rounding up, blebbing, or detaching during imaging | 1. Acute phototoxicity: High excitation light intensity is causing rapid cell damage. 2. Chemical toxicity: The concentration of NBD-phallacidin is too high, leading to cellular stress independent of light exposure.[1] | 1. Reduce excitation light intensity: Use the lowest possible laser power or light source intensity that provides a usable signal. 2. Minimize exposure time: Use the shortest possible exposure time per frame. 3. Reduce imaging frequency: Increase the time interval between image acquisitions in a time-lapse series. 4. Lower NBD-phallacidin concentration: Use a lower staining concentration to minimize chemical toxicity. |
| Fluorescent signal photobleaches rapidly | 1. High excitation light intensity: NBD is known for its poor photostability. 2. Reactive oxygen species (ROS) generation: ROS can contribute to fluorophore destruction.[11] | 1. Reduce excitation light intensity and exposure time. 2. Use an anti-fade agent or oxygen scavenger: Supplement the imaging medium with antioxidants like Trolox or ascorbic acid to reduce ROS-mediated photobleaching. 3. Consider alternative probes: For long-term imaging, consider more photostable probes like SiR-actin or Lifeact.[9][10] |
| Appearance of fluorescent puncta or aggregates | 1. Probe aggregation: At high concentrations, NBD-phallacidin may form aggregates. 2. Endocytic pathway localization: The probe may be accumulating in endosomes or lysosomes after uptake.[1] 3. Phototoxicity-induced cellular changes: Damaged cells can exhibit altered morphology and organelle structure. | 1. Prepare fresh staining solutions and filter if necessary. 2. Use lower concentrations of NBD-phallacidin. 3. Co-localize with endosomal/lysosomal markers: To confirm localization, use a marker like LysoTracker. 4. Implement phototoxicity mitigation strategies. |
Quantitative Data Summary
| Probe | Photostability | Reported Phototoxicity | Suitability for Long-Term Live Imaging |
| NBD-phallacidin | Poor | Can be significant, concentration and light-dose dependent.[1] | Limited; suitable for short-term imaging at low concentrations. |
| SiR-actin | Good | Generally low, especially with far-red excitation.[10] | Good; preferred for long-term imaging. |
| Lifeact (genetically encoded) | Varies with the fused fluorescent protein (e.g., GFP, RFP) | Generally lower than small molecule dyes, but can still occur. | Very good; widely used for long-term imaging of actin dynamics.[12] |
Experimental Protocols
Protocol 1: Live-Cell Staining with NBD-phallacidin
This protocol provides a starting point for staining live cells with NBD-phallacidin. Optimization of concentration and incubation time is crucial for each cell type.
Materials:
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Cells cultured on imaging-compatible dishes or coverslips
-
NBD-phallacidin stock solution (e.g., in methanol)
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Complete cell culture medium, phenol red-free recommended
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Staining Solution: Dilute the NBD-phallacidin stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 5-15 nM is recommended, as higher concentrations can be toxic.[1]
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the NBD-phallacidin-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time will vary depending on the cell type and its rate of probe uptake.
-
Washing: Gently wash the cells 2-3 times with pre-warmed fresh culture medium to remove unbound NBD-phallacidin.
-
Imaging: Proceed with live-cell imaging immediately. Maintain the cells at 37°C and appropriate CO₂ levels during imaging.
Protocol 2: Assessing NBD-phallacidin Phototoxicity
This protocol allows for a systematic evaluation of the phototoxic effects of NBD-phallacidin under your specific imaging conditions.
Materials:
-
Cells stained with NBD-phallacidin (as per Protocol 1)
-
Control (unstained) cells
-
Live/Dead viability assay kit (e.g., Calcein-AM/Propidium Iodide)
-
Imaging medium with and without antioxidants (e.g., 500 µM Trolox or 1 mM Ascorbic Acid)
Procedure:
-
Prepare Samples: Plate cells in a multi-well imaging plate. Stain a subset of wells with NBD-phallacidin according to Protocol 1. Leave some wells unstained as a control.
-
Define Imaging Conditions:
-
Group 1 (Full Illumination): Image the stained cells using your intended time-lapse imaging parameters (e.g., laser power, exposure time, imaging frequency, and duration).
-
Group 2 (Stained, No Illumination): Keep stained cells on the microscope stage under the same environmental conditions but without illumination. This controls for chemical toxicity.
-
Group 3 (Unstained, Full Illumination): Image unstained cells using the same parameters as Group 1. This controls for phototoxicity induced by the light source on the cells themselves.
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Group 4 (Unstained, No Illumination): Keep unstained cells on the microscope stage without illumination. This serves as the baseline for cell health.
-
-
Acquire Images: Perform the time-lapse imaging as defined for each group.
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Assess Viability: At the end of the imaging session, stain all wells with a Live/Dead viability assay kit and acquire images of the viability stains.
-
Quantify Phototoxicity:
-
Cell Viability: Count the percentage of live and dead cells in each group. A significant increase in cell death in Group 1 compared to the other groups indicates phototoxicity.
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Cell Proliferation: Count the number of cells at the beginning and end of the experiment. A reduction in the expected number of cell divisions in Group 1 is a sign of sublethal phototoxicity.
-
Morphological Analysis: Visually inspect the time-lapse movies for signs of phototoxicity as described in the FAQs.
-
Visualizations
Caption: Signaling pathway of NBD-phallacidin induced phototoxicity and mitigation strategies.
Caption: A logical workflow for troubleshooting common issues in NBD-phallacidin live-cell imaging.
References
- 1. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-apoptotic signaling induced by photo-oxidative ER stress is amplified by Noxa, not Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative stress-mediated PANoptosis and ferroptosis: Exploration of multimodal cell death triggered by an AIE-active nano-photosensitizer via photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. synentec.com [synentec.com]
- 11. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
NBD-phallacidin stability and storage best practices
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using NBD-phallacidin for F-actin staining.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my NBD-phallacidin stock solution?
A: NBD-phallacidin is typically supplied as a lyophilized solid. Stock solutions can be prepared in either methanol or anhydrous DMSO. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Protect the stock solution from light.
Q2: What is the stability of the NBD-phallacidin stock solution?
A: When stored correctly, NBD-phallacidin stock solutions are stable for at least one year. Methanol stock solutions should be stored at ≤–20°C and desiccated.[2][3][4] DMSO stock solutions are also stable for at least a year at ≤–20°C and have been tested for up to five freeze-thaw cycles.[1]
Q3: How stable is the NBD-phallacidin working solution?
A: It is best practice to use a freshly prepared working solution for each experiment.[5] Aqueous solutions of NBD-phallacidin may exhibit a slight decrease in activity if stored at 2–6°C for more than three weeks.[2][3][4]
Q4: Can I use NBD-phallacidin to stain live cells?
A: Generally, phalloidin conjugates are not cell-permeable and are intended for use on fixed and permeabilized cells.[6] While there have been reports of live-cell staining, it often requires higher concentrations and the entry mechanism appears to be pinocytosis, which may not be efficient in all cell types.[1] For reliable F-actin visualization, fixation and permeabilization are mandatory steps.[6]
Q5: What is the optimal pH for NBD-phallacidin staining?
A: Phallotoxins are stable in a pH range of 3 to 9.[2][3][4] At an elevated pH, a critical thioether bridge in the phallacidin molecule can be cleaved, leading to a loss of its affinity for actin.[2][3]
Troubleshooting Guide
Problem 1: Weak or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Degraded NBD-phallacidin | Ensure the stock solution has been stored correctly and is within its expiration date. Prepare a fresh working solution for each experiment.[7] |
| Insufficient Permeabilization | The cell membrane must be adequately permeabilized for NBD-phallacidin to enter the cell. Use a detergent like Triton X-100 (typically 0.1%) for 3-5 minutes. |
| Improper Fixation | Using methanol for fixation can disrupt actin filaments. It is recommended to use a methanol-free formaldehyde or paraformaldehyde (PFA) solution.[3][6] |
| Low Probe Concentration | The optimal concentration can vary between cell types. Try increasing the concentration of NBD-phallacidin in your staining solution.[6] |
| Short Incubation Time | Incubation times may need optimization. Extend the incubation period to allow for sufficient binding to F-actin. |
| Photobleaching | The NBD fluorophore can be susceptible to photobleaching. Minimize exposure to excitation light during imaging and consider using an anti-fade mounting medium.[8] |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excessive Probe Concentration | Using too much NBD-phallacidin can lead to non-specific binding. Titrate the concentration to find the optimal balance between signal and background. |
| Inadequate Washing | Ensure sufficient washing steps with PBS after staining to remove unbound probe. |
| Nonspecific Binding | To reduce nonspecific binding, you can pre-incubate the fixed and permeabilized cells with a blocking agent like 1% Bovine Serum Albumin (BSA) for 20-30 minutes before adding the staining solution.[9] |
Problem 3: Signal Fades Over Time After Staining
| Potential Cause | Recommended Solution |
| Dissociation of Phalloidin | Phalloidin can slowly dissociate from F-actin. To mitigate this, you can perform a post-staining fixation with 4% formaldehyde for 10 minutes.[7] |
| Non-hardening Mounting Medium | Using a hardening mounting medium can help to preserve the staining.[7] |
| Improper Storage of Stained Samples | Stained slides should be stored in the dark at 2–6°C.[2][4] Specimens prepared this way can retain their staining for at least six months.[2][4] |
Data Presentation
Table 1: NBD-Phallacidin Stock Solution Stability
| Solvent | Storage Temperature | Stability Duration | Freeze-Thaw Cycles |
| Methanol | ≤–20°C | At least 1 year[2][3][4] | Minimize; aliquotting recommended[1] |
| Anhydrous DMSO | ≤–20°C | At least 1 year[1] | Stable for up to 5 cycles[1] |
Table 2: NBD-Phallacidin Working Solution Stability
| Solvent | Storage Temperature | Stability Notes |
| Aqueous Buffer (e.g., PBS) | 2–6°C | A small loss of activity may occur after 3 weeks.[2][3] It is highly recommended to use a freshly prepared solution.[5] |
Experimental Protocols & Visualizations
Standard Staining Protocol for Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Caption: Standard experimental workflow for F-actin staining with NBD-phallacidin.
Troubleshooting Logic for Weak or No Signal
Caption: Decision tree for troubleshooting weak or absent NBD-phallacidin staining.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. web.mit.edu [web.mit.edu]
- 5. Helobdella Protocols - Phalloidin [sites.google.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
How to choose the right filter set for NBD-phallacidin fluorescence
This technical support center provides guidance on selecting the appropriate filter set for NBD-phallacidin fluorescence microscopy, along with troubleshooting advice and frequently asked questions to assist researchers in achieving optimal experimental results.
Choosing the Right Filter Set for NBD-Phallacidin
NBD (Nitrobenzoxadiazole)-phallacidin is a fluorescent probe that specifically binds to F-actin, allowing for the visualization of the actin cytoskeleton. To achieve the best image quality, it is crucial to use a filter set that is well-matched to the spectral properties of NBD.
Spectral Characteristics of NBD-Phallacidin:
Due to its spectral profile, filter sets designed for other green fluorophores like FITC (Fluorescein isothiocyanate) and GFP (Green Fluorescent Protein) are often suitable for NBD-phallacidin imaging.[4]
The ideal filter set for NBD-phallacidin consists of three main components: an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter.[5]
-
Excitation Filter: This filter selects the wavelengths of light from the microscope's light source that will efficiently excite the NBD fluorophore. For optimal performance, the bandpass of the excitation filter should encompass the 467 nm peak excitation of NBD.
-
Dichroic Mirror: This component reflects the excitation light towards the specimen and transmits the longer-wavelength emission light from the specimen to the detector. The cut-off wavelength of the dichroic mirror should be positioned between the excitation and emission peaks.
-
Emission Filter: This filter is placed before the detector and serves to block any stray excitation light and transmit only the fluorescence emitted by the NBD-phallacidin. The bandpass of the emission filter should be centered around the 538 nm emission peak of NBD.
Below is a diagram illustrating the workflow for selecting an appropriate filter set.
Recommended Filter Sets
Several commercially available filter sets are well-suited for NBD-phallacidin fluorescence. The table below summarizes the specifications of some commonly used options.
| Filter Set Name | Excitation Filter (nm) | Dichroic Mirror Cut-off (nm) | Emission Filter (nm) | Compatible Fluorophores |
| Zeiss Filter Set 38 HE | BP 470/40 | FT 495 | BP 525/50 | NBD, FITC, GFP, Alexa Fluor 488 |
| Chroma 49002 (FITC/EGFP) | 470/40 | 495 | 525/50 | NBD, FITC, EGFP, Alexa Fluor 488 |
| Semrock FITC-3540C | 482/35 | 506 | 536/40 | NBD, FITC, GFP |
| Omega XF100-2 | 475/40 | 500 | 535/45 | NBD, FITC, GFP |
BP = Bandpass; FT = Longpass
Experimental Protocol: NBD-Phallacidin Staining of Cultured Cells
This protocol provides a general procedure for staining F-actin in formaldehyde-fixed and permeabilized cultured cells using NBD-phallacidin.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde, 3.7% in PBS (methanol-free recommended)
-
Triton X-100, 0.1% in PBS
-
Bovine Serum Albumin (BSA), 1% in PBS
-
NBD-phallacidin stock solution (in methanol)
-
Mounting medium (with antifade reagent recommended)
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 3.7% formaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Staining: Dilute the NBD-phallacidin stock solution in PBS containing 1% BSA to the desired working concentration (typically 1:100 to 1:1000). Incubate the cells with the staining solution for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set for NBD.
Troubleshooting Guide
Encountering issues during your NBD-phallacidin staining and imaging? This guide addresses common problems and provides potential solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my NBD-phallacidin signal weak or non-existent?
A1: There are several potential reasons for a weak or absent signal:
-
Incorrect Filter Set: Ensure that your filter set is appropriate for NBD, with an excitation filter around 470 nm and an emission filter around 525 nm.[6][7][8]
-
Photobleaching: NBD can be susceptible to photobleaching.[9] To minimize this, use an anti-fade mounting medium, reduce the exposure time and excitation light intensity, and store your stained slides in the dark.[3][10]
-
Suboptimal Staining: The concentration of NBD-phallacidin may be too low, or the incubation time may be too short. Try optimizing these parameters for your specific cell type and experimental conditions.[3][11]
-
Poor Fixation and Permeabilization: Inadequate fixation or permeabilization can prevent the NBD-phallacidin from accessing the F-actin. Ensure you are using a suitable protocol, and consider using methanol-free formaldehyde as methanol can disrupt actin filaments.[12]
Q2: I am seeing high background fluorescence. What can I do to reduce it?
A2: High background can obscure your signal. Here are some tips to reduce it:
-
Blocking Step: Include a blocking step with 1% BSA in PBS before adding the NBD-phallacidin to reduce non-specific binding.
-
Washing: Ensure thorough washing after the staining step to remove any unbound probe.
-
Phallacidin Concentration: Using too high a concentration of NBD-phallacidin can lead to increased background. Try titrating the concentration to find the optimal balance between signal and background.
-
Autofluorescence: Some cell types exhibit natural fluorescence. You can check for this by examining an unstained sample under the same imaging conditions.
Q3: Can I use NBD-phallacidin for live-cell imaging?
A3: While NBD-phallacidin can be used for staining live cells, it is generally not recommended for long-term live-cell imaging.[4][13] Phalloidin and its conjugates are toxic to cells as they stabilize actin filaments and prevent their depolymerization, which is essential for many cellular processes. For live-cell imaging of the actin cytoskeleton, consider using fluorescent protein fusions of actin or actin-binding proteins (e.g., LifeAct-GFP).
Q4: I am performing multi-color imaging and see my NBD signal in another channel. What is happening?
A4: This phenomenon is known as spectral bleed-through or crosstalk.[14] It occurs when the emission spectrum of one fluorophore overlaps with the detection window of another. To minimize bleed-through:
-
Choose Fluorophores with Separated Spectra: When possible, select fluorophores with minimal spectral overlap.
-
Sequential Imaging: Acquire images for each channel sequentially, using the specific excitation and emission settings for each fluorophore.
-
Spectral Unmixing: For advanced microscopy systems, spectral imaging and linear unmixing algorithms can be used to separate the signals from fluorophores with highly overlapping spectra.[15]
Q5: How should I store my NBD-phallacidin stock solution?
A5: NBD-phallacidin is typically supplied as a lyophilized powder or in a methanol solution. For long-term storage, it is recommended to store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
References
- 1. HPF1290 Fluorescence Optical Filter Set [newport.com]
- 2. Carl Zeiss Microscopy, LLC - Filter Assistant [micro-shop.zeiss.com]
- 3. biotium.com [biotium.com]
- 4. pnas.org [pnas.org]
- 5. MEETOPTICS | Search & Compare Quality Optics [meetoptics.com]
- 6. cfim.ku.dk [cfim.ku.dk]
- 7. Carl Zeiss Microscopy, LLC - Filter Assistant - Overview of filter sets - Filter Set 38 HE [micro-shop.zeiss.com]
- 8. microscopemarketplace.com [microscopemarketplace.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 12. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 15. Multiplexed Spectral Imaging of 120 Different Fluorescent Labels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: NBD-phallacidin vs. Alexa Fluor Phalloidin for Actin Staining
For researchers in cell biology, neuroscience, and drug discovery, the visualization of the actin cytoskeleton is fundamental. Fluorescently labeled phallotoxins, which bind with high affinity to filamentous actin (F-actin), are indispensable tools for this purpose. Among the myriad of available fluorescent probes, NBD-phallacidin and the Alexa Fluor series of phalloidin conjugates are popular choices. This guide provides an objective, data-driven comparison of these two reagents to aid researchers in selecting the optimal probe for their specific experimental needs.
This comprehensive analysis delves into the chemical and spectral properties, performance characteristics, and typical applications of both NBD-phallacidin and the widely used Alexa Fluor 488 phalloidin. By presenting key quantitative data in a clear, comparative format and providing detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for high-quality actin staining.
At a Glance: Key Differences
| Feature | NBD-phallacidin | Alexa Fluor 488 Phalloidin |
| Primary Application | Fixed and Live Cell Staining | Fixed Cell Staining |
| Fluorophore | Nitrobenzoxadiazole (NBD) | Alexa Fluor 488 |
| Brightness | Moderate | Very High |
| Photostability | Moderate | High |
| Excitation Max. | ~467 nm | ~495 nm |
| Emission Max. | ~538 nm | ~518 nm |
Performance Characteristics: A Quantitative Comparison
The efficacy of a fluorescent probe is determined by its photophysical properties. Here, we compare the key performance metrics of NBD-phallacidin and Alexa Fluor 488 phalloidin. Alexa Fluor 488 phalloidin exhibits a significantly higher molar extinction coefficient and quantum yield, resulting in a much brighter fluorescent signal compared to NBD-phallacidin. Furthermore, Alexa Fluor dyes are renowned for their superior photostability, which is a critical factor for imaging techniques that require prolonged exposure to excitation light, such as confocal microscopy and super-resolution microscopy.
| Parameter | NBD-phallacidin | Alexa Fluor 488 Phalloidin | Reference |
| Excitation Maximum | ~467 nm | 495 nm | [1][2] |
| Emission Maximum | ~538 nm | 518 nm | [1][2] |
| Molar Extinction Coefficient | Data not available for conjugate | 71,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield | Data not available for conjugate | 0.92 | [4] |
| Dissociation Constant (Kd) | 1.5-2.5 x 10⁻⁸ M | Data not available for conjugate | [3] |
| Photostability | Moderate | High | [5] |
In-Depth Analysis
NBD-phallacidin
Alexa Fluor Phalloidin
The Alexa Fluor family of dyes, developed by Molecular Probes (now part of Thermo Fisher Scientific), are known for their exceptional brightness and photostability across a wide pH range.[3] Alexa Fluor phalloidin conjugates are considered the gold standard for F-actin staining in fixed and permeabilized cells.[6][7] The high quantum yield and large extinction coefficient of Alexa Fluor 488, for instance, result in intensely fluorescent and stable staining, allowing for high-resolution imaging with a strong signal-to-noise ratio.[4] The superior photostability of Alexa Fluor dyes makes them ideal for demanding imaging applications, as they are more resistant to photobleaching than older dyes like fluorescein.[5]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for actin staining and the binding relationship of the fluorescent probes to the actin filament.
Experimental Protocols
Below are representative protocols for staining F-actin in fixed cells using NBD-phallacidin and Alexa Fluor 488 phalloidin. It is important to note that optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions.
Protocol 1: Staining with NBD-phallacidin (for Fixed Cells)
This protocol is adapted from a general procedure for fluorescent phallotoxins and was originally developed for NBD-phallacidin.[8]
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol-free 3.7% formaldehyde in PBS
-
0.1% Triton X-100 in PBS or acetone (-20°C)
-
NBD-phallacidin stock solution (e.g., 6.6 µM in methanol)
-
Bovine serum albumin (BSA)
-
Mounting medium
Procedure:
-
Wash cells twice with pre-warmed PBS.
-
Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by incubating with either 0.1% Triton X-100 in PBS or acetone at -20°C for 3 to 5 minutes.
-
Wash the cells twice with PBS.
-
Prepare the staining solution by diluting the NBD-phallacidin stock solution in PBS containing 1% BSA. A final concentration of approximately 0.165 to 0.33 µM is a good starting point.
-
Incubate the coverslips with the staining solution for 20 minutes at room temperature, protected from light.
-
Wash the coverslips two to three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope with appropriate filters for NBD (Excitation/Emission: ~467/538 nm).
Protocol 2: Staining with Alexa Fluor 488 Phalloidin
This protocol is a standard procedure for staining fixed and permeabilized cells with Alexa Fluor phalloidin conjugates.[2][7]
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Alexa Fluor 488 phalloidin stock solution (e.g., 6.6 µM in methanol or DMSO)
-
Bovine serum albumin (BSA) (optional)
-
Mounting medium
Procedure:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells two to three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells two to three times with PBS.
-
Prepare the staining solution by diluting the Alexa Fluor 488 phalloidin stock solution in PBS. A 1:40 to 1:100 dilution is often recommended, resulting in a final concentration of approximately 66 to 165 nM. The addition of 1% BSA can help reduce non-specific background.
-
Incubate the coverslips with the staining solution for 20-30 minutes at room temperature, protected from light.
-
Wash the coverslips two to three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope with a standard FITC/GFP filter set (Excitation/Emission: ~495/518 nm).
Conclusion and Recommendations
The choice between NBD-phallacidin and Alexa Fluor phalloidin for F-actin staining is largely dependent on the specific experimental requirements.
NBD-phallacidin remains a viable option, particularly for researchers interested in visualizing actin dynamics in living cells. However, for fixed-cell imaging, its moderate brightness and photostability may be limiting factors, especially for high-resolution or quantitative studies.
Alexa Fluor phalloidin , specifically the Alexa Fluor 488 conjugate, offers superior performance for fixed-cell applications. Its exceptional brightness and photostability ensure a strong and stable fluorescent signal, leading to high-contrast, high-resolution images. For most standard and advanced fluorescence microscopy applications involving fixed samples, Alexa Fluor phalloidin is the recommended choice. The wide range of available Alexa Fluor conjugates also provides greater flexibility for multicolor imaging experiments.
Ultimately, for researchers prioritizing signal intensity, photostability, and image quality in fixed-cell preparations, the Alexa Fluor phalloidin series represents the more robust and versatile option.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Phalloidin staining protocol | Abcam [abcam.com]
- 3. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 7. genecopoeia.com [genecopoeia.com]
- 8. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to NBD-phallacidin and LifeAct for Live-Cell Actin Imaging
For researchers, scientists, and drug development professionals engaged in the study of cellular dynamics, the visualization of the actin cytoskeleton in living cells is of paramount importance. Two widely utilized probes for this purpose are the fluorescently labeled toxin, NBD-phallacidin, and the genetically encoded peptide, LifeAct. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
At a Glance: Key Differences
| Feature | NBD-phallacidin | LifeAct |
| Probe Type | Fluorescently labeled phallotoxin (small molecule) | Genetically encoded 17-amino-acid peptide |
| Delivery Method | External application, enters cells via pinocytosis | Transfection or transduction of a plasmid encoding a LifeAct-fluorescent protein fusion |
| Binding Target | Filamentous actin (F-actin) | Filamentous actin (F-actin) |
| Effect on Actin | Stabilizes actin filaments, inhibiting depolymerization | Can alter actin dynamics and cell morphology, particularly at high expression levels |
| Suitability for Live-Cell Imaging | Suitable for short-term imaging at low concentrations | Widely used for long-term live-cell imaging, but requires careful expression level control |
Quantitative Performance Comparison
The selection of an actin probe is often dictated by its specific binding properties and its potential to perturb the natural cellular environment. The following table summarizes key quantitative parameters for NBD-phallacidin and LifeAct.
| Parameter | NBD-phallacidin | LifeAct |
| Binding Affinity (Kd) | 1.5-2.5 x 10⁻⁸ M[1] | Lower affinity than phalloidin, but specific Kd can vary depending on the fusion protein and cellular context. |
| Toxicity | Negligible at low intracellular concentrations (5-15 nM)[1][2]; prolonged exposure can induce pharmacological effects similar to phalloidin[1][2]. | Overexpression can lead to artifacts such as actin filament bundling, excessive filopodia formation, and altered cell morphology[3][4]. |
| Photostability | Dependent on the conjugated fluorophore (NBD). Generally less photostable than modern fluorescent proteins. | Dependent on the fused fluorescent protein (e.g., EGFP, mCherry). Modern fluorescent proteins offer a wide range of photostability. |
| Effect on Actin Dynamics | Stabilizes F-actin, preventing depolymerization[5][6]. This can interfere with normal cellular processes involving actin turnover. | Does not stabilize F-actin in the same manner as phalloidin. However, high expression levels can compete with endogenous actin-binding proteins, affecting dynamics[3]. |
Mechanism of Action
The fundamental difference between NBD-phallacidin and LifeAct lies in their origin and how they interact with the actin cytoskeleton.
NBD-phallacidin: The Stabilizing Toxin
NBD-phallacidin is a derivative of phallacidin, a toxin from the Amanita phalloides mushroom, conjugated to the fluorophore nitrobenzoxadiazole (NBD). It binds with high affinity to the grooves between actin subunits in F-actin, effectively locking them together and preventing depolymerization.
LifeAct: The Genetically Encoded Peptide
LifeAct is a 17-amino-acid peptide derived from the yeast actin-binding protein Abp140.[7] It is genetically fused to a fluorescent protein (e.g., EGFP, mCherry) and expressed within the cell. LifeAct binds to F-actin without the strong stabilizing effect of phalloidin, making it more suitable for observing dynamic actin processes.
Experimental Protocols
Live-Cell Imaging with NBD-phallacidin
This protocol is adapted from general procedures for phallotoxin staining and requires careful optimization for each cell type to minimize toxicity.
Materials:
-
NBD-phallacidin stock solution (e.g., in methanol)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging dish or chamber
Procedure:
-
Cell Culture: Plate cells on a live-cell imaging dish and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Dilute the NBD-phallacidin stock solution in a complete cell culture medium to a final concentration in the range of 50-200 nM. The optimal concentration needs to be determined empirically.
-
Staining: Remove the existing medium from the cells and replace it with the NBD-phallacidin-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. Incubation time may require optimization.
-
Washing: Gently wash the cells twice with a pre-warmed complete culture medium to remove unbound NBD-phallacidin.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped for detecting NBD fluorescence (Excitation/Emission: ~465/535 nm).
Live-Cell Imaging with LifeAct
This protocol involves the transfection of cells with a plasmid encoding a LifeAct-fluorescent protein fusion.
Materials:
-
LifeAct-fluorescent protein plasmid DNA
-
Transfection reagent (e.g., Lipofectamine)
-
Reduced-serum medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Live-cell imaging dish or chamber
Procedure:
-
Cell Culture: Plate cells on a live-cell imaging dish to be 70-90% confluent on the day of transfection.
-
Transfection Complex Formation:
-
Dilute the LifeAct plasmid DNA in a reduced-serum medium.
-
In a separate tube, dilute the transfection reagent in a reduced-serum medium.
-
Combine the diluted DNA and transfection reagent and incubate at room temperature for the time specified by the manufacturer to allow complexes to form.
-
-
Transfection: Add the transfection complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator to allow for protein expression.
-
Medium Change (Optional): For some cell types, it may be beneficial to replace the transfection medium with a fresh complete culture medium after 4-6 hours.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorescent protein (e.g., EGFP: Ex/Em ~488/509 nm).
Concluding Remarks
The choice between NBD-phallacidin and LifeAct for live-cell actin imaging is contingent on the specific experimental goals. NBD-phallacidin offers a convenient method for short-term labeling without the need for genetic manipulation. However, its inherent property of stabilizing actin filaments must be a critical consideration in experimental design, as it can interfere with dynamic cellular processes.
LifeAct, on the other hand, has become a staple for long-term live-cell imaging of actin dynamics due to its less intrusive nature when expressed at appropriate levels. The primary challenge with LifeAct lies in achieving a consistent and low level of expression to avoid the introduction of artifacts. For studies focusing on the unperturbed dynamics of the actin cytoskeleton over extended periods, a carefully optimized LifeAct expression system is generally the preferred choice. For endpoint assays or short-term visualization where actin dynamics are not the primary focus, NBD-phallacidin can be a valuable tool.
References
- 1. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 6. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newprairiepress.org [newprairiepress.org]
Immunofluorescence with actin antibody versus NBD-phallacidin staining.
For researchers, scientists, and drug development professionals, the visualization of the actin cytoskeleton is fundamental to understanding a vast array of cellular processes, from cell motility and division to intracellular transport. The two most common methods for fluorescently labeling filamentous actin (F-actin) are immunofluorescence (IF) using actin-specific antibodies and staining with fluorescently conjugated phallotoxins, such as NBD-phallacidin. This guide provides an objective comparison of these techniques, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
At a Glance: Antibody vs. Phallacidin
Both immunofluorescence and NBD-phallacidin staining offer robust methods for visualizing F-actin in fixed cells. However, they differ significantly in their mechanism, protocol complexity, and the specificity of what they label. Phalloidin and its derivatives, like NBD-phallacidin, are bicyclic peptides isolated from the Amanita phalloides mushroom that bind with high affinity and specificity to the grooves of F-actin.[1][2] In contrast, actin antibodies are immunoglobulins that recognize specific epitopes on the actin protein.
The choice between these methods often hinges on the specific experimental question. Phallacidin staining is generally a faster and more straightforward method that specifically targets F-actin, offering high-contrast images of actin filaments.[2] Immunofluorescence, while a more involved process, can be advantageous for specific applications, such as detecting total actin (both globular G-actin and filamentous F-actin) or when multiplexing with other antibodies from the same host species is not a concern.
Quantitative Comparison
The performance of each technique can be assessed by several key parameters. The following table summarizes the quantitative and qualitative differences between immunofluorescence with an actin antibody and NBD-phallacidin staining.
| Feature | Immunofluorescence (Actin Antibody) | NBD-Phallacidin Staining | Supporting Data/Rationale |
| Target Specificity | Recognizes a specific epitope on the actin protein. May bind to both F-actin and G-actin, and potentially cross-react with different actin isoforms.[2][3] | Binds specifically to the multimeric, filamentous form of actin (F-actin).[2] Does not bind to monomeric G-actin.[1][4] | Phalloidin's high affinity for F-actin leads to lower non-specific background and higher contrast images.[2] Antibody staining may show diffuse cytoplasmic signal due to G-actin binding.[4] |
| Signal Amplification | Signal is amplified through the use of secondary antibodies conjugated to multiple fluorophores. | Direct staining, with a 1:1 binding ratio of the fluorescent phallacidin to the actin subunit.[1] | Secondary antibodies in IF can enhance signal strength, which is beneficial for detecting low-abundance targets. |
| Resolution & Detail | The larger size of the primary and secondary antibody complex (~150 kDa each) can limit the density of labeling and may affect the resolution of fine actin structures.[2] | The small size of NBD-phallacidin (~1.2 kDa) allows for denser labeling of F-actin, enabling more detailed imaging at higher resolutions.[2][5] | Super-resolution microscopy studies have shown that phalloidin labeling can provide a slight advantage in resolving fine actin filaments.[6] |
| Protocol Time | Longer, multi-step protocol involving primary and secondary antibody incubations, and multiple wash steps (typically > 4 hours to overnight). | Faster, simpler protocol with a single incubation step (typically 1-2 hours). | The streamlined nature of phallacidin staining reduces hands-on time and potential for variability. |
| Photostability | Dependent on the conjugated fluorophore on the secondary antibody. Modern dyes like Alexa Fluor and iFluor offer high photostability. | Dependent on the conjugated fluorophore (e.g., NBD). NBD is a traditional dye; conjugates with modern dyes like Alexa Fluor or iFluor offer superior brightness and photostability.[5] | The choice of fluorophore is a more critical determinant of photostability than the labeling molecule itself. |
| Live-Cell Imaging | Not suitable for live-cell imaging as antibodies cannot cross the cell membrane of living cells.[2] | Generally not suitable for live-cell imaging due to cell impermeability and toxicity from stabilizing actin filaments.[6] Mild permeabilization techniques have been described for introducing NBD-phallacidin into living cells.[7] | Both methods are primarily used for fixed and permeabilized cells. |
Experimental Workflows
The procedural differences between the two techniques are significant. Immunofluorescence requires sequential incubation with primary and secondary antibodies, with several washing steps in between to remove unbound antibodies and reduce background. NBD-phallacidin staining is a more direct process.
References
- 1. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 3. beta-Actin Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Localization of actin in Chlamydomonas using antiactin and NBD-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labeling Actin with Phalloidin vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]
- 6. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Validating N-((7-nitro-2-oxa-1,3-diazol-4-yl)methyl)amino-phallacidin (NBD-phallacidin) Staining Specificity with an Unlabeled Phalloidin Competition Assay
For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescent probes is paramount for accurate data interpretation. This guide provides a comprehensive comparison and detailed protocol for validating the staining of filamentous actin (F-actin) with NBD-phallacidin using a competitive binding assay with unlabeled phalloidin.
Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, binds with high affinity and specificity to F-actin.[1][2] This property makes fluorescently conjugated phalloidins, such as NBD-phallacidin, invaluable tools for visualizing the actin cytoskeleton.[3][4] However, to confirm that the observed fluorescence signal is indeed due to specific binding to F-actin, a competition assay with an excess of unlabeled phalloidin is a crucial control experiment.[5][6] This assay is based on the principle that if the fluorescent signal from NBD-phallacidin is specific, pre-incubation with a surplus of unlabeled phalloidin will saturate the F-actin binding sites, leading to a significant reduction in the fluorescent signal.
Performance Comparison: NBD-phallacidin vs. Unlabeled Phalloidin
| Feature | NBD-phallacidin | Unlabeled Phalloidin |
| Primary Function | Visualization of F-actin | Competitive binding, F-actin stabilization[6] |
| Binding Affinity (Kd) | ~1.5-2.5 x 10⁻⁸ M[3] | ~3.6 x 10⁻⁸ M[7] |
| Visualization | Direct fluorescence microscopy | Indirectly by observing the reduction of a fluorescent signal |
| Molecular Weight | ~1250 g/mol | ~788 g/mol |
| Key Advantage | Enables direct imaging of F-actin architecture | Cost-effective for validating staining specificity |
| Limitation | Potential for non-specific binding at high concentrations | Not suitable for direct visualization |
Experimental Workflow: Competition Assay
The following diagram illustrates the logical flow of the competition assay to validate NBD-phallacidin staining.
Caption: Workflow of the NBD-phallacidin competition assay.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a competition assay to validate NBD-phallacidin staining in cultured cells.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (methanol-free recommended[7])
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS[1]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS[6]
-
NBD-phallacidin stock solution (e.g., in methanol or DMSO)
-
Unlabeled phalloidin stock solution
-
Mounting medium with or without DAPI for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission ~465/535 nm)
Procedure:
-
Cell Preparation:
-
Wash cultured cells on coverslips twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Competition:
-
Incubate all coverslips with Blocking Buffer (1% BSA in PBS) for 30 minutes at room temperature to reduce non-specific binding.[6]
-
Control Group: Remove the blocking buffer and add fresh blocking buffer.
-
Competition Group: Remove the blocking buffer and add a solution of unlabeled phalloidin (e.g., 100-fold molar excess relative to NBD-phallacidin) in blocking buffer. Incubate for 1 hour at room temperature.
-
-
NBD-phallacidin Staining:
-
Prepare the NBD-phallacidin working solution at the desired concentration (e.g., 80-200 nM) in blocking buffer.[7]
-
Remove the solutions from both the control and competition groups.
-
Add the NBD-phallacidin working solution to the coverslips of both groups.
-
Incubate for 30-60 minutes at room temperature, protected from light.[6]
-
-
Washing and Mounting:
-
Remove the staining solution and wash the cells three times with PBS for 5 minutes each.
-
(Optional) Counterstain nuclei with a DAPI solution according to the manufacturer's protocol.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope with consistent settings (e.g., exposure time, gain) for both groups.
-
Quantify the mean fluorescence intensity of F-actin structures in multiple cells from both groups using image analysis software (e.g., ImageJ/Fiji).
-
Quantitative Data Presentation
The following table presents hypothetical data from a successful competition assay, demonstrating the specific binding of NBD-phallacidin to F-actin.
| Experimental Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Reduction in Fluorescence Intensity |
| Control (NBD-phallacidin only) | 15,842 | ± 1,230 | N/A |
| Competition (+ Unlabeled Phalloidin) | 1,975 | ± 350 | 87.5% |
A significant decrease in fluorescence intensity in the competition group, as shown in the table, validates that the NBD-phallacidin signal is specific to F-actin binding.
Conclusion
References
- 1. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 2. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 3. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. アクチン染色用ファイロジン | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Phalloidin staining protocol | Abcam [abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. yeasenbio.com [yeasenbio.com]
A Comparative Guide to F-Actin Staining: NBD-Phallacidin and its Alternatives for Colocalization Analysis
For researchers, scientists, and drug development professionals investigating the intricate dance of the cytoskeleton, the precise visualization of filamentous actin (F-actin) and its associated proteins is paramount. This guide provides a comprehensive comparison of NBD-phallacidin, a classic fluorescent phallotoxin, with its modern counterparts, offering supporting experimental data and detailed protocols for robust colocalization analysis.
This guide will delve into the performance characteristics of NBD-phallacidin and other fluorescent phalloidin conjugates, presenting quantitative data to inform your choice of F-actin probe. Furthermore, it will provide a detailed experimental workflow for conducting colocalization studies with actin-binding proteins (ABPs), empowering you to generate high-quality, quantifiable data.
Performance Comparison of F-Actin Probes
The selection of a fluorescent probe for F-actin staining is a critical decision that can significantly impact the quality and interpretation of imaging data. Key performance indicators include quantum yield (a measure of fluorescence efficiency), molar extinction coefficient (light absorption efficiency), and photostability. While NBD-phallacidin has been a long-standing tool for actin visualization, a variety of alternative fluorophore-conjugated phalloidins now offer enhanced performance.
| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Photostability | Dissociation Constant (Kd) with F-Actin (M) |
| NBD-Phallacidin | ~465 | ~535 | ~22,000 | Low in aqueous solution | Moderate | 1.5-2.5 x 10⁻⁸[1] |
| Alexa Fluor 488 Phalloidin | 495 | 519 | ~71,000 | 0.92 | High[2] | Not widely reported, but phalloidin binding is high affinity |
| Rhodamine Phalloidin | 540 | 565 | ~80,000 | ~0.7 | Moderate to High | Not widely reported, but phalloidin binding is high affinity |
| Fluorescein (FITC) Phalloidin | 496 | 516 | ~75,000 | ~0.92 | Low | Not widely reported, but phalloidin binding is high affinity |
Note: The photophysical properties of conjugated dyes can be influenced by their local environment. The data presented here are for the free dyes and serve as a comparative reference.
Experimental Protocols
Robust and reproducible colocalization analysis relies on meticulous experimental execution. The following protocols provide a detailed methodology for staining F-actin with NBD-phallacidin and co-immunostaining for an actin-binding protein, followed by image acquisition and analysis.
I. Immunofluorescence Staining Protocol for Colocalization of NBD-Phallacidin and an Actin-Binding Protein
This protocol is adapted from standard immunofluorescence procedures.[3][4]
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA and 10% goat serum in PBS)
-
Primary antibody against the actin-binding protein of interest (e.g., anti-fascin, anti-cofilin, or anti-alpha-actinin)
-
Secondary antibody conjugated to a spectrally distinct fluorophore (e.g., Alexa Fluor 594-conjugated goat anti-mouse IgG)
-
NBD-phallacidin stock solution (e.g., in methanol)
-
Mounting medium with antifade reagent
Procedure:
-
Cell Fixation:
-
Wash cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the actin-binding protein to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody and NBD-Phallacidin Incubation:
-
Dilute the fluorescently labeled secondary antibody and NBD-phallacidin in Blocking Buffer. A typical final concentration for NBD-phallacidin is 200 nM.
-
Incubate the cells with the antibody and phallacidin solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Store the slides at 4°C in the dark until imaging.
-
II. Image Acquisition and Colocalization Analysis
Image Acquisition:
-
Use a confocal or high-resolution fluorescence microscope.
-
Acquire images sequentially for each channel to avoid bleed-through between fluorophores.
-
Use appropriate excitation and emission filters for NBD (e.g., excitation ~465 nm, emission ~535 nm) and the secondary antibody fluorophore.
-
Acquire a series of optical sections (z-stack) to capture the three-dimensional distribution of the signals.
-
Ensure that the images are not saturated and have a good signal-to-noise ratio.
Colocalization Analysis using ImageJ/Fiji:
ImageJ with the Coloc 2 plugin is a powerful tool for quantitative colocalization analysis.[5][6][7]
-
Open Images: Open the z-stack images for both the NBD-phallacidin (actin) and the actin-binding protein channels.
-
Split Channels: If the image is a merged file, split the channels into individual grayscale images.
-
Region of Interest (ROI) Selection: Use the selection tools to outline a region of the cell where you want to perform the analysis. This is crucial to exclude background and focus on the relevant cellular compartment.
-
Run Coloc 2: Go to Plugins > Analyse > Coloc 2.
-
Set Parameters:
-
Select the two images corresponding to the actin and actin-binding protein channels.
-
Choose the desired statistical methods, primarily Pearson's Correlation Coefficient and Manders' Overlap Coefficients.
-
It is recommended to use a Costes randomization test to assess the significance of the correlation.
-
-
Interpret the Results:
-
Pearson's Correlation Coefficient (PCC): This value ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. It measures the linear relationship between the intensities of the two channels.
-
Manders' Overlap Coefficient (MOC): This value ranges from 0 to 1 and represents the fraction of the total fluorescence of one channel that overlaps with the signal in the other channel. It is split into two coefficients (M1 and M2), where M1 is the fraction of the actin signal that colocalizes with the ABP, and M2 is the fraction of the ABP signal that colocalizes with actin.[8][9][10]
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental process and the underlying biological context, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for colocalization analysis.
Caption: Conceptual overview of actin dynamics and colocalization.
Conclusion
The choice between NBD-phallacidin and its more modern alternatives depends on the specific requirements of the experiment. For applications demanding high brightness and photostability, Alexa Fluor conjugates are superior. However, NBD-phallacidin remains a viable and cost-effective option for many standard F-actin visualization needs. By following the detailed protocols and employing rigorous quantitative analysis, researchers can confidently investigate the intricate colocalization patterns of F-actin and its binding partners, shedding light on the dynamic processes that govern cellular architecture and function.
References
- 1. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Phalloidin staining protocol | Abcam [abcam.com]
- 5. Colocalization Analysis [imagej.net]
- 6. Colocalization Analysis - ImageJ [imagej.net]
- 7. imaging.au.dk [imaging.au.dk]
- 8. Colocalization Analysis of Cytoplasmic Actin Isoforms Distribution in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mander’s Coefficient – Bytes of the Apple [blogs.reed.edu]
- 10. kolaido.com [kolaido.com]
A Comparative Guide to the Photostability of NBD-Phallacidin and Other Fluorescent Phalloidins
For researchers engaged in the intricate visualization of the actin cytoskeleton, the choice of fluorescent phalloidin conjugate is critical to the success and reproducibility of imaging experiments. Beyond spectral properties and brightness, photostability—the resilience of a fluorophore to photodegradation upon exposure to excitation light—is a paramount consideration. This guide provides a detailed comparison of the photostability of NBD-phallacidin against other commonly used fluorescent phalloidin conjugates, supported by available data and a standardized experimental protocol for direct comparison.
Executive Summary
NBD (7-nitrobenz-2-oxa-1,3-diazole) is a traditional green-emitting fluorophore that has been used for labeling various biomolecules, including phallacidin for F-actin staining.[1][2][3][4] While historically significant, the NBD fluorophore is generally characterized by suboptimal photophysical properties, including a lower quantum yield and a greater propensity for photobleaching compared to modern fluorescent dyes.[5][6] In contrast, newer generations of fluorescent dyes, such as the Alexa Fluor and ATTO series, are engineered for superior brightness and enhanced photostability, making their phalloidin conjugates often a more robust choice for demanding fluorescence microscopy applications.
Quantitative Photostability Comparison
Direct, side-by-side quantitative data on the photobleaching half-life or quantum yield of NBD-phallacidin in comparison to other fluorescent phalloidins is sparse in the published literature. However, the general consensus from product literature and related studies indicates a clear hierarchy in photostability.
The following table summarizes the available qualitative and quantitative photostability information for various classes of fluorescent phalloidins. It is important to note that direct comparison of quantitative values across different studies can be challenging due to variations in experimental conditions.
| Fluorescent Dye Conjugate | Excitation Max (nm) | Emission Max (nm) | Relative Photostability | Key Findings |
| NBD-phallacidin | ~465 | ~535 | Low | Generally considered to have poor photostability and lower fluorescence quantum yield.[5][7] |
| Fluorescein (FITC)-phalloidin | ~494 | ~518 | Low | A traditional green fluorophore known for rapid photobleaching. |
| Rhodamine-phalloidin (TRITC) | ~540 | ~565 | Moderate | More photostable than fluorescein but generally less so than newer dyes. |
| Alexa Fluor Phalloidins | Various | Various | High to Very High | Engineered for superior brightness and photostability. Consistently outperform traditional dyes like fluorescein. |
| ATTO Phalloidins | Various | Various | High to Very High | Known for their high photostability and brightness, making them suitable for demanding applications like super-resolution microscopy. |
| iFluor Phalloidins | Various | Various | High to Very High | Marketed as having comparable or superior performance to Alexa Fluor dyes in terms of brightness and photostability. |
Mechanism of Action: Fluorescent Phalloidin Staining
Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom. It exhibits a high affinity for filamentous actin (F-actin), binding at the interface between F-actin subunits. This binding stabilizes the actin filaments by preventing their depolymerization. When conjugated to a fluorophore, phalloidin acts as a specific stain for F-actin in fixed and permeabilized cells, allowing for the detailed visualization of the actin cytoskeleton. The logical relationship of this process is depicted below.
Experimental Protocol for Photostability Comparison
To enable researchers to directly compare the photostability of NBD-phallacidin with other fluorescent phalloidins under their specific experimental conditions, the following detailed protocol is provided. The key to a valid comparison is to ensure that all samples are prepared and imaged under identical conditions.
1. Cell Culture and Fixation:
-
Cell Seeding: Seed adherent cells (e.g., HeLa or U2OS) on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Fixation: Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
2. Permeabilization and Staining:
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional but Recommended): To reduce non-specific background, incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.
-
Staining: Prepare staining solutions for each fluorescent phalloidin conjugate according to the manufacturer's recommendations in PBS with 1% BSA. Incubate the cells with the respective staining solutions for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
3. Imaging and Photobleaching:
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium. For live-cell imaging of fixed samples, you can image directly in PBS.
-
Microscope Setup:
-
Use a fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for each fluorophore.
-
Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for consistent illumination.
-
Set the excitation light source (laser or lamp) to a constant intensity that provides a good initial signal without immediate saturation. This intensity must be kept identical for all samples.
-
-
Image Acquisition for Photobleaching Analysis:
-
Select a field of view with several well-stained cells.
-
Acquire a time-lapse series of images. For example, capture an image every 5-10 seconds for a total duration of 5-10 minutes. The exact timing will depend on the rate of photobleaching.
-
Ensure that the focus remains stable throughout the acquisition period.
-
4. Data Analysis:
-
Region of Interest (ROI) Selection: Using image analysis software (e.g., ImageJ/Fiji), draw ROIs around several well-defined actin structures (e.g., stress fibers) within the imaged cells. Also, select a background ROI in an area with no cells.
-
Intensity Measurement: Measure the mean fluorescence intensity within each ROI for every time point in the series.
-
Background Subtraction: Subtract the mean background intensity from the mean intensity of each actin structure ROI for each time point.
-
Normalization: For each ROI, normalize the background-subtracted fluorescence intensity at each time point (F(t)) to the initial fluorescence intensity (F(0)). The normalized intensity is calculated as F(t) / F(0).
-
Plotting: Plot the average normalized fluorescence intensity against time for each fluorescent phalloidin.
-
Half-life (t½) Calculation: The photobleaching half-life is the time it takes for the normalized fluorescence intensity to decrease to 50% of its initial value. This can be determined from the plotted decay curves. A longer half-life indicates greater photostability.
The following diagram illustrates the experimental workflow for comparing the photostability of different fluorescent phalloidins.
Conclusion
While NBD-phallacidin can be used to visualize F-actin, its limited photostability makes it less suitable for experiments requiring prolonged or intense illumination, such as time-lapse imaging of dynamic processes or super-resolution microscopy. For these applications, phalloidin conjugates with modern fluorophores like Alexa Fluor or ATTO dyes are demonstrably superior. Researchers are encouraged to perform their own in-house comparisons using the provided protocol to determine the optimal fluorescent phalloidin for their specific imaging setup and experimental goals.
References
- 1. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Nitrobenz-2-oxa-1,3-diazole (NBD)--phallacidin: synthesis of a fluorescent actin probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localization of actin during differentiation of the ameloblast, its related epithelial cells and odontoblasts in the rat incisor using NBD-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
NBD-Phallacidin: A High-Affinity Probe Demonstrating Pronounced Binding Specificity for F-Actin
For researchers, scientists, and professionals in drug development engaged in cytoskeletal studies, the precise visualization of filamentous actin (F-actin) is paramount. NBD-phallacidin, a fluorescently labeled phallotoxin, has established itself as a valuable tool for this purpose, exhibiting a remarkable binding specificity for F-actin over its monomeric precursor, G-actin. This guide provides a comprehensive comparison of NBD-phallacidin's binding characteristics against other common actin probes, supported by experimental data and detailed protocols.
Unveiling the Binding Superiority: NBD-Phallacidin's Affinity for F-Actin
NBD-phallacidin's utility is rooted in its high binding affinity and specificity. Phallotoxins, the family of bicyclic peptides to which phallacidin belongs, bind at the interface between F-actin subunits, stabilizing the filament. This interaction is highly specific to the polymerized form of actin, with negligible binding to monomeric G-actin. This pronounced specificity ensures a high signal-to-noise ratio, enabling clear and distinct visualization of F-actin structures within cells.
Experimental evidence confirms this high affinity, with the dissociation constant (Kd) for NBD-phallacidin and F-actin determined to be in the nanomolar range, specifically between 1.5 and 2.5 x 10-8 M.[1] In stark contrast, a specific dissociation constant for G-actin is not typically reported, as multiple sources confirm that phallotoxins do not bind to monomeric G-actin.[2][3][4][5][6] This lack of binding indicates an exceptionally high Kd value, signifying a negligible interaction.
Comparative Analysis of F-Actin Probes
To provide a clearer perspective on NBD-phallacidin's performance, the following table compares its binding affinities with other widely used fluorescent probes for actin.
| Probe | Target | Dissociation Constant (Kd) | Key Characteristics |
| NBD-Phallacidin | F-Actin | 15-25 nM | High affinity and specificity for F-actin; stabilizes filaments. |
| G-Actin | No significant binding | Ensures low background fluorescence. | |
| Alexa Fluor™ Phalloidin Conjugates | F-Actin | Nanomolar affinity | Bright and photostable fluorophores; high specificity for F-actin.[7][8] |
| G-Actin | No significant binding | Similar to other phallotoxins, ensures low background.[2][6] | |
| Utrophin Actin-Binding Domain (ABD) | F-Actin | ~19 µM | Binds to F-actin without stabilizing it; suitable for live-cell imaging. |
| G-Actin | No significant binding | Maintains specificity for filamentous structures. | |
| Lifeact | F-Actin | ~1.3-2.2 µM | Small peptide tag for live-cell imaging; may alter actin dynamics. |
| G-Actin | ~40-70 nM | Higher affinity for G-actin , which can lead to higher background signal. |
Visualizing the Binding Specificity
The following diagram illustrates the specific binding of NBD-phallacidin to F-actin, highlighting the equilibrium between G-actin and F-actin.
Experimental Protocol: F-Actin Staining with NBD-Phallacidin
This protocol outlines a standard procedure for staining F-actin in fixed and permeabilized adherent cells.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free formaldehyde (3.7% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
NBD-phallacidin stock solution (e.g., in methanol)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with permeabilization buffer for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking (Optional but Recommended):
-
Incubate the cells with blocking buffer for 20-30 minutes at room temperature to reduce non-specific background staining.
-
-
NBD-Phallacidin Staining:
-
Dilute the NBD-phallacidin stock solution to the desired working concentration in blocking buffer. A typical working concentration is in the nanomolar range.
-
Incubate the cells with the NBD-phallacidin working solution for 20-40 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Image the stained cells using a fluorescence microscope with the appropriate filter set for NBD (Excitation/Emission maxima ~465/535 nm).
-
Experimental Workflow Diagram:
Conclusion
NBD-phallacidin stands out as a highly specific and high-affinity probe for the visualization of F-actin. Its negligible binding to G-actin minimizes background fluorescence, resulting in high-contrast images of the actin cytoskeleton. When compared to other probes, NBD-phallacidin and other phallotoxins offer a superior specificity for F-actin over G-actin, which is a critical consideration for accurate cytoskeletal analysis. While probes like the utrophin actin-binding domain are valuable for live-cell imaging due to their non-stabilizing nature, and Lifeact provides a small peptide tag, their binding affinities and specificities differ significantly. The choice of probe should, therefore, be carefully considered based on the specific experimental requirements, with NBD-phallacidin remaining a gold standard for fixed-cell F-actin imaging.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. アクチン染色用ファイロジン | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Probes for Actin—Section 11.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. immunologicalsciences.com [immunologicalsciences.com]
Quantitative comparison of fluorescence intensity: NBD-phallacidin vs phalloidin-rhodamine.
For researchers in cell biology, drug discovery, and related fields, the visualization of filamentous actin (F-actin) is crucial for understanding a myriad of cellular processes, from cell motility and division to intracellular transport. Fluorescently labeled phallotoxins, which bind with high affinity to F-actin, are indispensable tools for this purpose. This guide provides a quantitative and qualitative comparison of two commonly used fluorescent phallotoxins: NBD-phallacidin and phalloidin-rhodamine, to aid researchers in selecting the optimal probe for their experimental needs.
This comparison delves into the key performance metrics of these fluorescent probes, including their photophysical properties, and provides detailed experimental protocols for their use.
Quantitative Performance Metrics: A Side-by-Side Comparison
The fluorescence intensity, or brightness, of a fluorophore is a critical determinant of its utility in imaging applications. Brightness is directly proportional to the product of the molar extinction coefficient (a measure of how strongly the molecule absorbs light at a specific wavelength) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).
| Property | NBD-Phallacidin | Phalloidin-Rhodamine (TRITC Conjugate) |
| Excitation Maximum (λex) | ~460 nm[1] | ~540 - 557 nm[2][3][4] |
| Emission Maximum (λem) | ~535 nm | ~565 - 578 nm[2][3][4] |
| Molar Extinction Coefficient (ε) | ~20,000 M⁻¹cm⁻¹ at 460 nm[1] | ~85,000 - 100,000 M⁻¹cm⁻¹[5][6][7] |
| Quantum Yield (Φ) | Not specifically reported for NBD-phallacidin; generally low for NBD-peptides in aqueous solution (e.g., 0.7% - 4.7%)[8] | Not specifically reported for the conjugate; Rhodamine dyes are known for high quantum yields. |
| Relative Brightness (ε x Φ) | Lower | Higher |
| Photostability | Generally considered less photostable than rhodamine dyes. | Generally considered more photostable than many other common fluorophores.[9] |
Key Takeaways from the Quantitative Data:
-
Brightness: Phalloidin-rhodamine is significantly brighter than NBD-phallacidin. This is primarily due to its substantially higher molar extinction coefficient. For experiments requiring high signal-to-noise ratios or the detection of low-abundance F-actin structures, phalloidin-rhodamine is the superior choice.
-
Spectral Properties: The choice between these two probes will also depend on the available excitation sources and the desire to perform multi-color imaging with other fluorophores. NBD-phallacidin is excited by blue light, while phalloidin-rhodamine is excited by green-yellow light.
-
Photostability: Rhodamine dyes are generally known for their good photostability, making phalloidin-rhodamine a more suitable option for experiments involving prolonged imaging sessions or high-intensity illumination, which can cause photobleaching.[9]
Experimental Protocols
The following are generalized protocols for staining F-actin in fixed and permeabilized cells using either NBD-phallacidin or phalloidin-rhodamine. Optimization may be required for specific cell types and experimental conditions.
Experimental Workflow for F-Actin Staining
Caption: A generalized workflow for fluorescently labeling F-actin in cultured cells.
Detailed Staining Protocol for Adherent Cells:
-
Cell Culture: Grow adherent cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS), pH 7.4.
-
Fixation: Fix the cells with 3.7-4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature. It is recommended to use methanol-free formaldehyde.
-
Washing: Wash the cells two to three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells two to three times with PBS.
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes at room temperature.
-
Staining:
-
NBD-Phallacidin: Dilute the stock solution to the desired working concentration (typically in the nanomolar range) in PBS containing 1% BSA.
-
Phalloidin-Rhodamine: Dilute the stock solution to the desired working concentration (typically in the nanomolar range) in PBS containing 1% BSA.
-
Incubate the coverslips with the staining solution for 20-60 minutes at room temperature in the dark.
-
-
Washing: Wash the cells two to three times with PBS to remove unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an anti-fade reagent.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope equipped with the appropriate filter sets for either NBD (blue excitation) or rhodamine (green-yellow excitation).
Cellular Signaling and F-Actin Dynamics
The actin cytoskeleton is a highly dynamic structure that is constantly being remodeled in response to a variety of intracellular and extracellular signals. These signaling pathways are fundamental to numerous cellular functions. Fluorescent phallotoxins are critical tools for visualizing the resulting changes in F-actin organization.
A key regulatory hub for actin dynamics is the Rho family of small GTPases, which includes RhoA, Rac1, and Cdc42. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.
Caption: Simplified overview of major signaling pathways that regulate the actin cytoskeleton.
Extracellular signals, such as growth factors and chemokines, activate cell surface receptors like G-protein coupled receptors (GPCRs), integrins, and receptor tyrosine kinases (RTKs).[7][10] These activated receptors then trigger intracellular signaling cascades that lead to the activation of specific Rho GTPases.[7][10]
-
RhoA activation typically leads to the formation of contractile actin-myosin filaments known as stress fibers, and focal adhesions, through effectors like Rho-associated kinase (ROCK).
-
Rac1 activation promotes the formation of lamellipodia, which are sheet-like protrusions at the leading edge of migrating cells, through effectors such as p21-activated kinase (PAK) and the WAVE regulatory complex.[7]
-
Cdc42 activation induces the formation of filopodia, which are thin, finger-like protrusions, through effectors like the Wiskott-Aldrich syndrome protein (WASP) and the Arp2/3 complex.[6][7]
By using NBD-phallacidin or phalloidin-rhodamine, researchers can visualize the distinct F-actin structures that are formed downstream of these signaling pathways, providing valuable insights into how cells respond to their environment.
Conclusion
Both NBD-phallacidin and phalloidin-rhodamine are valuable reagents for labeling and visualizing F-actin. However, for most applications, phalloidin-rhodamine offers significant advantages in terms of fluorescence intensity and photostability . Its superior brightness makes it the preferred choice for detecting fine actin structures and for quantitative imaging studies. The choice of NBD-phallacidin may be warranted in specific multi-color imaging experiments where its distinct spectral properties are necessary to avoid spectral overlap with other fluorophores. Ultimately, the selection of the appropriate fluorescent phallotoxin will depend on the specific requirements of the experiment, including the imaging setup, the need for photostability, and the desired signal strength.
References
- 1. sahoury.com [sahoury.com]
- 2. RHODAMINE PHALLOIDIN - 佑研匠簇网上商城 [ulab360.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Extinction Coefficient [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 6. Spectral properties of tetramethylrhodamine (TRITC). | AAT Bioquest [aatbio.com]
- 7. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]
- 8. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
NBD-Phallacidin: A Compact Probe Offering Superior Actin Visualization Over Antibody-Based Methods
In the intricate world of cellular imaging, the choice of fluorescent probe can be the determining factor in achieving high-resolution and artifact-free visualization of subcellular structures. For researchers studying the actin cytoskeleton, the small size of NBD-phallacidin presents a significant advantage over larger antibody-based probes. This guide provides an objective comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their F-actin labeling needs.
The fundamental difference between NBD-phallacidin and antibody probes lies in their molecular size. NBD-phallacidin, a fluorescently labeled bicyclic peptide, is significantly smaller than a typical IgG antibody. This size discrepancy directly translates into several key advantages for NBD-phallacidin in terms of labeling density, spatial resolution, and the reduction of steric hindrance, ultimately leading to more detailed and accurate representations of the actin cytoskeleton.
Key Performance Comparisons: NBD-Phallacidin vs. Antibody Probes
| Feature | NBD-Phallacidin | Anti-Actin Antibody (IgG) | Advantage of NBD-Phallacidin |
| Approximate Molecular Weight | < 2 kDa[1] | ~150 kDa[2][3][4][5][6] | Over 75 times smaller, allowing for denser labeling and better access to actin filaments. |
| Labeling Strategy | Direct binding to F-actin | Indirect (primary and secondary antibody) or direct (conjugated primary antibody) | Simpler, one-step staining protocol reduces time and potential for background noise. |
| Steric Hindrance | Minimal | Significant potential for steric hindrance, which can obscure epitopes and prevent dense labeling.[7] | Reduced steric hindrance allows for a more complete and uniform labeling of actin filaments. |
| Achievable Resolution (Super-Resolution Microscopy) | High, with resolutions in the range of 36.3 to 58.7 nm reported with phalloidin conjugates in dSTORM.[3] | Can be limited by the size of the antibody complex (a typical IgG is ~10-15 nm in diameter), which can introduce a "linkage error" between the fluorophore and the target.[7] | The smaller size minimizes the distance between the fluorophore and the actin filament, leading to more precise localization and potentially higher resolution images. |
| Labeling Density | High, due to its small size, enabling much denser labeling of F-actin.[2] | Lower, as the large size of antibodies can prevent them from binding to closely spaced epitopes on the actin filament. | Denser labeling provides a more continuous and detailed visualization of fine actin structures. |
The Size Advantage: A Logical Flow
The smaller size of NBD-phallacidin directly influences its superior performance in several key aspects of cellular imaging. This can be visualized as a logical progression:
Figure 1. Logical diagram illustrating how the small size of NBD-phallacidin leads to superior imaging outcomes compared to larger antibody probes.
Experimental Protocols
Detailed methodologies for staining F-actin using NBD-phallacidin and anti-actin antibodies are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
NBD-Phallacidin Staining Protocol for Fixed Cells
This protocol is adapted from standard phalloidin staining procedures.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
3.7% Formaldehyde in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
NBD-phallacidin stock solution (e.g., in methanol or DMSO)
-
1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)
-
Mounting medium
Procedure:
-
Fixation:
-
Wash cells twice with pre-warmed PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking (Optional):
-
To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.
-
-
NBD-Phallacidin Staining:
-
Dilute the NBD-phallacidin stock solution in PBS (with or without 1% BSA) to the desired working concentration.
-
Apply the staining solution to the coverslips and incubate for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for NBD (Excitation/Emission: ~465/535 nm).
-
Anti-Actin Antibody Staining Protocol (Immunofluorescence)
This is a general protocol for indirect immunofluorescence.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS)
-
Primary anti-actin antibody
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-actin antibody in Blocking Buffer to its recommended working concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium, optionally containing DAPI.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Conclusion
For researchers aiming to achieve high-fidelity visualization of the actin cytoskeleton, particularly when employing super-resolution microscopy techniques, the choice of probe is critical. The significantly smaller size of NBD-phallacidin compared to antibody probes offers clear advantages in reducing steric hindrance, enabling denser labeling, and minimizing linkage error. These factors contribute to the generation of more detailed and accurate images of fine actin filaments and complex actin networks. While antibody-based probes remain a valuable tool in cell biology, for applications demanding the highest spatial resolution and most complete labeling of F-actin, NBD-phallacidin and other phalloidin conjugates represent a superior choice.
References
- 1. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling Actin with Phalloidin vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]
- 3. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells [frontiersin.org]
- 6. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steric Effects in Multiplexed Immunofluorescence | FluoroFinder [fluorofinder.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling N-(7-Nitrobenzofurazan-4-yl)phallacidin
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with N-(7-Nitrobenzofurazan-4-yl)phallacidin. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and establishing a secure laboratory environment.
This compound is a fluorescently labeled toxin used in cellular imaging. It combines the high toxicity of phallacidin, a component of the Amanita phalloides mushroom, with the fluorescent properties of the 7-Nitrobenzofurazan-4-yl (NBD) group. Phalloidin and its derivatives are fatal if swallowed, inhaled, or in contact with skin.[1] The NBD moiety may also present hazards, including skin and eye irritation and potential mutagenic effects.[2] Therefore, strict adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.[1][3][4][5]
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Must be inspected before use. Change gloves immediately if contaminated. Use proper glove removal technique to avoid skin contact.[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Conforming to EN166 (EU) or NIOSH (US) standards. Protects against splashes and airborne particles.[1] |
| Body Protection | Laboratory coat | Fully buttoned with cuffs tucked into gloves to provide a barrier against skin exposure.[4] |
| Respiratory Protection | Respirator (if generating aerosols) | Use a NIOSH-approved respirator if there is a risk of inhaling dust or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Always handle the solid compound and reconstituted solutions in a designated area, such as a chemical fume hood, to minimize inhalation risk.
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[6]
-
To reconstitute, use a properly calibrated micropipette to add the recommended solvent. Avoid splashing.
2. Staining Procedure:
-
When treating cells or tissues, wear appropriate PPE throughout the entire process.
-
All incubations should be carried out in sealed containers to prevent aerosol formation and evaporation.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
3. Spill Cleanup:
-
In case of a spill, immediately evacuate the area and alert others.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Do not allow the substance to enter drains.[1]
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
All materials contaminated with this compound, including pipette tips, gloves, and excess solutions, must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent materials, plasticware) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, leak-proof container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[7]
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. biotium.com [biotium.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
